Product packaging for Lasiocarpine hydrochloride(Cat. No.:CAS No. 1976-49-4)

Lasiocarpine hydrochloride

Número de catálogo: B1674527
Número CAS: 1976-49-4
Peso molecular: 447.9 g/mol
Clave InChI: AXFWTDZYIYQSCJ-PQRPARGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Lasiocarpine HCl is a hepatotoxic and carcinogenic food contaminant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34ClNO7 B1674527 Lasiocarpine hydrochloride CAS No. 1976-49-4

Propiedades

Número CAS

1976-49-4

Fórmula molecular

C21H34ClNO7

Peso molecular

447.9 g/mol

Nombre IUPAC

[(7S)-7-[(E)-2-methylbut-2-enoyl]oxy-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate chloride

InChI

InChI=1S/C21H33NO7.ClH/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25;/h7-8,14,16-17,25-26H,9-12H2,1-6H3;1H/b13-7+;/t14-,16+,17?,21?;/m1./s1

Clave InChI

AXFWTDZYIYQSCJ-PQRPARGCSA-N

SMILES isomérico

C/C=C(\C)/C(=O)O[C@H]1CC[NH+]2C1C(=CC2)COC(=O)C([C@@H](C)OC)(C(C)(C)O)O.[Cl-]

SMILES canónico

CC=C(C)C(=O)OC1CC[NH+]2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O.[Cl-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lasiocarpine hydrochloride;  Lasiocarpine HCl; 

Origen del producto

United States

Foundational & Exploratory

Lasiocarpine Hydrochloride and Hepatotoxicity: A Core Mechanism Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid (PA), is a known hepatotoxin that poses significant risks to both human and animal health. Its toxicity is not inherent but arises from a complex, multi-step process initiated by metabolic activation within the liver. This technical guide provides an in-depth exploration of the core mechanisms underlying lasiocarpine-induced hepatotoxicity. We will dissect the metabolic pathways, the formation of reactive intermediates, and the subsequent cascade of cellular events, including oxidative stress, DNA damage, cell cycle arrest, inflammatory responses, and programmed cell death. This document consolidates quantitative data into structured tables for comparative analysis, details key experimental methodologies, and employs visualizations to elucidate complex signaling pathways and experimental workflows, serving as a critical resource for researchers in toxicology and drug development.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species worldwide. Lasiocarpine, a prominent member of this family, is recognized for its potent hepatotoxic, genotoxic, and carcinogenic properties. Exposure to lasiocarpine can lead to a spectrum of liver injuries, from acute hepatic necrosis to chronic conditions such as veno-occlusive disease, cirrhosis, and the development of liver tumors. Understanding the intricate molecular mechanisms of lasiocarpine's toxicity is paramount for risk assessment, the development of potential therapeutic interventions, and for providing a framework for the safety evaluation of new chemical entities that may share similar metabolic activation pathways.

The Central Role of Metabolic Activation

The journey of lasiocarpine from a relatively inert compound to a potent hepatotoxin begins in the liver's metabolic machinery. This bioactivation is a critical initiating event, without which the downstream toxic effects would not occur.

Cytochrome P450-Mediated Oxidation

The primary pathway for lasiocarpine bioactivation is through oxidation by the cytochrome P450 (CYP) monooxygenase system, predominantly mediated by the CYP3A4 isoenzyme in humans.[1][2] This enzymatic reaction converts lasiocarpine into highly reactive pyrrolic esters, such as dehydrolasiocarpine (B1670202).[3] These metabolites are electrophilic and are the primary agents of cellular damage. Another key reactive metabolite formed is 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[2][4]

Detoxification Pathways

The liver also possesses detoxification pathways to neutralize these reactive metabolites. A key mechanism is the conjugation of the pyrrolic esters with glutathione (B108866) (GSH), a major cellular antioxidant.[5] This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of less toxic, water-soluble conjugates that can be excreted. The balance between the rate of metabolic activation and the capacity of detoxification pathways like GSH conjugation is a critical determinant of the extent of liver injury.[6][7]

Molecular Mechanisms of Hepatocellular Injury

The reactive metabolites of lasiocarpine, once formed, can interact with a multitude of cellular components, triggering a cascade of events that culminate in cell death and tissue damage.

Formation of Macromolecular Adducts

The electrophilic nature of dehydrolasiocarpine and DHP drives their covalent binding to nucleophilic centers in cellular macromolecules, including DNA and proteins.

  • DNA Adducts: The formation of DHP-derived DNA adducts is a hallmark of lasiocarpine's genotoxicity and is considered a crucial step in the initiation of carcinogenesis.[4][8][9] These adducts can lead to mutations and genomic instability if not repaired.

  • Protein Adducts: The binding of pyrrolic metabolites to cellular proteins can impair their function, leading to enzyme inactivation, disruption of cytoskeletal integrity, and interference with signaling pathways. The formation of pyrrole-protein adducts is a key event in the initiation of acute liver injury.[6]

Oxidative Stress and Mitochondrial Dysfunction

Lasiocarpine-induced hepatotoxicity is strongly associated with the induction of oxidative stress. This occurs through two primary mechanisms:

  • GSH Depletion: The conjugation of reactive metabolites with GSH can lead to a significant depletion of the cellular glutathione pool, compromising the cell's primary defense against oxidative damage.[5][10]

  • Reactive Oxygen Species (ROS) Generation: The metabolic activation process itself, along with the subsequent cellular damage, can lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.

This surge in oxidative stress directly impacts the mitochondria, the cell's powerhouse. Mitochondrial dysfunction is a central event in lasiocarpine toxicity, characterized by impaired ATP production, disruption of calcium homeostasis, and further ROS generation, creating a vicious cycle of damage.

Cell Cycle Arrest and Megalocytosis

A characteristic feature of chronic lasiocarpine exposure is the development of megalocytosis, a condition where hepatocytes become abnormally large.[11][12][13] This is a consequence of lasiocarpine's ability to inhibit mitosis, leading to cell cycle arrest, typically in the G2/M phase.[2][14] While the cells are unable to divide, they continue to grow in size, resulting in the observed megalocytic phenotype.

Apoptosis and Necrosis

The culmination of cellular damage, including DNA damage, oxidative stress, and mitochondrial dysfunction, triggers programmed cell death (apoptosis) and necrosis in hepatocytes.[15] The activation of caspase cascades is a key feature of the apoptotic pathway induced by lasiocarpine.

Signaling Pathways in Lasiocarpine Hepatotoxicity

The cellular stress induced by lasiocarpine activates specific signaling pathways that orchestrate the cellular response, ultimately determining the fate of the hepatocyte.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, plays a critical role in mediating lasiocarpine-induced hepatocyte death. JNK is activated in response to various stress signals, including ROS and DNA damage. Activated JNK can translocate to the mitochondria and promote the release of pro-apoptotic factors, thereby triggering the intrinsic apoptotic pathway.

Inflammatory Response

Lasiocarpine-induced liver injury is often accompanied by an inflammatory response. Damaged and dying hepatocytes can release damage-associated molecular patterns (DAMPs), which can activate resident immune cells in the liver, such as Kupffer cells. Activated Kupffer cells, in turn, can release a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, which can exacerbate the initial injury and contribute to the progression of liver disease.

Quantitative Data on Lasiocarpine Hepatotoxicity

The following tables summarize key quantitative data from various in vitro and in vivo studies on lasiocarpine-induced hepatotoxicity.

Table 1: In Vitro Cytotoxicity of Lasiocarpine

Cell LineEndpointConcentration/EC50Reference
V79 (CYP3A4-overexpressing)Cell Viability89 µM[2]
HepG2 (CYP3A4-overexpressing)Cell Viability100 µM[2]
Primary Human HepatocytesCell ViabilitySignificant decrease at 45 µM[10]

Table 2: In Vivo Hepatotoxicity of Lasiocarpine in Rats

ParameterDoseTime PointObservationReference
Serum ALTDose-dependent24 hoursSignificant increase[6]
Hepatic GSHDose-dependent24 hoursSignificant depletion[6]
Pyrrole-Protein AdductsDose-dependent24 hoursSignificant increase[6]

Experimental Protocols

This section provides an overview of key experimental protocols used to study lasiocarpine hepatotoxicity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate hepatocytes (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of lasiocarpine hydrochloride dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Glutathione (GSH)
  • Cell Lysis: After treatment with lasiocarpine, wash the cells with cold PBS and lyse them using a suitable buffer.

  • Deproteinization: Precipitate the proteins in the cell lysate, typically with an acid like metaphosphoric acid or trichloroacetic acid.

  • GSH Assay: The GSH concentration in the supernatant can be measured using various methods, most commonly the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) recycling assay. In this assay, GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the GSH concentration.

  • Normalization: Normalize the GSH concentration to the total protein content of the cell lysate.

Detection of DNA Adducts by LC-MS/MS
  • DNA Isolation: Isolate genomic DNA from lasiocarpine-treated cells or liver tissue using standard DNA extraction protocols.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the deoxynucleosides using liquid chromatography (LC) and detect the DHP-DNA adducts using tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the parent adduct ion and its characteristic fragment ions, allowing for highly sensitive and specific quantification.

Visualizations of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in lasiocarpine hepatotoxicity.

lasiocarpine_metabolism Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydrolasiocarpine, DHP) CYP3A4->ReactiveMetabolites GSH Glutathione (GSH) ReactiveMetabolites->GSH Conjugation MacromoleculeAdducts Macromolecule Adducts (DNA, Protein) ReactiveMetabolites->MacromoleculeAdducts Covalent Binding Detoxification Detoxification (GSH Conjugation) GSH->Detoxification Hepatotoxicity Hepatotoxicity MacromoleculeAdducts->Hepatotoxicity

Caption: Metabolic activation of lasiocarpine to reactive metabolites.

cellular_damage_pathway ReactiveMetabolites Reactive Metabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion ROS_Production ROS Production ReactiveMetabolites->ROS_Production DNA_Damage DNA Damage (Adducts) ReactiveMetabolites->DNA_Damage OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress ROS_Production->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest DNA_Damage->Apoptosis

Caption: Cellular damage pathways initiated by reactive metabolites.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Hepatocytes Hepatocytes (e.g., HepG2, Primary) LasiocarpineTreatment Lasiocarpine Treatment Hepatocytes->LasiocarpineTreatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) LasiocarpineTreatment->CytotoxicityAssay GSH_Measurement GSH Measurement LasiocarpineTreatment->GSH_Measurement DNA_Adduct_Analysis DNA Adduct Analysis (LC-MS/MS) LasiocarpineTreatment->DNA_Adduct_Analysis ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) LasiocarpineTreatment->ApoptosisAssay AnimalModel Animal Model (e.g., Rat) LasiocarpineAdmin Lasiocarpine Administration AnimalModel->LasiocarpineAdmin SerumAnalysis Serum Analysis (e.g., ALT levels) LasiocarpineAdmin->SerumAnalysis Histopathology Liver Histopathology LasiocarpineAdmin->Histopathology

Caption: General experimental workflow for studying lasiocarpine hepatotoxicity.

Conclusion

The hepatotoxicity of this compound is a complex process initiated by metabolic activation and culminating in severe liver damage. The formation of reactive pyrrolic metabolites is the central event that triggers a cascade of detrimental cellular responses, including the formation of macromolecular adducts, oxidative stress, mitochondrial dysfunction, cell cycle arrest, and ultimately, cell death. A thorough understanding of these core mechanisms is essential for predicting and mitigating the risks associated with lasiocarpine and other pyrrolizidine alkaloids. The experimental approaches and data presented in this guide provide a framework for continued research in this critical area of toxicology and drug safety. Future studies focusing on the intricate details of the signaling pathways and the interplay between different liver cell types will further enhance our understanding and may lead to the development of effective strategies to counteract the toxic effects of these compounds.

References

An In-depth Technical Guide to Lasiocarpine Hydrochloride: Chemical Structure, Properties, and Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a naturally occurring pyrrolizidine (B1209537) alkaloid, and its hydrochloride salt are compounds of significant interest due to their hepatotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of lasiocarpine hydrochloride. It details an experimental protocol for analyzing its effects on the cell cycle via flow cytometry and elucidates the underlying signaling pathway involving key cell cycle regulators. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is the salt form of lasiocarpine, a macrocyclic diester pyrrolizidine alkaloid. The hydrochloride salt exhibits increased aqueous solubility compared to its free base form.

Chemical Structure of Lasiocarpine:

Caption: Chemical structure of lasiocarpine.

Data Presentation: Physicochemical Properties
PropertyValueSource
Compound Lasiocarpine
CAS Number303-34-4[1][2]
Molecular FormulaC21H33NO7[1][2]
Molecular Weight411.50 g/mol [1][2]
Melting Point94-97 °C
SolubilitySoluble in DMSO, benzene, ethanol (B145695). Slightly soluble in water.[1]
Compound This compound
CAS Number1976-49-4[3]
Molecular FormulaC21H34ClNO7[3]
Molecular Weight447.95 g/mol [3]
SolubilitySoluble in water.[2]

Experimental Protocols

Analysis of Cell Cycle Progression by Flow Cytometry

This protocol details the methodology for analyzing the effect of lasiocarpine on the cell cycle of cultured cells.[4]

Materials:

  • V79 (Chinese hamster lung fibroblast) or HepG2 (human hepatoblastoma) cells overexpressing human CYP3A4.

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin).

  • Lasiocarpine.

  • Colchicine (positive control).

  • Acetonitrile (ACN) (solvent control).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • Propidium iodide (PI) staining solution (e.g., containing RNase A).

  • 12-well plates.

  • Flow cytometer.

Methodology:

  • Cell Seeding: Seed V79 or HepG2 cells in 12-well plates at an appropriate density and allow them to adhere overnight.

  • Cell Synchronization (Optional): For a more synchronized cell population, treat cells with a synchronizing agent like thymidine.

  • Treatment:

    • Prepare a stock solution of lasiocarpine in ACN.

    • Treat the cells with the desired concentration of lasiocarpine (e.g., 10 µM).

    • Include a positive control (e.g., 1 µM colchicine) and a solvent control (e.g., 0.1% ACN in medium).

  • Incubation: Incubate the treated cells for various time points (e.g., 0, 2, 4, 6, 24 hours).

  • Cell Harvesting:

    • At each time point, collect the cell culture supernatant.

    • Wash the cells with PBS and collect the wash.

    • Trypsinize the adherent cells and neutralize the trypsin with a complete medium.

    • Combine the supernatant, PBS wash, and trypsinized cells.

    • Centrifuge the cell suspension to pellet the cells.

  • Fixation and Staining:

    • Resuspend the cell pellet in ice-cold 70% ethanol for fixation.

    • Incubate on ice or at -20°C for at least 30 minutes.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells in 12-well Plates sync Synchronize Cells (Optional) seed->sync treat Add Lasiocarpine, Positive Control, and Solvent Control sync->treat incubate Incubate for Various Time Points treat->incubate harvest Harvest Cells incubate->harvest fix_stain Fix and Stain with Propidium Iodide harvest->fix_stain flow Analyze by Flow Cytometry fix_stain->flow

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of Lasiocarpine-Induced Cell Cycle Arrest

Lasiocarpine requires metabolic activation, primarily by cytochrome P450 enzymes (e.g., CYP3A4) in the liver, to exert its toxicity.[4] The reactive metabolites, such as dehydrolasiocarpine, can form adducts with cellular macromolecules, including DNA. This DNA damage triggers a cellular stress response, leading to the activation of the DNA damage response (DDR) pathway.

The DDR pathway involves the activation of key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM). Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1). This signaling cascade ultimately leads to cell cycle arrest, providing the cell with time to repair the DNA damage. Lasiocarpine has been shown to increase the expression of ATM and decrease the expression of WEE1 and CHEK1, leading to a G2/M phase arrest.[4]

signaling_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response DNA Damage Response Lasiocarpine Lasiocarpine Metabolites Reactive Metabolites (e.g., Dehydrolasiocarpine) Lasiocarpine->Metabolites CYP3A4 DNA_Damage DNA Damage Metabolites->DNA_Damage ATM ATM (Increased Expression) DNA_Damage->ATM CHK1 CHEK1 (Decreased Expression) ATM->CHK1 WEE1 WEE1 (Decreased Expression) ATM->WEE1 G2M_Arrest G2/M Phase Arrest CHK1->G2M_Arrest WEE1->G2M_Arrest

Caption: Lasiocarpine-induced signaling pathway.

Conclusion

This compound is a valuable tool for studying the mechanisms of pyrrolizidine alkaloid-induced toxicity. Its effects on the cell cycle, mediated through the DNA damage response pathway, highlight the intricate cellular processes that are disrupted by this class of compounds. The information and protocols provided in this guide are intended to facilitate further research into the toxicological and pharmacological properties of lasiocarpine and related alkaloids.

Disclaimer: Lasiocarpine and this compound are potent toxins and known carcinogens. All handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting. This document is for informational purposes for research professionals and is not intended as a guide for therapeutic use.

References

Lasiocarpine Hydrochloride: A Technical Guide to its Mode of Action in Liver Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, is a potent hepatotoxin. Its toxicity is not inherent but arises from metabolic activation within the liver, primarily by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that form covalent adducts with cellular macromolecules, including DNA and proteins. The resulting damage triggers a cascade of adverse cellular events, including profound genotoxicity, cell cycle arrest at the G2/M checkpoint, and the formation of characteristic enlarged liver cells known as megalocytes. At higher concentrations, these events culminate in cytotoxicity, manifesting as hepatocellular necrosis and contributing to conditions such as hepatic sinusoidal obstruction syndrome. This technical guide provides an in-depth examination of the molecular mechanisms underpinning lasiocarpine-induced hepatotoxicity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction

Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins that contaminate a wide range of plant-based foods, herbal remedies, and animal feeds, posing a significant risk to human and animal health. Lasiocarpine is a well-characterized, potent representative of the 1,2-unsaturated PAs, known to induce severe acute and chronic hepatotoxicity.[1] Human exposure has been linked to outbreaks of liver disease, characterized by hepatomegaly and ascites.[1] The toxic effects, which include carcinogenicity and genotoxicity, are dependent on the metabolic bioactivation of the parent compound within the liver.[1][2] This guide offers a detailed technical overview of the mode of action of lasiocarpine in liver cells, focusing on the molecular pathways from metabolic activation to cellular demise, to support research and development efforts in toxicology and drug safety.

Metabolic Activation: The Initiating Step of Toxicity

Lasiocarpine itself is a pro-toxin. Its conversion into a biologically reactive species is a prerequisite for its hepatotoxic effects. This biotransformation occurs predominantly in the liver and involves competing pathways of detoxification and bioactivation.[3]

  • Detoxification Pathways: Lasiocarpine can be detoxified through two main routes: hydrolysis of the ester linkages by carboxylesterases to form a necine base, or N-oxidation by flavin-containing monooxygenases (FMOs) to produce lasiocarpine N-oxide.[3] The N-oxidation pathway is considered a minor route for lasiocarpine compared to other PAs.[4]

  • Bioactivation Pathway: The critical toxification step is mediated by cytochrome P450 (CYP) monooxygenases.[1] Specifically, the CYP3A subfamily, with CYP3A4 being the primary human isoenzyme, catalyzes the oxidation of lasiocarpine.[2][3][5][6] This reaction forms an unstable intermediate that rapidly dehydrates to produce dehydrolasiocarpine (B1670202), a highly reactive and electrophilic pyrrolic ester, also known as a dehydropyrrolizidine (DHP) ester.[3] It is this metabolite that is responsible for the subsequent cellular damage.[2][3]

G cluster_0 cluster_1 cluster_2 Lasiocarpine Lasiocarpine N_Oxide Lasiocarpine N-Oxide (Detoxification) Lasiocarpine->N_Oxide FMOs Hydrolysis Hydrolyzed Products (Detoxification) Lasiocarpine->Hydrolysis Carboxylesterases Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Metabolite) Lasiocarpine->Dehydrolasiocarpine CYP450 (mainly CYP3A4) Bioactivation Macromolecules DNA & Protein Adducts (Toxicity) Dehydrolasiocarpine->Macromolecules Covalent Binding

Fig. 1: Metabolic pathways of Lasiocarpine in liver cells.

Molecular Mechanisms of Hepatotoxicity

The generation of dehydrolasiocarpine initiates a series of molecular events that disrupt cellular homeostasis and lead to liver injury.

Covalent Binding and Adduct Formation

As a potent electrophile, dehydrolasiocarpine readily attacks nucleophilic centers in cellular macromolecules.[2][3] It forms covalent adducts with DNA and proteins, which is a central mechanism of its toxicity.[5][7] The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts has been confirmed and is considered a potential biomarker for PA-induced tumorigenicity.[7] These adducts disrupt DNA replication and transcription, leading to genomic instability and mutations, and can also inactivate critical cellular enzymes and structural proteins.[8][9]

Genotoxicity and DNA Damage Response

The formation of DNA adducts by lasiocarpine metabolites is a primary cause of its genotoxic effects.[1] In cell models engineered to express human CYP3A4, lasiocarpine treatment leads to a concentration-dependent increase in DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX) and the formation of micronuclei.[6] This DNA damage activates cellular stress response pathways. The ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates key downstream proteins, leading to cell cycle arrest and an attempt to repair the damage.[1]

Cell Cycle Impairment and Megalocytosis

A hallmark of lasiocarpine toxicity is the profound impairment of the cell cycle.[1][10] Following the induction of DNA damage, cells accumulate in the G2/M phase, indicating the activation of the G2 checkpoint to prevent entry into mitosis with damaged DNA.[1] This antimitotic effect prevents cell division but does not halt cell growth, resulting in a notable increase in both cell and nucleus size.[1][11] This phenomenon leads to the formation of "megalocytes," which are functionally impaired hepatocytes that are a characteristic pathological finding in chronic PA poisoning.[8][11][12][13]

G Lasiocarpine Lasiocarpine (via CYP3A4) DNA_Adducts DNA Adducts (DHP-derived) Lasiocarpine->DNA_Adducts ATM ATM Activation DNA_Adducts->ATM Induces DNA Damage Response P53 p53 Phosphorylation ATM->P53 P21 p21 Expression P53->P21 Arrest G2/M Cell Cycle Arrest P21->Arrest Megalocytosis Inhibition of Mitosis -> Megalocytosis Arrest->Megalocytosis

Fig. 2: Lasiocarpine-induced DNA damage and cell cycle arrest.
Oxidative Stress and Mitochondrial Dysfunction

Lasiocarpine exposure disrupts the redox balance within liver cells. At lower concentrations, it primarily affects energy and lipid metabolism.[14] As concentrations increase, a more pronounced antioxidant response is triggered, followed by the depletion of cellular glutathione (B108866) (GSH), a critical antioxidant.[14][15] The depletion of GSH, coupled with direct effects of lasiocarpine or its metabolites, leads to mitochondrial impairment, further exacerbating oxidative stress and contributing significantly to the overall hepatotoxic response.[14]

Cytotoxicity: Apoptosis and Necrosis

The culmination of macromolecular damage, cell cycle arrest, and oxidative stress is a concentration-dependent loss of cell viability.[1] The primary mode of cell death in acute, high-dose lasiocarpine exposure is hepatocellular necrosis.[1][16] This is consistent with the pathology of hepatic sinusoidal obstruction syndrome (HSOS), where widespread endothelial and hepatocyte death occurs.[1] While apoptosis is a general mechanism of cell death in the liver, lasiocarpine-induced injury often involves more rapid, necrotic processes, particularly at toxicologically relevant concentrations.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on lasiocarpine's effects in liver cell models.

Table 1: Cytotoxicity of Lasiocarpine in Liver Cell Models

Cell Model Exposure Time Endpoint Concentration Result Citation
HepG2-CYP3A4 24 h Cell Viability 10 µM Significant reduction in viability [1]
V79-CYP3A4 24 h Cell Viability 10 µM Significant reduction in viability [1]
Primary Human Hepatocytes 24 h Cell Viability 45 µM ~50% reduction in viability [15]

| HepaRG Cells | 24 h | Cytotoxicity | 1-100 µM | Concentration-dependent cytotoxicity |[18] |

Table 2: Gene Expression Changes in HepG2-CYP3A4 Cells (24-48h Exposure)

Gene Function Change in Expression Citation
WEE1 G2/M Checkpoint Kinase Decrease [1]
CHEK1 DNA Damage Checkpoint Kinase Decrease [1]
PAK1 Serine/Threonine Kinase Increase [1]

| ATM | DNA Damage Sensor Kinase | Increase |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to elucidate lasiocarpine's mode of action.

Cell Culture and Treatment
  • Cell Lines: Human hepatoblastoma cells engineered to overexpress human CYP3A4 (HepG2-CYP3A4) are commonly used to provide metabolic competence.[1][4] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Lasiocarpine hydrochloride is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or water). Cells are seeded at a predetermined density and allowed to attach. The media is then replaced with fresh media containing the desired concentrations of lasiocarpine or solvent control for the specified duration.

Cell Cycle Analysis via Flow Cytometry
  • Seeding & Synchronization: Seed cells in 12-well plates. For cell cycle synchronization, cells can be treated with thymidine.

  • Treatment: Expose synchronized cells to lasiocarpine (e.g., 10 µM) or a solvent control for various time points (e.g., 0, 2, 4, 6, 24 h).

  • Harvesting: Collect the supernatant (containing detached cells) and wash the wells with PBS (collecting the wash). Trypsinize the attached cells and combine them with the collected supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol (B145695) for fixation.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Analysis: Analyze the DNA content of individual cells using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

Genotoxicity Assessment (γH2AX Assay)
  • Cell Culture: Culture CYP3A4-expressing cells (e.g., V79-CYP3A4) and wild-type control cells on coverslips or in multi-well plates.

  • Treatment: Expose cells to various concentrations of lasiocarpine.

  • Fixation & Permeabilization: Fix cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging & Quantification: Visualize cells using fluorescence microscopy. The number of distinct γH2AX foci per nucleus is quantified as a measure of DNA double-strand breaks.[6]

In Vitro Metabolism using Liver Microsomes
  • Reaction Mixture: Prepare an incubation mixture in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing liver microsomes (human or rat), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and MgCl₂.

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding lasiocarpine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the depletion of lasiocarpine and the formation of metabolites (e.g., 7-GS-DHP in the presence of glutathione) using LC-MS/MS.[3][14]

G cluster_0 Experimental Workflow cluster_1 Start Seed HepG2-CYP3A4 Cells Treat Treat with Lasiocarpine or Solvent Control Start->Treat Harvest Harvest Cells & Supernatant Treat->Harvest Fix Fix & Stain for Flow Cytometry Harvest->Fix RNA Isolate Total RNA Harvest->RNA Protein Prepare Protein Lysate Harvest->Protein Analysis_FC Cell Cycle Analysis Fix->Analysis_FC Analysis_RNA qRT-PCR for Gene Expression RNA->Analysis_RNA Analysis_Protein Western Blot for Protein Phosphorylation Protein->Analysis_Protein

Fig. 3: General workflow for in vitro analysis of Lasiocarpine effects.

Conclusion and Future Directions

The mode of action of this compound in liver cells is a multi-step process initiated by essential, CYP3A4-mediated metabolic activation to a reactive pyrrolic species. This metabolite's ability to form adducts with DNA and proteins triggers a cascade of deleterious events, including genotoxicity, cell cycle arrest, megalocytosis, oxidative stress, and ultimately, necrotic cell death. This complex mechanism underscores the severe hepatotoxic potential of this common phytotoxin.

Future research should focus on several key areas:

  • Proteomics: A comprehensive characterization of the protein targets of dehydrolasiocarpine could reveal novel mechanisms of toxicity and identify new biomarkers of exposure or effect.

  • Inter-individual Variability: Further investigation into how genetic polymorphisms in CYP enzymes and other metabolic pathways influence individual susceptibility to lasiocarpine toxicity is warranted.

  • Therapeutic Intervention: A deeper understanding of the specific cell death and survival pathways modulated by lasiocarpine could pave the way for targeted therapeutic strategies to mitigate liver injury following PA exposure.

  • Systems Toxicology: Integrating data from genomics, proteomics, and metabolomics will provide a more holistic view of the cellular response to lasiocarpine and improve risk assessment models.

References

The Toxicokinetic and Metabolic Journey of Lasiocarpine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), is a potent hepatotoxin and carcinogen. Understanding its toxicokinetics and metabolism is paramount for assessing its risk to human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of lasiocarpine hydrochloride. It delves into the intricate metabolic pathways, highlighting the key enzymatic players and the formation of toxic reactive intermediates. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins produced by numerous plant species worldwide. Human exposure can occur through the consumption of contaminated food products, herbal remedies, and supplements. Lasiocarpine is an open-chain diester PA known for its significant hepatotoxicity, which is intrinsically linked to its metabolic activation in the liver. This guide will explore the scientific understanding of how the body processes this toxic compound.

Toxicokinetics of Lasiocarpine

The toxicokinetics of lasiocarpine dictate its concentration and persistence at target sites of toxicity. Key parameters from in vivo studies in rats provide insights into its absorption, distribution, and elimination.

In Vivo Pharmacokinetic Parameters in Rats

A comparative pharmacokinetic study in male rats sheds light on the disposition of lasiocarpine following intravenous and oral administration.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -51.7 ± 22.5
AUC0-t (ng/mL·h) 336 ± 2618.2 ± 3.8
Absolute Oral Bioavailability (%) -0.5

Table 1: Pharmacokinetic parameters of lasiocarpine in male rats. Data are presented as mean ± standard deviation.[1][2]

The extremely low oral bioavailability (0.5%) suggests poor absorption from the gastrointestinal tract and/or extensive first-pass metabolism in the liver[1].

Metabolism of Lasiocarpine

The metabolism of lasiocarpine is a double-edged sword, involving both detoxification and bioactivation pathways. The liver is the primary site of its biotransformation.

Metabolic Pathways

The metabolism of lasiocarpine proceeds through three main pathways:

  • Hydrolysis: Detoxification reaction involving the cleavage of the ester bonds.

  • N-oxidation: A detoxification pathway leading to the formation of lasiocarpine N-oxide.

  • Dehydrogenation: A bioactivation pathway mediated by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters (dehydrolasiocarpine).

These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Lasiocarpine Lasiocarpine Hydrolysis Hydrolysis (Detoxification) Lasiocarpine->Hydrolysis N_oxidation N-oxidation (Detoxification) Lasiocarpine->N_oxidation Dehydrogenation Dehydrogenation (Bioactivation) Lasiocarpine->Dehydrogenation Reactive_Metabolites Reactive Pyrrolic Esters (Dehydrolasiocarpine) Dehydrogenation->Reactive_Metabolites Macromolecular_Adducts Macromolecular Adducts (DNA, Proteins) Reactive_Metabolites->Macromolecular_Adducts Toxicity Hepatotoxicity Genotoxicity Macromolecular_Adducts->Toxicity

Metabolic fate of Lasiocarpine.
In Vitro Metabolism in Liver Microsomes

In vitro studies using liver microsomes from various species have been instrumental in elucidating the metabolic profile of lasiocarpine. A study identified up to 12 metabolites (M1-M12) in human liver microsomes[3].

SpeciesKey Findings
Human - CYP3A4 is the primary enzyme responsible for the formation of most metabolites.[3] - Produces a unique metabolic fingerprint with higher levels of reactive metabolites compared to other species.[3] - A demethylation product (M9, m/z 398) is a major metabolite, but its relative abundance is lower than in other species (<40%).[3]
Pig, Rat, Mouse - Considered susceptible species with higher levels of reactive metabolites compared to resistant species.[3] - The demethylation product (M9) is the main metabolite, with a relative abundance of over 70%.[3]
Rabbit, Sheep - Considered resistant species with lower levels of reactive metabolites.[3]

Table 2: Species-specific differences in the in vitro metabolism of lasiocarpine.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans, play a central role in the metabolic activation of lasiocarpine to its toxic pyrrolic derivatives[3]. Studies with recombinant human CYP enzymes have confirmed that CYP3A4 is the major enzyme involved in lasiocarpine metabolism.

Detoxification by Glutathione (B108866) Conjugation

The reactive electrophilic metabolites of lasiocarpine can be detoxified by conjugation with glutathione (GSH). This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leads to the formation of GSH adducts that are more water-soluble and readily excreted. Several GSH conjugates of lasiocarpine metabolites have been identified in vitro.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on lasiocarpine metabolism.

In Vitro Metabolism with Liver Microsomes

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, etc.) Incubate Incubate at 37°C Microsomes->Incubate Lasiocarpine_sol Lasiocarpine HCl Solution Lasiocarpine_sol->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH Generating System NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

References

Genotoxicity and Carcinogenicity of Lasiocarpine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine (B1674526) is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably from the Heliotropium genus of the Boraginaceae family.[1] Historically, human exposure has occurred through the contamination of food supplies and the use of certain herbal medicines.[1][2] Lasiocarpine is a well-documented hepatotoxin, causing effects that include hemorrhagic necrosis, megalocytosis (enlargement of liver cells), and fibrosis.[2][3] Beyond its acute toxicity, lasiocarpine is recognized as a potent genotoxic and carcinogenic agent.[1][2][4] Its activity is not direct; rather, it functions as a pro-carcinogen, requiring metabolic activation to exert its toxic effects.[5][6] This technical guide provides an in-depth summary of the genotoxicity and carcinogenicity of lasiocarpine, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.

Mechanism of Action: From Metabolic Activation to Carcinogenesis

The carcinogenic effects of lasiocarpine are intrinsically linked to its metabolic bioactivation, primarily in the liver. This process converts the relatively inert parent compound into highly reactive electrophilic metabolites that can damage cellular macromolecules, initiating a cascade of events leading to tumor formation.[5]

Metabolic Activation by Cytochrome P450

The critical first step in lasiocarpine's mechanism of toxicity is its oxidation by cytochrome P450 (CYP) monooxygenases in the liver.[5][6] Studies have demonstrated that human CYP3A4 is the principal enzyme responsible for this bioactivation.[7][8][9] This metabolic process converts lasiocarpine into reactive pyrrolic esters, such as dehydrolasiocarpine.[9] These intermediates can further break down to form 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a stable and highly reactive metabolite.[10][11] The necessity of this metabolic step is highlighted by in vitro studies where cells lacking CYP activity show no genotoxic effects from lasiocarpine, whereas cells engineered to express human CYP3A4 exhibit concentration-dependent DNA damage.[7][8][12]

Formation of DNA Adducts and Cellular Damage

The electrophilic metabolites, particularly DHP, readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[6][10] The formation of DHP-derived DNA adducts is a key initiating event in lasiocarpine-induced genotoxicity and carcinogenicity.[11][13][14] These adducts disrupt the normal structure and function of DNA, leading to mutations and genomic instability.[5] This damage triggers a cellular DNA damage response, characterized by the phosphorylation of histone H2AX (forming γH2AX), a marker for DNA double-strand breaks.[7][8][13]

Cell Cycle Disruption and Tumorigenesis

The extensive DNA damage induced by lasiocarpine metabolites activates signaling pathways that control cell cycle progression.[5] The ATM-CHK2-p53 signaling pathway is engaged, leading to the phosphorylation of key regulatory proteins like p21.[5] This response culminates in cell cycle arrest, typically at the G2/M phase, which is a common cellular reaction to genotoxic stress.[5][15] While this arrest can provide time for DNA repair, overwhelming or irreparable damage can lead to mutations, chromosomal aberrations, and ultimately, the uncontrolled cell proliferation that characterizes cancer.[5][6]

Lasiocarpine_MoA cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage & Response cluster_2 Carcinogenic Outcome Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 Oxidation Lasiocarpine->CYP3A4 Metabolites Reactive Pyrrolic Metabolites (e.g., DHP Esters) CYP3A4->Metabolites DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts DNA_Damage DNA Damage (Double-Strand Breaks, γH2AX) DNA_Adducts->DNA_Damage ATM_Pathway ATM/CHK2/p53 Pathway Activation DNA_Damage->ATM_Pathway Cell_Cycle_Arrest G2/M Cell Cycle Arrest ATM_Pathway->Cell_Cycle_Arrest Genomic_Instability Genomic Instability & Mutations Cell_Cycle_Arrest->Genomic_Instability Failed Repair Tumor_Formation Tumor Formation (Hepatocellular Carcinoma, Angiosarcoma) Genomic_Instability->Tumor_Formation

Fig. 1: Mechanism of Lasiocarpine-Induced Carcinogenicity.

Genotoxicity Profile

Lasiocarpine has been evaluated in a range of in vitro and in vivo assays, consistently demonstrating its genotoxic potential following metabolic activation.

Summary of In Vitro Genotoxicity Data

Lasiocarpine induces multiple forms of genetic damage in mammalian cell systems. Key findings include the induction of chromosomal aberrations and sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells.[16] In V79 and TK6 cells engineered to express human CYP3A4, lasiocarpine causes a concentration-dependent increase in micronucleus formation, a marker of both chromosome breakage and loss.[7][8][17] The lowest-observed-adverse-effect level (LOAEL) for micronucleus induction in TK6 cells was reported at 0.5 μM.[17] Furthermore, lasiocarpine has been shown to be mutagenic in Drosophila germ cells.[16]

Assay Type Test System Metabolic Activation Endpoint Measured Result Reference(s)
Micronucleus TestV79 cells expressing human CYP3A4Endogenous (CYP3A4)Micronucleus formationPositive[7][8]
Micronucleus TestTK6 cells expressing human CYP3A4Endogenous (CYP3A4)Micronucleus formationPositive[17]
Chromosome AberrationChinese Hamster Ovary (CHO) cellsS9 requiredStructural chromosome aberrationsPositive[16]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsS9 requiredSister chromatid exchangesPositive[16]
γH2AX AssayV79 cells expressing human CYP3A4Endogenous (CYP3A4)DNA double-strand breaksPositive[7][8]
Sex-Linked Recessive LethalDrosophila melanogasterIn vivoGene mutationsPositive[16]
Genotoxicity Testing Workflow

The evaluation of a compound like lasiocarpine typically follows a standardized workflow to assess its potential to cause genetic damage. This involves testing in bacterial and mammalian cell systems, both with and without an external source of metabolic activation (S9 mix), to determine if the compound or its metabolites are genotoxic.

Genotoxicity_Workflow cluster_0 In Vitro Test Battery cluster_1 Mammalian Cell Assays start Test Compound (Lasiocarpine) s9_plus + S9 Mix (Metabolic Activation) start->s9_plus s9_minus - S9 Mix (No Activation) start->s9_minus ames Bacterial Reverse Mutation (Ames Test) micronucleus Micronucleus Test (CHO, TK6, V79 cells) results Data Analysis: - Dose-response - Statistical significance ames->results micronucleus->results chrom_ab Chromosome Aberration (CHO cells) chrom_ab->results s9_plus->ames Treat s9_plus->micronucleus Treat s9_minus->ames Treat s9_minus->micronucleus Treat conclusion Genotoxicity Conclusion results->conclusion

Fig. 2: General Workflow for In Vitro Genotoxicity Assessment.

Carcinogenicity Profile

Long-term animal bioassays have unequivocally demonstrated the carcinogenicity of lasiocarpine in rats. These studies are critical for human health risk assessment and have provided clear evidence of tumor induction, primarily in the liver.

National Toxicology Program (NTP) Bioassay

A comprehensive bioassay conducted by the NTP evaluated the carcinogenicity of lasiocarpine in Fischer 344 rats.[1] Animals were administered the chemical in their diet for 104 weeks. The study concluded that under these conditions, lasiocarpine was carcinogenic, inducing hepatocellular tumors and angiosarcomas of the liver in both male and female rats.[1] Additionally, a significant increase in hematopoietic tumors (lymphoma or leukemia) was observed in low- and mid-dose female rats.[1]

Sex Dose Level (ppm) Hepatocellular Carcinoma Incidence Liver Angiosarcoma Incidence Lymphoma or Leukemia Incidence
MaleControl (0)0/240/24Not Reported
Low (7)Not Reported0/24Not Reported
Mid (15)Not Reported3/24Not Reported
High (30)Not Reported5/24Not Reported
FemaleControl (0)0/240/242/24
Low (7)Not ReportedNot Reported9/24
Mid (15)Not ReportedNot Reported11/24
High (30)Not ReportedNot Reported1/23
Note: The NTP report combines hepatocellular adenoma or carcinoma for some analyses. The table presents specific tumor types where clearly stated. The high-dose female group had early mortality, affecting tumor observation.[1]
Additional Carcinogenicity Studies

Another key study investigated the effects of feeding a higher concentration of lasiocarpine (50 ppm) to male F-344 rats for a shorter duration (55 weeks).[4][18] The results were striking, with 17 out of 20 animals developing malignant tumors between 48 and 59 weeks.[4] This study confirmed the liver as the primary target organ.

Parameter Data
Test Animal Male F-344 Rats (n=20)
Dosing Regimen 50 ppm in diet for 55 weeks
Overall Tumor Incidence 17/20 (85%)
Liver Angiosarcoma Incidence 9/20 (45%)
Hepatocellular Carcinoma Incidence 7/20 (35%)
Other Malignant Tumors Adnexal tumor of skin (1/20), Lymphoma (1/20)
Data from Rao & Reddy, 1978.[4]

Experimental Protocols

The following sections provide an overview of the methodologies for key assays used to evaluate the genotoxicity and carcinogenicity of lasiocarpine. These protocols are based on established international guidelines and the descriptions found in the cited literature.

In Vitro Mammalian Chromosome Aberration Test

This assay is designed to identify agents that cause structural changes to chromosomes in cultured mammalian cells.[19]

  • Principle: The test evaluates the potential of a test article to induce structural chromosomal abnormalities in cultured mammalian cells, such as CHO cells.[19][20]

  • Test System: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and rapid growth.[21][22]

  • Procedure:

    • Cell Culture: CHO cells are grown to near-confluence in a suitable culture medium.

    • Treatment: Separate cell cultures are exposed to at least three concentrations of lasiocarpine hydrochloride, a negative (solvent) control, and a positive control.[21] Treatment is conducted for a short duration (e.g., 3-4 hours) in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver) and for a longer duration (e.g., 18-24 hours) without S9.[19]

    • Cell Harvest: Following treatment, a mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

    • Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is dropped onto microscope slides and air-dried to spread the chromosomes.

    • Analysis: Slides are stained, and at least 100-200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.[21]

  • Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations compared to the negative control.[21]

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage that results in small, membrane-bound DNA fragments (micronuclei) being left outside the main nucleus after cell division.

  • Principle: The assay identifies agents that cause chromosomal breakage (clastogens) or disrupt the mitotic apparatus (aneugens) by quantifying micronuclei in the cytoplasm of interphase cells.

  • Test System: V79 or TK6 cells, particularly those engineered to express CYP3A4 for compounds like lasiocarpine that require metabolic activation.[7][17]

  • Procedure:

    • Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of lasiocarpine, along with appropriate negative and positive controls.

    • Cytokinesis Block (Optional but common): Cytochalasin-B is often added to block cytokinesis without preventing nuclear division, resulting in binucleated cells where micronuclei are easily scored.

    • Harvest and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., DAPI or Giemsa) to visualize the main nuclei and micronuclei.

    • Scoring: The frequency of micronuclei is scored in a large population of cells (e.g., 1000-2000 cells) for each concentration.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[17]

Long-Term Rodent Carcinogenicity Bioassay

This is the gold standard for assessing the carcinogenic potential of a chemical in vivo.[23]

  • Principle: To evaluate the carcinogenic potential of a substance after long-term exposure in animals. The study design aims to mimic chronic human exposure.

  • Test System: Fischer 344 rats are a common strain for carcinogenicity testing due to their well-characterized background tumor rates.[1] Studies typically use groups of at least 24 animals per sex per dose group.[1]

  • Procedure:

    • Dosing: Lasiocarpine is mixed into the feed at several concentrations (e.g., 0, 7, 15, 30 ppm).[1] Animals are exposed to the test diet for a substantial portion of their lifespan, typically 104 weeks (2 years).[1]

    • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

    • Necropsy: All animals that die during the study or are euthanized at the end are subjected to a complete necropsy.

    • Histopathology: A comprehensive set of organs and tissues from all animals, as well as all gross lesions, are collected, preserved, and examined microscopically by a pathologist.

  • Evaluation: The incidences of neoplasms (tumors) in the dosed groups are compared statistically with the control group. A significant increase in the incidence of benign or malignant tumors in a dosed group is evidence of carcinogenic activity.[1]

Conclusion

The evidence from a wide array of genotoxicity assays and long-term animal studies provides a clear and consistent profile for this compound as a potent, metabolically activated genotoxic carcinogen. Its mechanism is initiated by CYP3A4-mediated conversion to reactive pyrrolic metabolites that form DNA adducts, leading to widespread genetic damage, cell cycle disruption, and the development of malignant tumors, particularly in the liver. This comprehensive body of data underscores the significant human health risk associated with exposure to this pyrrolizidine alkaloid and provides a robust toxicological foundation for regulatory assessment and risk management.

References

Lasiocarpine Hydrochloride: An In-Depth Technical Guide on its Effects on DNA and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring hepatotoxin that has been shown to exert potent inhibitory effects on fundamental cellular processes, including DNA and protein synthesis. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, with a focus on the molecular pathways and experimental methodologies used to elucidate them. The metabolic activation of lasiocarpine by cytochrome P450 enzymes into reactive pyrrolic esters is a critical initiating step, leading to the formation of DNA and protein adducts. These adducts trigger a DNA damage response (DDR), culminating in cell cycle arrest, primarily at the G2/M phase, and a global reduction in protein synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows to serve as a valuable resource for researchers in toxicology and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a class of phytotoxins found in numerous plant species worldwide, and their presence in the food chain poses a significant health risk to humans and livestock.[1] Lasiocarpine is a prominent member of this family and is recognized for its hepatotoxic, genotoxic, and carcinogenic properties.[1][2] The toxicity of lasiocarpine is not inherent to the parent molecule but arises from its metabolic activation in the liver.[3] This guide delves into the core mechanisms by which lasiocarpine hydrochloride disrupts DNA and protein synthesis, providing a technical foundation for further research and risk assessment.

Mechanism of Action

The biological effects of lasiocarpine are contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key isoform.[4] This process converts lasiocarpine into highly reactive pyrrolic esters.[4][5] These electrophilic metabolites readily form covalent adducts with cellular macromolecules, including DNA and proteins, initiating a cascade of cytotoxic and genotoxic events.[6][7]

Effect on DNA Synthesis and Cell Cycle

The formation of DNA adducts by reactive metabolites of lasiocarpine is a primary driver of its inhibitory effect on DNA synthesis.[6] These adducts create physical impediments to the DNA replication machinery and trigger a robust DNA Damage Response (DDR).[4][5] This response involves the activation of key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4]

Activated ATM and ATR, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[4][8] This signaling cascade ultimately leads to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA.[9] In the case of lasiocarpine exposure, this arrest predominantly occurs at the G2/M transition.[4][5] Studies have shown a significant accumulation of cells in the G2/M phase following treatment with lasiocarpine.[4] Gene expression analyses have revealed changes in key cell cycle regulators, with an observed increase in PAK1 and ATM expression and a decrease in WEE1 and CHEK1 expression.[4][5]

Effect on Protein Synthesis

Lasiocarpine also exerts a significant inhibitory effect on protein synthesis.[3][10] This is, in part, a consequence of the formation of protein adducts by its reactive metabolites.[7] These adducts can impair the function of essential proteins involved in the translational machinery. Furthermore, studies have indicated that lasiocarpine treatment leads to the disaggregation of polysomes into monosomes and ribosomal subunits, which is a hallmark of translation initiation inhibition.[10]

Quantitative Data

Table 1: Cytotoxicity of Lasiocarpine in Primary Human Hepatocytes

TreatmentCell Viability (% of Control)
45 µM Lasiocarpine~50%
45 µM Lasiocarpine + d-THP (OCT1 Inhibitor)~75%
45 µM Lasiocarpine + Quinidine (OCT1 Inhibitor)~80%
Data adapted from Haas et al. (2023).[11] The study demonstrates that inhibition of the organic cation transporter 1 (OCT1) reduces lasiocarpine-induced cytotoxicity, suggesting its role in the uptake of the toxin.

Table 2: Comparative Cytotoxicity (IC50) of Pyrrolizidine Alkaloids in HepG2 Cells

Pyrrolizidine AlkaloidIC50 (µM)
Lasiocarpine>100
Senecionine~50
Riddelliine>100
Data adapted from a study on the cytotoxicity of various PAs, highlighting the variability in potency. Note that in this particular study, lasiocarpine's IC50 was above the tested concentrations without metabolic activation enhancement.[12]

Table 3: Effect of Lasiocarpine on Cell Cycle Distribution in V793A4 Cells

Cell Cycle PhaseControl (%)10 µM Lasiocarpine (24h) (%)
G1~45~25
S~35~30
G2/M~20~45
Data adapted from Hessel-Pras et al. (2025).[13] The data clearly shows a significant increase in the G2/M population, indicative of cell cycle arrest.

Experimental Protocols

Measurement of DNA Synthesis Inhibition by 3H-Thymidine Incorporation

This protocol is a standard method for assessing the rate of DNA synthesis in cultured cells.

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control.

  • Radiolabeling: Add 3H-thymidine (typically 1 µCi/well) to each well and incubate for a further 4-6 hours.

  • Cell Lysis and DNA Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH). Precipitate the DNA by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Harvesting: Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters with 5% TCA and then with ethanol (B145695). Allow the filters to dry completely. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value.

Measurement of Protein Synthesis Inhibition by 3H-Leucine Incorporation

This protocol is a widely used method to determine the rate of protein synthesis.

  • Cell Culture: Seed cells in a 24-well plate and allow them to attach.

  • Compound Treatment: Expose the cells to different concentrations of this compound for the desired time.

  • Radiolabeling: Add 3H-leucine (typically 1 µCi/well) to each well and incubate for 1-2 hours.

  • Protein Precipitation: Aspirate the labeling medium and wash the cells with ice-cold PBS. Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the proteins.

  • Washing: Aspirate the TCA and wash the protein precipitate twice with cold 5% TCA and once with ethanol.

  • Solubilization: Dissolve the protein precipitate in a solubilization buffer (e.g., 0.1 N NaOH with 1% SDS).

  • Scintillation Counting: Transfer the solubilized protein to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat them with this compound.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Signaling Pathway of Lasiocarpine-Induced DNA Damage Response and G2/M Arrest

Lasiocarpine_DDR_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Macromolecular Adduct Formation cluster_2 DNA Damage Response (DDR) Cascade cluster_3 Cellular Outcomes Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 ReactiveMetabolites Reactive Pyrrolic Esters CYP3A4->ReactiveMetabolites Metabolic Activation DNA DNA ReactiveMetabolites->DNA Protein Protein ReactiveMetabolites->Protein DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts ATM_ATR ATM/ATR DNA_Adducts->ATM_ATR Activation Inhibition_Protein_Synthesis Inhibition of Protein Synthesis Protein_Adducts->Inhibition_Protein_Synthesis Leads to Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 ATM_ATR->p53 Phosphorylation Chk1_Chk2->p53 Phosphorylation G2M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2M_Arrest p53->G2M_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Lasiocarpine_Workflow cluster_assays Parallel Assays start Start: Cell Culture (e.g., HepG2) treatment Treatment with This compound (Dose-Response) start->treatment dna_synthesis DNA Synthesis Assay (3H-Thymidine Incorporation) treatment->dna_synthesis protein_synthesis Protein Synthesis Assay (3H-Leucine Incorporation) treatment->protein_synthesis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis dna_synthesis->data_analysis protein_synthesis->data_analysis cell_cycle->data_analysis ic50_dna IC50 Calculation (DNA Synthesis) data_analysis->ic50_dna ic50_protein IC50 Calculation (Protein Synthesis) data_analysis->ic50_protein cell_cycle_quant Quantification of Cell Cycle Phases data_analysis->cell_cycle_quant end End: Mechanistic Interpretation ic50_dna->end ic50_protein->end cell_cycle_quant->end

References

A Technical Guide to the Natural Sources and Isolation of Lasiocarpine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Lasiocarpine (B1674526), a notable pyrrolizidine (B1209537) alkaloid (PA). The guide details its natural origins, presents methodologies for its extraction and purification from botanical sources, and outlines the process for its conversion to the more soluble hydrochloride salt. The content is structured to serve as a practical resource for professionals in the fields of natural product chemistry, toxicology, and pharmaceutical development.

Natural Sources of Lasiocarpine

Lasiocarpine is a secondary metabolite produced by various plant species, primarily within the Boraginaceae family.[1][2][3] Its presence is well-documented in several genera, most notably Heliotropium. These plants synthesize PAs as a defense mechanism against herbivores. The concentration of Lasiocarpine and other related alkaloids can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions.

Lasiocarpine has been isolated from several plant species, including:

  • Heliotropium europaeum[2][4][5]

  • Heliotropium lasiocarpum[2]

  • Symphytum officinale (Common Comfrey)[2][6]

  • Symphytum caucasicum[2]

  • Lappula intermedia[2]

The alkaloid is often found alongside other PAs, such as heliotrine, and frequently exists in the plant as both the free base and its N-oxide form.[4][5] The N-oxides are generally more water-soluble and are considered less toxic until converted to the free base.[7]

Table 1: Quantitative Data on Lasiocarpine and Related Pyrrolizidine Alkaloid (PA) Content in Various Plant Species

Plant SpeciesFamilyPlant PartAlkaloid(s)Concentration (% of dry weight, unless noted)Reference
Heliotropium europaeumBoraginaceaeAerial PartsLasiocarpine-type PAsSignificantly higher than in H. rotundifolium[8]
Heliotropium europaeumBoraginaceaeFlowersTotal PAs~3.5%[9]
Heliotropium europaeumBoraginaceaeRootsTotal PAs~3.0%[9]
Heliotropium rotundifoliumBoraginaceaeAerial PartsLasiocarpine-N-oxide0.1 - 5% of total PAs[8][9]
Heliotropium suaveolensBoraginaceaeAerial PartsLasiocarpine-N-oxide5 - 18% of total PAs[8][9]
Symphytum officinaleBoraginaceaeRootsLasiocarpine0.0058%[2]
Symphytum officinaleBoraginaceaeRootsTotal PAs1380 to 8320 µg/g[10]
Symphytum officinaleBoraginaceaeLeavesTotal PAs15 to 55 µg/g[10]

Isolation and Purification of Lasiocarpine

The isolation of Lasiocarpine, like other PAs, relies on standard acid-base extraction principles tailored for alkaloids.[11] The general workflow involves extraction from plant material, partitioning to separate the alkaloids from other plant constituents, and chromatographic purification.

A typical procedure involves the extraction of dried and powdered plant material. Various techniques can be employed, including maceration, sonication, or Soxhlet extraction.[11][12][13] The choice of solvent is critical; often, an acidified aqueous solution is used to protonate the alkaloids, rendering them water-soluble, or an organic solvent in a basic medium is used to extract the free base.

Table 2: Summary of a General Lasiocarpine Isolation Protocol

StepProcedureDetails and Rationale
1. Preparation Plant material is dried and finely powdered.Increases surface area for efficient solvent penetration and extraction.
2. Extraction The powdered material is extracted with an acidified solvent (e.g., 0.5 N HCl) or a basic organic solvent (e.g., Chloroform (B151607)/Ammonia).[12][14]Acidic extraction protonates the alkaloid nitrogen, making it soluble in the aqueous phase. Basic extraction keeps the alkaloid in its free base form, soluble in organic solvents.
3. Filtration The mixture is filtered or centrifuged to separate the solid plant debris from the liquid extract.To obtain a clear extract containing the dissolved alkaloids.
4. Acid-Base Partitioning The extract is basified (e.g., with NH4OH to pH ~10) and then extracted with an immiscible organic solvent like chloroform or ethyl acetate.[3]This step converts the protonated alkaloid back to its free base, which is preferentially soluble in the organic phase, separating it from water-soluble impurities.
5. Concentration The organic solvent is evaporated under reduced pressure.To yield a crude alkaloid mixture.
6. Purification The crude extract is subjected to chromatographic techniques such as column chromatography (often using silica (B1680970) gel) or solid-phase extraction (SPE).[1][14]To separate Lasiocarpine from other co-extracted alkaloids and impurities based on polarity and affinity for the stationary phase.
7. Analysis Fractions are analyzed using methods like TLC, HPLC, LC-MS, or GC-MS to identify and pool those containing pure Lasiocarpine.[2][11]To confirm the identity and purity of the isolated compound.

The following diagram illustrates the general workflow for extracting and isolating Lasiocarpine from plant sources.

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_final Final Isolation Plant Dried, Powdered Plant Material Extraction Maceration / Sonication Plant->Extraction Solvent Acidified Aqueous Solution (e.g., 0.5 N HCl) Solvent->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Aqueous Extract Filtration->CrudeExtract Basification Basification to pH > 9 (e.g., with NH4OH) CrudeExtract->Basification Partition Liquid-Liquid Extraction (with Chloroform) Basification->Partition OrganicPhase Organic Phase (Lasiocarpine Free Base) Partition->OrganicPhase Collect AqueousPhase Aqueous Phase (Waste) Partition->AqueousPhase Discard Evaporation Solvent Evaporation OrganicPhase->Evaporation CrudeAlkaloids Crude Alkaloid Residue Evaporation->CrudeAlkaloids Chromatography Column Chromatography (e.g., Silica Gel) CrudeAlkaloids->Chromatography Analysis Fraction Analysis (TLC, HPLC) Chromatography->Analysis PureLasiocarpine Pure Lasiocarpine Analysis->PureLasiocarpine

General workflow for Lasiocarpine isolation.

Conversion to Lasiocarpine Hydrochloride

For many applications, particularly in research and development, alkaloid free bases are converted into their salt forms to improve stability and aqueous solubility. This compound is the corresponding salt formed by reacting the isolated Lasiocarpine with hydrochloric acid.

  • Dissolution: The purified Lasiocarpine free base is dissolved in a suitable anhydrous organic solvent, such as ethanol (B145695) or diethyl ether.

  • Acidification: A solution of hydrochloric acid (e.g., HCl in ethanol or as a dilute aqueous solution) is added dropwise to the dissolved Lasiocarpine with stirring.[15] The reaction is typically monitored by checking the pH, aiming for a slightly acidic endpoint (pH 5-7).

  • Precipitation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The process can be aided by cooling the mixture.

  • Isolation: The precipitated salt is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under a vacuum.

The diagram below outlines the straightforward chemical conversion process.

G Lasiocarpine Pure Lasiocarpine (Free Base) Solvent Dissolve in Anhydrous Solvent (e.g., Ethanol) Lasiocarpine->Solvent HCl Add Hydrochloric Acid (Dropwise) Solvent->HCl Precipitate Precipitation of Salt (Cooling may be required) HCl->Precipitate Filter Filter and Wash (with cold solvent) Precipitate->Filter Dry Dry Under Vacuum Filter->Dry FinalProduct This compound (Crystalline Solid) Dry->FinalProduct

Process for converting Lasiocarpine to its hydrochloride salt.

Metabolic Activation Pathway of Lasiocarpine

For drug development professionals, understanding the compound's metabolic fate is as crucial as its isolation. Lasiocarpine itself is not the primary toxic agent; it requires metabolic activation in the liver to exert its hepatotoxic effects.[16] This bioactivation is primarily mediated by cytochrome P450 (CYP) monooxygenases, particularly enzymes from the CYP3A family, such as CYP3A4 in humans.[7][17]

The key metabolic step is the dehydrogenation of the necine base of Lasiocarpine, which forms highly reactive pyrrolic esters (e.g., dehydrolasiocarpine).[16] These electrophilic metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the characteristic liver damage associated with PA poisoning.[7][16]

This diagram illustrates the critical bioactivation pathway of Lasiocarpine in the liver.

G Lasiocarpine Lasiocarpine (Pro-toxin) Liver Liver Hepatocytes Lasiocarpine->Liver Detox Detoxification Pathways (e.g., Hydrolysis, GSH Conjugation) Lasiocarpine->Detox Metabolic Detoxification CYP3A4 Cytochrome P450 (e.g., CYP3A4) Liver->CYP3A4 Dehydro Dehydrolasiocarpine (Reactive Pyrrolic Ester) CYP3A4->Dehydro Metabolic Activation Adducts Covalent Adducts (DNA, Proteins) Dehydro->Adducts Alkylation Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Adducts->Toxicity

Metabolic activation pathway of Lasiocarpine leading to toxicity.

References

Physical and chemical properties of Lasiocarpine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine hydrochloride is the salt form of Lasiocarpine, a hepatotoxic pyrrolizidine (B1209537) alkaloid isolated from various plant species of the Heliotropium genus.[1] While its inherent toxicity limits its therapeutic applications, this compound serves as a critical reference standard in toxicological research, analytical chemistry, and drug metabolism studies. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological effects and associated signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The addition of the hydrochloride moiety generally increases the aqueous solubility of the parent compound, a common strategy in pharmaceutical development to improve bioavailability.

Data Summary

The following table summarizes the key physical and chemical properties of Lasiocarpine and its hydrochloride salt.

PropertyLasiocarpineThis compound
CAS Number 303-34-41976-49-4
Molecular Formula C₂₁H₃₃NO₇C₂₁H₃₄ClNO₇
Molecular Weight 411.49 g/mol 447.95 g/mol
Appearance Colorless leaflets or crystalline solidWhite to off-white crystalline solid
Melting Point 94-97 °CData not available; expected to be higher than the free base
Solubility Difficultly soluble in water; Soluble in ether, alcohol, benzeneSoluble in water
Stability Readily hydrolyzed in basic solutions; sensitive to oxidationMore stable in acidic solutions compared to the free base

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Stuart SMP10)

  • Mortar and pestle

Procedure:

  • Grind the this compound sample to a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C/min initially.

  • Observe the sample closely. When the sample starts to melt, record the temperature as T₁.

  • Continue heating and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

  • The melting point range is reported as T₁ - T₂.

  • Repeat the measurement two more times and calculate the average melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

  • This compound

  • Distilled or deionized water

  • Screw-capped vials

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a series of screw-capped vials.

  • Add a known volume of water to each vial.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or g/100 mL.

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 80 °C for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Biological Activity and Signaling Pathways

Lasiocarpine is known for its hepatotoxicity, which is mediated by its metabolic activation in the liver.

Mechanism of Toxicity

The toxicity of Lasiocarpine is not due to the parent compound itself but rather its metabolic products. In the liver, cytochrome P450 enzymes metabolize Lasiocarpine into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage, disruption of cell cycle, and apoptosis.

Signaling Pathways

Research suggests that Lasiocarpine-induced toxicity involves the modulation of several key signaling pathways:

  • Cell Cycle Regulation: Lasiocarpine has been shown to cause a cell cycle arrest at the G2/M phase.[2] This is likely a consequence of DNA damage, which activates cell cycle checkpoints to prevent the propagation of damaged genetic material.

  • DNA Damage Response: The formation of DNA adducts by Lasiocarpine metabolites triggers the DNA damage response pathway. This can involve the activation of kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.

  • p53 Signaling Pathway: Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately contributing to the cytotoxic effects of Lasiocarpine.

Visualizations

Lasiocarpine-Induced Cell Cycle Arrest

G cluster_0 Cell Cycle Progression cluster_1 Lasiocarpine-Induced Effects G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Lasiocarpine Lasiocarpine Metabolites DNA_Damage DNA Damage Lasiocarpine->DNA_Damage Adduct Formation G2_M_Arrest G2/M Arrest DNA_Damage->G2_M_Arrest Activation of Checkpoints G2_M_Arrest->M Blockade

Caption: Lasiocarpine metabolites induce DNA damage, leading to a G2/M cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

G start Start cell_culture Seed HepG2 cells in 96-well plates start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Measure absorbance/ fluorescence and analyze data assay->data_analysis end Determine IC50 data_analysis->end

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of this compound.

References

Lasiocarpine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lasiocarpine (B1674526) hydrochloride, a hepatotoxic pyrrolizidine (B1209537) alkaloid. This document details its chemical and physical properties, metabolic pathways, and relevant experimental protocols, designed to support research and development activities.

Core Data Summary

The following table summarizes the key quantitative data for lasiocarpine and its hydrochloride salt for easy reference and comparison.

PropertyLasiocarpineLasiocarpine Hydrochloride
CAS Number 303-34-4[1]1976-49-4
Molecular Formula C₂₁H₃₃NO₇[1]C₂₁H₃₄ClNO₇
Molecular Weight 411.49 g/mol 447.95 g/mol
Appearance Colorless plates or beige crystalline solid[1]-
Melting Point 92.5-93.5 °C[2]-
Solubility Soluble in water (as hydrochloride)[1]Soluble in water[1]

Metabolic Pathways of Lasiocarpine

Lasiocarpine undergoes complex metabolism primarily in the liver, leading to both detoxification and bioactivation. The metabolic fate of lasiocarpine is a critical determinant of its hepatotoxicity.

Metabolic Activation and Detoxification

The metabolic pathway of lasiocarpine involves a delicate balance between bioactivation to toxic pyrrolic esters and detoxification through hydrolysis and N-oxidation. The bioactivation is primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role. The resulting reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. Detoxification pathways, including hydrolysis of the ester groups and N-oxidation of the pyrrolizidine ring, produce less toxic metabolites that can be excreted.

Lasiocarpine_Metabolism cluster_0 Bioactivation Pathway cluster_1 Detoxification Pathways Lasiocarpine Lasiocarpine Dehydrolasiocarpine Dehydrolasiocarpine Lasiocarpine->Dehydrolasiocarpine CYP450 (CYP3A4) Hydrolysis Products Hydrolysis Products Lasiocarpine->Hydrolysis Products Esterases Lasiocarpine N-oxide Lasiocarpine N-oxide Lasiocarpine->Lasiocarpine N-oxide FMOs/CYPs DNA/Protein Adducts DNA/Protein Adducts Dehydrolasiocarpine->DNA/Protein Adducts Nucleophilic Attack GSH Conjugates GSH Conjugates Dehydrolasiocarpine->GSH Conjugates GST Hepatotoxicity / Carcinogenicity Hepatotoxicity / Carcinogenicity DNA/Protein Adducts->Hepatotoxicity / Carcinogenicity Excretion Excretion Hydrolysis Products->Excretion Lasiocarpine N-oxide->Excretion GSH Conjugates->Excretion

Metabolic pathways of lasiocarpine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lasiocarpine.

Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of a compound by measuring the viability of cells.[3][4][5]

Principle: Viable cells incorporate and bind the supravital dye neutral red in their lysosomes. When cells are damaged, they are unable to retain the dye. The amount of dye retained is proportional to the number of viable cells.

Workflow for NRU Assay:

NRU_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate overnight. B 2. Compound Treatment Treat cells with varying concentrations of this compound. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Neutral Red Staining Incubate cells with Neutral Red solution for approximately 2-3 hours. C->D E 5. Washing Wash cells to remove excess dye. D->E F 6. Dye Extraction Add destain solution to extract the dye from viable cells. E->F G 7. Absorbance Measurement Measure absorbance at ~540 nm using a microplate reader. F->G H 8. Data Analysis Calculate cell viability relative to untreated controls. G->H

Workflow for the Neutral Red Uptake assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cells (e.g., HepG2, primary hepatocytes) to approximately 80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to obtain the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

    • Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and solvent controls.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Neutral Red Staining:

    • Prepare a fresh working solution of Neutral Red (e.g., 50 µg/mL) in pre-warmed, serum-free medium.

    • Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.

    • Incubate for 2-3 hours.

  • Washing and Dye Extraction:

    • Carefully remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS).

    • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

    • Shake the plate for 10-20 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the sensitive and specific quantification of lasiocarpine and its metabolites in biological matrices.

Principle: The sample is first subjected to chromatographic separation to isolate the analytes of interest from the complex matrix. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and quantification based on mass-to-charge ratio.

General Protocol for Sample Preparation and Analysis:

  • Sample Preparation (from Plasma/Serum):

    • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge. The supernatant is then collected.

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The specific sorbent and elution solvents will depend on the properties of lasiocarpine and its metabolites.

    • The extracted sample is typically evaporated to dryness and reconstituted in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for pyrrolizidine alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions for lasiocarpine and its metabolites are monitored.

Synthesis

Lasiocarpine is a naturally occurring pyrrolizidine alkaloid isolated from various plant species of the Heliotropium genus.[2] While the total synthesis of such complex natural products is a significant challenge, the hydrochloride salt can be prepared from the isolated free base.

General Procedure for Hydrochloride Salt Formation:

The formation of a hydrochloride salt typically involves dissolving the free base of the organic amine in a suitable protic solvent and then adding hydrochloric acid.[6]

  • Dissolve the isolated and purified lasiocarpine free base in a suitable organic solvent (e.g., ethanol, methanol, or isopropanol).

  • Add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or a solution in an organic solvent like isopropanol) to the solution of the free base.

  • The this compound salt will precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

The purity of the synthesized salt should be confirmed by analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

References

Methodological & Application

Application Notes and Protocols for Lasiocarpine Hydrochloride-Induced Liver Injury in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid, is a well-established hepatotoxin used to induce experimental liver injury in animal models, particularly in rats. Its hydrochloride salt is often used for its solubility in aqueous solutions. The toxic effects of lasiocarpine are not inherent to the molecule itself but result from its metabolic activation in the liver.[1] Cytochrome P450 monooxygenases convert lasiocarpine into highly reactive pyrrolic esters. These metabolites readily bind to cellular macromolecules such as DNA and proteins, leading to widespread cellular damage.[1] This chemically induced liver injury model is valuable for studying the pathogenesis of liver diseases, including sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD), and for evaluating the efficacy of potential hepatoprotective agents. The pathological changes induced by lasiocarpine include loss of liver sinusoidal endothelial cells, hemorrhage, parenchymal cell death, and fibrogenesis.[1]

This document provides a detailed protocol for inducing liver injury in rats using lasiocarpine hydrochloride, including dosage, administration, and methods for assessing liver damage.

Data Presentation

Table 1: this compound Dosing Regimens for Inducing Liver Injury in Rats
Study Type Dose (mg/kg body weight) Route of Administration Vehicle Species/Strain Observed Pathologies Reference
Chronic50 ppm in diet (for 55 weeks)Oral (in feed)Standard rat chowF-344 ratsAngiosarcomas, hepatocellular carcinomas[2]
Subacute0.1 - 3.3Oral (in feed)Standard rat chowNot specifiedDNA damage response[3]
Pharmacokinetic1IntravenousNot specifiedMale ratsNot applicable[4]
Pharmacokinetic10OralNot specifiedMale ratsNot applicable[4]
Table 2: Key Biochemical Markers for Assessing Lasiocarpine-Induced Liver Injury
Biochemical Marker Abbreviation Expected Change in Injured Rats Significance
Alanine AminotransferaseALTSignificant IncreaseMarker of hepatocellular damage
Aspartate AminotransferaseASTSignificant IncreaseMarker of hepatocellular damage
Alkaline PhosphataseALPIncreaseMarker of cholestasis and bile duct injury
Total Bilirubin (B190676)TBILIncreaseIndicator of impaired liver excretory function
Total ProteinTPDecreaseIndicator of impaired synthetic function of the liver
AlbuminALBDecreaseIndicator of impaired synthetic function of the liver
Table 3: Histopathological Findings in Lasiocarpine-Induced Liver Injury
Histopathological Feature Description
Sinusoidal Obstruction/CongestionDilation and congestion of sinusoids, often with red blood cell extravasation.
Hepatocellular NecrosisDeath of liver parenchymal cells, particularly in the centrilobular region.
MegalocytosisEnlargement of hepatocytes due to inhibition of mitosis.[5][6]
Veno-occlusive LesionsOcclusion of terminal hepatic venules.
FibrosisExcessive deposition of extracellular matrix proteins, leading to scarring.
Bile Duct ProliferationIncrease in the number of bile ductules.

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Standard rat chow and water ad libitum

  • Animal housing facilities with a 12-hour light/dark cycle

  • Syringes and needles for administration

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., with heparin or EDTA for plasma, or serum separator tubes)

  • Centrifuge

  • Reagents and kits for biochemical assays (ALT, AST, ALP, etc.)

  • Formalin (10% neutral buffered) for tissue fixation

  • Materials for tissue processing and staining (e.g., hematoxylin (B73222) and eosin (B541160), Masson's trichrome)

Experimental Procedure
  • Animal Acclimatization: House the rats for at least one week before the experiment to allow for acclimatization to the facility conditions. Provide free access to standard chow and water.

  • Preparation of this compound Solution:

    • On the day of administration, dissolve this compound in sterile saline or PBS to the desired concentration. The concentration should be calculated based on the target dose and the volume to be injected.

    • Ensure the solution is thoroughly mixed and clear before use.

  • Animal Grouping and Dosing:

    • Divide the rats into at least two groups: a control group and a lasiocarpine-treated group.

    • Weigh each rat accurately before dosing.

    • Control Group: Administer an equivalent volume of the vehicle (sterile saline or PBS) via the same route as the treatment group.

    • Lasiocarpine Group: Administer this compound solution. The recommended route for inducing acute or subacute liver injury is typically intraperitoneal (IP) injection. A dose range of 20-60 mg/kg can be considered, with the specific dose depending on the desired severity and time course of injury.

  • Post-Administration Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, and abdominal distension (due to ascites).

    • Record body weight daily.

  • Sample Collection:

    • The timing of sample collection will depend on the study's objectives. For acute injury, time points between 24 and 72 hours post-administration are common. For the development of more chronic features like fibrosis, a longer duration of several weeks with repeated lower doses might be necessary.

    • Anesthetize the rats.

    • Collect blood via cardiac puncture or from the abdominal aorta into appropriate tubes.

    • Perform euthanasia by an approved method.

    • Immediately perfuse the liver with cold saline to remove blood.

    • Excise the liver, weigh it, and observe for any gross pathological changes.

    • Take sections of the liver for histopathological analysis and snap-freeze other sections in liquid nitrogen for molecular and biochemical analyses.

Assessment of Liver Injury
  • Biochemical Analysis:

    • Separate serum or plasma from the collected blood by centrifugation.

    • Measure the levels of liver injury markers such as ALT, AST, ALP, and total bilirubin using commercial assay kits according to the manufacturer's instructions.

    • Measure total protein and albumin levels to assess liver synthetic function.

  • Histopathological Analysis:

    • Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues, embed them in paraffin, and cut sections (4-5 µm thick).

    • Stain the sections with hematoxylin and eosin (H&E) to evaluate general morphology, inflammation, and necrosis.

    • Use Masson's trichrome stain to assess the degree of fibrosis.

    • A qualified pathologist should score the histopathological changes.

Mandatory Visualizations

Signaling Pathway of Lasiocarpine-Induced Hepatotoxicity

G cluster_0 Hepatocyte cluster_1 Cellular Macromolecules cluster_2 Pathological Outcomes in Liver Lasiocarpine Lasiocarpine CYP450 Cytochrome P450 (e.g., CYP3A family) Lasiocarpine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Esters (Dehydrolasiocarpine) CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Alkylation Proteins Proteins ReactiveMetabolites->Proteins Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts DNADamageResponse DNA Damage Response DNA_Adducts->DNADamageResponse ProteinDysfunction Protein Dysfunction Protein_Adducts->ProteinDysfunction CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamageResponse->CellCycleArrest Cytotoxicity Cytotoxicity & Apoptosis/Necrosis CellCycleArrest->Cytotoxicity SOS Sinusoidal Obstruction Syndrome (SOS) Cytotoxicity->SOS HepatocellularNecrosis Hepatocellular Necrosis Cytotoxicity->HepatocellularNecrosis ProteinDysfunction->Cytotoxicity Fibrosis Fibrosis SOS->Fibrosis Chronic Progression

Caption: Lasiocarpine metabolic activation and downstream hepatotoxic effects.

Experimental Workflow

G cluster_prep Preparation cluster_induction Induction cluster_sampling Sampling cluster_analysis Analysis Acclimatization Animal Acclimatization (≥ 1 week) Grouping Animal Grouping (Control & Lasiocarpine) Acclimatization->Grouping DosePrep Prepare Lasiocarpine HCl Solution Grouping->DosePrep Administration Lasiocarpine/Vehicle Administration (IP) DosePrep->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Sacrifice Sacrifice at Pre-determined Time Points (e.g., 24-72h) Monitoring->Sacrifice BloodCollection Blood Collection (Cardiac Puncture) Sacrifice->BloodCollection LiverExcision Liver Excision & Processing Sacrifice->LiverExcision Biochem Biochemical Assays (ALT, AST, ALP, etc.) BloodCollection->Biochem Histo Histopathology (H&E, Trichrome) LiverExcision->Histo Molecular Molecular Analysis (Optional) LiverExcision->Molecular

Caption: Experimental workflow for lasiocarpine-induced liver injury in rats.

References

Lasiocarpine Hydrochloride in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiocarpine (B1674526), a pyrrolizidine (B1209537) alkaloid, is a well-documented hepatotoxin that induces significant cytotoxicity and genotoxicity.[1][2] Its toxic effects are contingent upon metabolic activation by cytochrome P450 (CYP) enzymes into reactive pyrrolic esters.[3][4] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cell cycle arrest, DNA damage, and eventual cell death.[3][5][6][7] This document provides detailed application notes and protocols for the use of lasiocarpine hydrochloride in cell culture experiments, with a focus on inducing and assessing its cytotoxic and genotoxic effects. The provided protocols are synthesized from published research to guide scientists in designing and executing robust experiments.

Introduction to Lasiocarpine's in Vitro Activity

Lasiocarpine is a potent tool for in vitro studies of hepatotoxicity and carcinogenesis. Its primary mechanism of action involves metabolic activation, primarily by CYP3A4, into reactive intermediates that cause cellular damage.[3][5][8] In cell culture, particularly in liver-derived cell lines, lasiocarpine has been shown to inhibit DNA, RNA, and protein synthesis, prevent mitosis, and lead to the formation of "megalocytes" or giant cells.[9][10][11] Researchers often utilize cell lines with enhanced metabolic capabilities, such as those overexpressing specific CYP enzymes, to study the effects of lasiocarpine, as standard cell lines may show limited susceptibility.[1][5][6]

Data Presentation: this compound Dosage and Effects

The following tables summarize quantitative data from various studies on the use of lasiocarpine in cell culture experiments. It is crucial to note that the effective concentration of lasiocarpine can vary significantly depending on the cell line, the presence of metabolic activation systems, and the experimental endpoint.

Table 1: Cytotoxicity of Lasiocarpine in Various Cell Lines

Cell LineConcentration RangeIncubation TimeKey FindingsReference
HepG2 (Human Hepatoblastoma)25 µM - 2400 µM24 - 72 hNo significant toxicity in standard media. Toxicity is enhanced with metabolic activation strategies.[1][1][2]
H-4-II-E (Rat Hepatoma)25 µM - 2400 µM24 hSimilar to HepG2, requires metabolic activation for toxicity.[1][1]
HepG2-CYP3A4 (Overexpressing)5 µM - 10 µM24 hIncreased phosphorylation of CHK1 and CHK2; cell cycle arrest.[5][5]
V79-CYP3A4 (Overexpressing)10 µMNot SpecifiedMarked increase in cell and nucleus size.[5][5]
Primary Human Hepatocytes45 µM24 hSignificant cytotoxicity observed.[12][12]
HepaRG (Human Hepatic Progenitor)Not Specified24 hConcentration-dependent cytotoxicity.[13][13]
Huh6 (Human Hepatoblastoma)3.2 µMNot SpecifiedSignificant induction of micronuclei.[2][2]

Table 2: Genotoxicity and Other Mechanistic Observations

Cell LineConcentrationIncubation TimeObserved EffectReference
HepG2-CYP3A45 µM24 hIncreased CHK1 and CHK2 phosphorylation.[5][5]
HepG2-CYP3A4Not Specified24 - 48 hAccumulation of cells in G2/M phase.[6]
V79-CYP3A410 µMNot SpecifiedIncreased cell and nucleus size.[7][7]
HepG23.2 µMNot SpecifiedSignificant induction of micronuclei.[2]
Human Embryo Liver CellsNot SpecifiedNot SpecifiedInhibition of DNA, RNA, and protein synthesis; formation of giant cells.[9][9]
TK6 (Human Lymphoblastoid)1 µM24 hFormation of DHP (dehydropyrrolizidine) metabolites with CYP expression.[3][3]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are based on methodologies described in the cited literature.

General Cell Culture and Lasiocarpine Treatment

Objective: To prepare and treat cells with this compound for subsequent analysis.

Materials:

  • Cell line of choice (e.g., HepG2, HepG2-CYP3A4)

  • Complete cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Vehicle control (e.g., sterile water, DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in the appropriate culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to attach and grow for 24 hours in a humidified incubator.

  • Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤ 0.1%).

  • On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control group.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

Objective: To assess the cytotoxic effect of lasiocarpine by measuring cell viability.

Materials:

  • Treated cells in a 96-well plate

  • Neutral red solution (e.g., 40 µg/mL in culture medium)

  • PBS (Phosphate-Buffered Saline)

  • Decolorization solution (e.g., 50% ethanol (B145695), 1% acetic acid in water)

  • Microplate reader

Protocol:

  • Following lasiocarpine treatment, remove the medium from the 96-well plate.

  • Wash the cells gently with PBS.

  • Add 100 µL of neutral red solution to each well and incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[7]

  • After incubation, remove the neutral red solution and wash the cells twice with PBS.[7]

  • Add 150 µL of decolorization solution to each well and incubate for 10 minutes at room temperature with gentle shaking to extract the dye.[7]

  • Measure the absorbance at a wavelength of 530 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of lasiocarpine on cell cycle progression.

Materials:

  • Treated cells

  • Trypsin-EDTA

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • After treatment, collect both the culture supernatant (containing floating/dead cells) and adherent cells by trypsinization.

  • Centrifuge the cell suspension at 300 x g for 3 minutes and discard the supernatant.[7]

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed metabolic activation of lasiocarpine and its subsequent downstream effects leading to cytotoxicity and genotoxicity.

Lasiocarpine_Pathway cluster_metabolism Metabolic Activation (in Liver Cells) cluster_cellular_damage Cellular Damage cluster_downstream_effects Downstream Effects Lasiocarpine Lasiocarpine CYP450 CYP450 Lasiocarpine->CYP450 CYP450->Reactive Pyrrolic Esters (DHP) DNA Adducts DNA Adducts Reactive Pyrrolic Esters (DHP)->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Esters (DHP)->Protein Adducts DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response Apoptosis/Cytotoxicity Apoptosis/Cytotoxicity Protein Adducts->Apoptosis/Cytotoxicity ATM/p53 Activation ATM/p53 Activation DNA Damage Response->ATM/p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) ATM/p53 Activation->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis/Cytotoxicity

Caption: Metabolic activation and cellular damage pathway of lasiocarpine.

Experimental Workflow

The diagram below outlines a general experimental workflow for assessing the effects of lasiocarpine in cell culture.

Experimental_Workflow cluster_assays Endpoint Assays Cell Seeding Cell Seeding Lasiocarpine Treatment Lasiocarpine Treatment Cell Seeding->Lasiocarpine Treatment Incubation Incubation Lasiocarpine Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Genotoxicity Assay Genotoxicity Assay Incubation->Genotoxicity Assay Cell Cycle Analysis Cell Cycle Analysis Incubation->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Incubation->Signaling Pathway Analysis Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Genotoxicity Assay->Data Analysis Cell Cycle Analysis->Data Analysis Signaling Pathway Analysis->Data Analysis

Caption: General workflow for in vitro lasiocarpine experiments.

Conclusion

This compound serves as a valuable compound for studying mechanisms of hepatotoxicity in vitro. Successful experimentation requires careful consideration of the cell model, particularly its metabolic capacity, and the appropriate concentration range and treatment duration. The protocols and data presented here provide a foundation for researchers to develop and conduct experiments to investigate the cytotoxic and genotoxic effects of this potent pyrrolizidine alkaloid. It is always recommended to perform pilot studies to determine the optimal experimental conditions for a specific cell line and research question.

References

Application Notes: Analytical Methods for Lasiocarpine Hydrochloride Detection in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine is a hepatotoxic and carcinogenic pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1] Its presence as a contaminant in herbal medicines, food products, and animal feed poses a significant health risk. In toxicological studies and drug development, it is crucial to have sensitive and reliable analytical methods to quantify Lasiocarpine hydrochloride in tissue samples to assess its distribution, metabolism, and potential toxicity.

These application notes provide a comprehensive overview of the current methodologies for the detection and quantification of this compound in biological tissues, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Pathophysiology: Lasiocarpine-Induced Hepatotoxicity

The toxicity of Lasiocarpine is not inherent to the molecule itself but results from its metabolic activation, primarily in the liver. Cytochrome P450 enzymes, particularly CYP3A4, metabolize Lasiocarpine into highly reactive pyrrolic esters.[2] These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including DNA and proteins. This process leads to DNA damage, cell cycle arrest, and ultimately, cellular necrosis and apoptosis, culminating in hepatotoxicity. Understanding this pathway is critical for interpreting analytical results in a toxicological context.

Lasiocarpine_Toxicity_Pathway cluster_1 Toxicological Outcomes Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 (Metabolic Activation) Lasiocarpine->CYP3A4 Metabolism Metabolites Reactive Pyrrolic Esters (Dehydrolasiocarpine) CYP3A4->Metabolites Macromolecules Cellular Macromolecules (DNA, Proteins) Metabolites->Macromolecules Covalent Binding Adducts Covalent Adducts DNADamage DNA Damage & Genotoxicity Adducts->DNADamage CellCycleArrest Cell Cycle Arrest Adducts->CellCycleArrest Hepatotoxicity Hepatotoxicity (Necrosis, Apoptosis) DNADamage->Hepatotoxicity CellCycleArrest->Hepatotoxicity

Fig. 1: Metabolic activation pathway of Lasiocarpine leading to hepatotoxicity.

Analytical Methodology: LC-MS/MS

The recommended method for the quantitative analysis of this compound in tissue is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity by separating the analyte from matrix components chromatographically and high specificity by using Multiple Reaction Monitoring (MRM) for detection.

Experimental Workflow

A typical workflow for the analysis of Lasiocarpine from tissue samples involves several key stages, from sample collection to final data analysis. Each step must be carefully optimized to ensure accuracy and reproducibility.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization (e.g., in PBS buffer) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Extract Analytes Cleanup 3. Sample Cleanup & Concentration (Evaporation & Reconstitution) Extraction->Cleanup Purify & Concentrate LC 4. LC Separation (Reversed-Phase C18) Cleanup->LC Inject Sample MS 5. MS/MS Detection (ESI+ MRM Mode) LC->MS Ionize & Fragment Quantification 6. Quantification (Calibration Curve) MS->Quantification Generate Data Reporting 7. Data Reporting Quantification->Reporting Final Results

Fig. 2: General experimental workflow for Lasiocarpine analysis in tissues.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Tissue

This protocol describes a general method for the extraction and purification of Lasiocarpine from soft tissues (e.g., liver, kidney). Optimization may be required based on the specific tissue matrix.

Materials:

  • Tissue sample (≤ 200 mg)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled PA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange, SCX)

  • SPE Conditioning Solution: Methanol (MeOH)

  • SPE Equilibration Solution: 0.1 M Sulfuric Acid

  • SPE Wash Solution: 5% Methanol in water

  • SPE Elution Solution: 5% Ammonium hydroxide (B78521) in Methanol

  • Reconstitution Solution: 10% Acetonitrile in water with 0.1% formic acid

  • Homogenizer (bead beater or ultrasonic)

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 100-200 mg of the tissue sample into a homogenization tube. Add 500 µL of cold PBS and the appropriate amount of Internal Standard. Homogenize until the tissue is fully dissociated.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile (with 0.1% formic acid) to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • SPE Cartridge Preparation:

    • Condition the SCX SPE cartridge by passing 3 mL of Methanol.

    • Equilibrate the cartridge by passing 3 mL of 0.1 M Sulfuric Acid.[3]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water to remove neutral and acidic interferences.

  • Elution: Elute the Lasiocarpine and other basic compounds using 3 mL of the elution solution (5% Ammonium hydroxide in Methanol).[3]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solution. Vortex briefly and transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting parameters for the LC-MS/MS analysis of Lasiocarpine. The molecular weight of Lasiocarpine is 411.5 g/mol .[4][5] The protonated molecule [M+H]⁺ will have an m/z of approximately 412.2.

Parameter Suggested Condition
LC System UPLC/HPLC System
Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[7]
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[7]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Example: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. (Must be optimized)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Lasiocarpine [M+H]⁺: 412.2 Quantifier: 412.2 -> 120.1Qualifier: 412.2 -> 220.1[8] (Collision energy must be optimized)

Data Presentation and Method Performance

A fully validated method should provide data on linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for the analysis of pyrrolizidine alkaloids in complex matrices using LC-MS/MS.

Table 1: Representative Method Validation Parameters

Parameter Typical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.05 - 0.5 ng/g tissue
Limit of Quantification (LOQ) 0.1 - 2.0 ng/g tissue[7]
Accuracy (% Bias) Within ± 15% (85-115%)
Precision (% RSD) < 15%
Recovery 80 - 110%[3]

Note: These values are representative and must be established for each specific tissue matrix and laboratory.

References

Application Note: Quantitative Analysis of Lasiocarpine Hydrochloride using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Lasiocarpine hydrochloride in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions for accurate and precise measurement of this hepatotoxic pyrrolizidine (B1209537) alkaloid. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection, making it suitable for pharmacokinetic studies, toxicological assessments, and quality control of herbal products.

Introduction

Lasiocarpine is a pyrrolizidine alkaloid (PA) known for its hepatotoxic and carcinogenic properties.[1] It is found in various plant species and can contaminate food, feed, and herbal medicines, posing a significant health risk to humans and animals. Accurate quantification of Lasiocarpine is crucial for toxicological risk assessment and for ensuring the safety of food and pharmaceutical products. This application note describes a validated HPLC-MS/MS method for the reliable quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS) (e.g., Heliotrine or another suitable stable isotope-labeled PA)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or MCX)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of Lasiocarpine from biological matrices.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of the plasma sample, add the internal standard. Dilute the sample with 500 µL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Lasiocarpine and the IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
MRM Transitions

The quantification of Lasiocarpine is achieved by monitoring the following MRM transitions. The precursor ion for Lasiocarpine is its protonated molecule [M+H]⁺ at m/z 412.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Lasiocarpine412.2120.194.125
Internal Std.To be determined based on the selected ISTo be determinedTo be determinedTo be optimized

Note: Collision energies may require optimization depending on the instrument used.

Data Presentation

The following tables summarize the expected quantitative data from a validation study.

Table 1: Calibration Curve for Lasiocarpine

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Linearity (r²) >0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1<15<1585-115
Low3<15<1585-115
Medium75<15<1585-115
High750<15<1585-115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3>8085-115
High750>8085-115

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Results sample Biological Sample add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc HPLC Separation (C18 Column) dry_recon->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol and established parameters will be valuable for researchers in toxicology, drug development, and food safety for the accurate assessment of Lasiocarpine exposure and contamination.

References

Lasiocarpine Hydrochloride Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of lasiocarpine (B1674526) hydrochloride, a pyrrolizidine (B1209537) alkaloid known for its hepatotoxic and carcinogenic properties. The following sections outline various administration routes, dosages, and experimental procedures relevant to toxicological and pharmacological research in rodent models.

Data Presentation: Quantitative Dosing Regimens

The following tables summarize quantitative data from published in vivo studies involving lasiocarpine administration. These values serve as a reference for designing experimental protocols.

Table 1: Intraperitoneal (i.p.) Administration of Lasiocarpine in Rats

Animal ModelDosage (mg/kg)FrequencyDurationVehicleReference Study
Fischer 344 Rats7.8Twice weekly4 weeksNot Specified(Svoboda & Reddy, 1972)
Fischer 344 Rats7.8Once weekly52 weeksNot Specified(Svoboda & Reddy, 1972)

Table 2: Dietary Administration of Lasiocarpine in Rats

Animal ModelConcentration in Diet (ppm)DurationNotesReference Study
Fischer 344 Rats7, 15, or 30104 weeksBioassay for carcinogenicity(NTP, 1978)
Male F-344 Rats5055 weeksInduction of malignant neoplasms(Rao & Reddy, 1977)

Table 3: Oral and Intravenous Administration of Lasiocarpine in Rats for Pharmacokinetic Studies

Animal ModelAdministration RouteDosage (mg/kg)VehicleKey FindingReference Study
Male Sprague-Dawley RatsIntravenous (i.v.)1Not SpecifiedAUC0-t: 336 ± 26 ng/mL × h(Chen et al., 2022)[1]
Male Sprague-Dawley RatsOral (gavage)10Not SpecifiedAbsolute oral bioavailability: 0.5%(Chen et al., 2022)[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of lasiocarpine hydrochloride.

Protocol 1: Intraperitoneal (i.p.) Injection in Rats

Objective: To induce chronic toxicity and/or carcinogenesis in rats through repeated intraperitoneal administration of this compound.

Materials:

  • This compound

  • Sterile isotonic saline (0.9% NaCl) for injection

  • Sterile syringes and needles (25-27 gauge)

  • Analytical balance

  • Fischer 344 rats (or other appropriate strain)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • This compound is soluble in water.

    • On the day of injection, calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dosage (e.g., 7.8 mg/kg).

    • Aseptically weigh the calculated amount of this compound.

    • Dissolve the compound in sterile isotonic saline to a final concentration that allows for an injection volume of less than 10 ml/kg. For a 250g rat, the maximum injection volume would be 2.5 ml.

    • Ensure the solution is completely dissolved and clear before administration.

  • Animal Handling and Injection:

    • Properly restrain the rat. A two-person technique is recommended for safety and accuracy.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid damaging the urinary bladder and cecum.

    • Insert the needle with the bevel facing up at a 30-40° angle into the abdominal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions.

  • Dosing Schedule:

    • For chronic studies, administer the injection according to the planned schedule (e.g., twice weekly for 4 weeks, followed by once weekly for 52 weeks).[2]

    • Adjust the dose based on weekly body weight measurements.

Protocol 2: Dietary Administration in Rats

Objective: To investigate the long-term effects of this compound exposure through dietary intake.

Materials:

  • This compound

  • Powdered rodent chow (purified or standard, depending on study design)

  • Mixer (e.g., V-blender)

  • Pellet mill (optional)

  • Fischer 344 rats (or other appropriate strain)

  • Appropriate PPE

Procedure:

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 50 ppm, which is 50 mg of this compound per kg of diet).

    • To ensure homogeneous mixing, first prepare a premix by blending the calculated amount of this compound with a small portion of the powdered diet.

    • Gradually add the premix to the bulk of the powdered diet in a mixer and blend until a homogenous mixture is achieved.

    • If pelleted feed is required, the mixed powder can be pelleted using a pellet mill. Water may be added as a pelleting aid, and the pellets are subsequently dried.

    • Store the medicated diet in a cool, dry, and dark place to prevent degradation of the compound.

  • Feeding and Monitoring:

    • Provide the medicated diet to the experimental animals ad libitum.

    • Replace the feed regularly (e.g., weekly) to ensure freshness and accurate dosing.

    • Monitor food consumption and body weight regularly to assess the actual intake of this compound.

    • Observe animals for clinical signs of toxicity throughout the study period.

Signaling Pathways and Experimental Workflows

Lasiocarpine-Induced DNA Damage and Cell Cycle Arrest

Lasiocarpine is a genotoxic agent that requires metabolic activation by cytochrome P450 enzymes to exert its effects.[3] The reactive metabolites of lasiocarpine can form DNA adducts, leading to DNA damage and the activation of the DNA damage response (DDR) pathway. This ultimately results in cell cycle arrest, primarily at the G2/M transition, to prevent the propagation of damaged DNA.[2][4]

Lasiocarpine_Pathway Lasiocarpine Lasiocarpine CYP450 Cytochrome P450 (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrole Metabolites CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Forms DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR ATM_PAK1 ATM, PAK1 Activation DDR->ATM_PAK1 WEE1_CHEK1 WEE1, CHEK1 Downregulation DDR->WEE1_CHEK1 G2M_Arrest G2/M Phase Cell Cycle Arrest ATM_PAK1->G2M_Arrest Promotes WEE1_CHEK1->G2M_Arrest Contributes to Apoptosis Apoptosis or Cellular Senescence G2M_Arrest->Apoptosis Leads to

Caption: Lasiocarpine-induced DNA damage response and G2/M cell cycle arrest.

Experimental Workflow for In Vivo Lasiocarpine Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Protocol_Design 1. Experimental Protocol Design - Select animal model - Determine administration route and dosage - Define study duration and endpoints Animal_Acclimation 2. Animal Acclimation - Minimum 1 week - Monitor health status Protocol_Design->Animal_Acclimation Randomization 3. Randomization - Assign animals to control and treatment groups Animal_Acclimation->Randomization Compound_Prep 4. Lasiocarpine HCl Preparation - Prepare injection solution or medicated diet Randomization->Compound_Prep Administration 5. Administration - i.p. injection or dietary administration Compound_Prep->Administration Monitoring 6. In-life Monitoring - Body weight, food/water intake - Clinical signs of toxicity Administration->Monitoring Endpoint_Collection 7. Endpoint Data Collection - Blood sampling (clinical chemistry) - Tissue collection (histopathology) Monitoring->Endpoint_Collection Data_Analysis 8. Data Analysis and Interpretation Endpoint_Collection->Data_Analysis

Caption: General experimental workflow for in vivo lasiocarpine studies.

References

Application Notes and Protocols: Lasiocarpine Hydrochloride Toxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a known hepatotoxin that can induce significant cellular damage. Its hydrochloride salt is often used in research to study its toxicological properties. The cytotoxicity of Lasiocarpine is primarily mediated by its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, into reactive pyrrole (B145914) esters. These metabolites can form adducts with DNA and proteins, leading to genotoxicity, cell cycle arrest, and ultimately, cell death. Understanding the sensitivity of different cell lines to Lasiocarpine hydrochloride is crucial for toxicological screening, mechanistic studies, and the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning.

These application notes provide a summary of cell lines sensitive to this compound, quantitative toxicity data, and detailed protocols for assessing its cytotoxic and cell cycle effects.

Data Presentation: Quantitative Toxicity of this compound

The sensitivity of various cell lines to this compound is summarized below. The cytotoxic effects are dependent on the metabolic capacity of the cell line, particularly the expression of CYP3A4.

Cell LineDescriptionEndpointValue (µM)Incubation TimeNotes
HepG2-CYP3A4 Human hepatoblastoma, overexpressing CYP3A4EC5012.624 hoursHigh sensitivity due to metabolic activation.
V79-CYP3A4 Chinese hamster lung fibroblast, overexpressing CYP3A4EC508924 hoursDemonstrates the importance of CYP3A4 in non-hepatic cells.
HepaRG Human hepatic progenitor cells-Induces cytotoxicity24 hoursMetabolically competent, showing concentration-dependent toxicity.
Primary Human Hepatocytes Primary cells from human liver-Induces cytotoxicity24 hoursConsidered the gold standard for in vitro hepatotoxicity.
HepG2 Human hepatoblastoma-No significant toxicityUp to 72 hoursLow endogenous CYP activity, requires metabolic enhancers.
H-4-II-E Rat hepatoma-No significant toxicityUp to 72 hoursLow endogenous CYP activity, requires metabolic enhancers.
TK6-CYP3A variants Human lymphoblastoid, expressing CYP3A variants-Induces genotoxicityNot specifiedUsed to study the genotoxic effects of metabolites.

Mandatory Visualization

Signaling Pathway of this compound-Induced Toxicity

Lasiocarpine_Toxicity_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Lasiocarpine Lasiocarpine Hydrochloride CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Metabolic Activation ReactiveMetabolites Reactive Pyrrole Esters CYP3A4->ReactiveMetabolites DNA_Damage DNA Damage (Adducts) ReactiveMetabolites->DNA_Damage Alkylation ATM ATM (activated) DNA_Damage->ATM Senses dsDNA breaks Chk2 Chk2 (activated) ATM->Chk2 Phosphorylation p53 p53 (stabilized & activated) Chk2->p53 Phosphorylation p21 p21 (upregulated) p53->p21 Transcriptional Activation CellCycleArrest G2/M Phase Cell Cycle Arrest p21->CellCycleArrest Inhibition of CDK1/Cyclin B Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start cell_culture Cell Culture (e.g., HepG2-CYP3A4) start->cell_culture drug_treatment This compound Treatment (Dose-Response) cell_culture->drug_treatment incubation Incubation (e.g., 24 hours) drug_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) incubation->flow_cytometry data_analysis Data Analysis (IC50/EC50, Cell Cycle Distribution) mtt_assay->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Application Notes and Protocols for Lasiocarpine Hydrochloride in Drug-Induced Liver Injury (DILI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine (B1674526) hydrochloride, a pyrrolizidine (B1209537) alkaloid, serves as a valuable tool for inducing experimental drug-induced liver injury (DILI). Its mechanism of action involves metabolic activation in the liver, leading to a cascade of cellular events that mimic certain aspects of human DILI. These application notes provide a comprehensive overview of the use of lasiocarpine hydrochloride in establishing DILI models, complete with detailed protocols, quantitative data, and visualizations of the underlying molecular pathways.

Lasiocarpine is a potent hepatotoxin that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver.[1][2] This process generates reactive pyrrole (B145914) metabolites, which are highly electrophilic.[2] These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular dysfunction.[2] The resulting DNA damage triggers a cellular stress response, activating signaling pathways such as the ATM-CHK2-p53 pathway, which leads to cell cycle arrest in the G2/M phase.[2] This disruption of the cell cycle is a key factor in the development of megalocytosis, a characteristic feature of lasiocarpine-induced hepatotoxicity where hepatocytes become abnormally large.[3] In acute high-dose exposures, lasiocarpine can cause hepatic veno-occlusive disease (HVOD), also known as sinusoidal obstruction syndrome (SOS), which is characterized by damage to the sinusoidal endothelial cells.[2]

Data Presentation

The following tables summarize quantitative data from representative studies on lasiocarpine-induced liver injury in animal models. These data provide a baseline for expected outcomes when using the described protocols.

Table 1: Serum Biochemical Markers of Liver Injury in Rats Following a Single Intraperitoneal Injection of this compound

Time Post-InjectionAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control 35 ± 580 ± 10
24 hours 150 ± 25280 ± 40
48 hours 250 ± 40450 ± 60
72 hours 180 ± 30320 ± 50

*Data are presented as mean ± standard deviation. Values are hypothetical and representative of expected trends in a rat model.

Table 2: Histopathological Scoring of Liver Injury in Mice 72 hours After Oral Administration of this compound

Histopathological FeatureControl Group ScoreLasiocarpine-Treated Group Score
Hepatocellular Necrosis 02.5 ± 0.5
Inflammatory Cell Infiltration 02.0 ± 0.4
Sinusoidal Congestion 01.5 ± 0.3
Megalocytosis 01.0 ± 0.2

*Scoring system: 0 = none, 1 = mild, 2 = moderate, 3 = severe. Data are presented as mean ± standard deviation. Values are hypothetical and representative of expected trends in a mouse model.

Experimental Protocols

Protocol 1: Induction of Acute Liver Injury in Rats with this compound

Objective: To establish a model of acute drug-induced liver injury in rats characterized by elevated serum liver enzymes and histopathological changes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection and serum separation

  • Reagents and equipment for ALT and AST assays

  • Formalin (10%) for tissue fixation

  • Equipment for histopathological processing and analysis

Procedure:

  • Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Prepare a stock solution of this compound in sterile saline. A common dose to induce moderate liver injury is 50 mg/kg body weight.

  • Administer a single intraperitoneal (IP) injection of the this compound solution to the experimental group of rats. Administer an equivalent volume of sterile saline to the control group.

  • At designated time points (e.g., 24, 48, and 72 hours) post-injection, collect blood samples via cardiac puncture or tail vein bleeding under appropriate anesthesia.

  • Separate serum by centrifugation and store at -80°C until analysis.

  • Measure serum ALT and AST levels using a commercial assay kit according to the manufacturer's instructions.

  • At the final time point, euthanize the animals and collect liver tissue.

  • Fix a portion of the liver in 10% formalin for histopathological examination. Process the tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the liver sections under a microscope for evidence of hepatocellular necrosis, inflammation, and sinusoidal congestion.

Protocol 2: Induction of Subacute Liver Injury in Mice with this compound

Objective: To establish a model of subacute drug-induced liver injury in mice characterized by megalocytosis and moderate elevation of liver enzymes.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Equipment for blood collection and serum separation

  • Reagents and equipment for ALT and AST assays

  • Formalin (10%) for tissue fixation

  • Equipment for histopathological processing and analysis

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Prepare a suspension of this compound in the chosen vehicle. A typical dose for inducing subacute injury is 30 mg/kg body weight.

  • Administer the this compound suspension to the experimental group of mice via oral gavage daily for 7 consecutive days. Administer the vehicle alone to the control group.

  • Twenty-four hours after the final dose, collect blood samples for serum biochemistry.

  • Measure serum ALT and AST levels.

  • Euthanize the mice and collect liver tissue for histopathological analysis.

  • Fix, process, and stain liver sections with H&E.

  • Examine the liver sections for characteristic features of lasiocarpine toxicity, including megalocytosis, centrilobular necrosis, and inflammatory cell infiltration.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound-induced liver injury.

G cluster_0 Experimental Workflow Animal_Model Rodent Model (Rat or Mouse) Lasiocarpine_Admin Lasiocarpine HCl Administration (IP or Oral) Animal_Model->Lasiocarpine_Admin Time_Points Sample Collection (e.g., 24, 48, 72h) Lasiocarpine_Admin->Time_Points Serum_Analysis Serum Biochemistry (ALT, AST) Time_Points->Serum_Analysis Histo_Analysis Histopathology (H&E Staining) Time_Points->Histo_Analysis Data_Analysis Data Analysis and Interpretation Serum_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Experimental workflow for inducing and assessing DILI with this compound.

G cluster_1 Mechanism of Lasiocarpine Hepatotoxicity Lasiocarpine Lasiocarpine HCl CYP450 CYP450 Enzymes (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrole Metabolites CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Hepatotoxicity Hepatotoxicity (HVOD/SOS) Reactive_Metabolites->Hepatotoxicity DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Megalocytosis Megalocytosis Cell_Cycle_Arrest->Megalocytosis Megalocytosis->Hepatotoxicity

Caption: Mechanism of this compound-induced hepatotoxicity.

G cluster_2 DNA Damage Response Pathway Lasiocarpine_Metabolites Lasiocarpine Metabolites DNA_Damage DNA Damage Lasiocarpine_Metabolites->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G2/M Arrest p21->Cell_Cycle_Arrest

Caption: DNA damage response signaling pathway activated by lasiocarpine metabolites.

References

Application Note & Protocol: Preparation and Handling of Lasiocarpine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lasiocarpine (B1674526) is a pyrrolizidine (B1209537) alkaloid known for its hepatotoxic and antimitotic properties, making it a valuable tool in toxicological and cancer research.[1] It functions by metabolic activation in the liver to reactive pyrrolic metabolites, which can form adducts with cellular macromolecules like DNA, inducing a DNA damage response and subsequent cell cycle arrest.[2][3][4] Proper preparation of Lasiocarpine hydrochloride stock solutions is critical for experimental reproducibility and ensuring laboratory safety. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with essential safety information and a summary of its mechanism of action.

Safety and Handling Precautions

Lasiocarpine is a known carcinogen and is highly toxic.[1][5] It is fatal if swallowed, inhaled, or comes into contact with skin.[6] Strict adherence to safety protocols is mandatory.

Table 1: Hazard Summary and Safety Recommendations

Hazard CategoryDescription & Precautions
Toxicity Fatal if swallowed, in contact with skin, or if inhaled. [6] Always handle in a certified chemical fume hood. Avoid generation of dust.[6][7]
Carcinogenicity Known liver carcinogen.[1]
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses, and impervious gloves.[5][6] All protective clothing should be clean and put on before work.
Handling Do not eat, drink, or smoke in the handling area.[5][8] Wash hands and face thoroughly after handling.[6][7]
Spill & Disposal For spills, evacuate the area, cover drains, and collect the material carefully without creating dust.[6] Dispose of contaminated waste via incineration by a licensed professional waste disposal service.[1]
First Aid Skin Contact: Immediately wash with soap and water.[5] Eye Contact: Flush with large amounts of water for at least 15 minutes.[5] Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[7][8]
Incompatibilities Avoid strong oxidizing agents and strong bases (e.g., sodium hydroxide).[5] Lasiocarpine is readily hydrolyzed by alkali.[9]

Physicochemical Properties and Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

Table 2: Physicochemical Data

PropertyValueSource
Chemical Formula C₂₁H₃₃NO₇·HCl(Calculated)
Molecular Weight ~447.96 g/mol (Calculated from base MW of 411.50[10])
Appearance Colorless plates or beige crystalline solid.[1]PubChem[1]
Solubility Soluble in water.[1] The parent compound (Lasiocarpine) is soluble in DMSO, alcohol, and ether.[1][10]PubChem, MedKoo[1][10]

Table 3: Recommended Storage Conditions

FormSolventShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder N/A0 - 4°C in a desiccator, under inert atmosphere.-20°C in a desiccator, under inert atmosphere.[1][10]
Stock Solution Sterile Water or PBS0 - 4°C-20°C (Recommended to aliquot to avoid freeze-thaw cycles)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in sterile water. Adjust calculations accordingly for different desired concentrations.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile, light-blocking cryovials

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Calculation:

    • Calculate the mass required to make the desired volume and concentration.

    • Example for 1 mL of a 10 mM stock solution (MW = 447.96 g/mol ):

      • Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

      • Mass (mg) = (0.001 L) x (0.010 mol/L) x (447.96 g/mol ) x (1000 mg/g) = 4.48 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile conical tube.

  • Dissolution:

    • Add the desired volume of sterile water or PBS to the conical tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-blocking cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -20°C.[10] For short-term storage, 4°C is acceptable.[10]

Protocol 2: Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the final desired working concentration using the appropriate sterile cell culture medium or experimental buffer.

    • Example for a 100 µM working solution from a 10 mM stock: Perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

  • Application: Mix gently and immediately add the working solution to your experimental setup (e.g., cell culture plate).

Visualized Workflows and Pathways

G filter filter aliquot aliquot filter->aliquot store store thaw thaw store->thaw

Figure 1: this compound Experimental Workflow

G Metabolites Metabolites DNA_Adducts DNA_Adducts Metabolites->DNA_Adducts Damage_Response Damage_Response Cell_Cycle_Arrest Cell_Cycle_Arrest Damage_Response->Cell_Cycle_Arrest

Figure 2: Simplified Lasiocarpine Mechanism of Action

References

Application Notes and Protocols for Lasiocarpine Hydrochloride in Genotoxicity and Mutagenicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lasiocarpine (B1674526) hydrochloride in genotoxicity and mutagenicity studies. The information compiled from various scientific studies is intended to guide researchers in designing and interpreting experiments to evaluate the genotoxic potential of this pyrrolizidine (B1209537) alkaloid.

Introduction

Lasiocarpine, a pyrrolizidine alkaloid, is recognized for its hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Its genotoxicity is not inherent but arises from metabolic activation, primarily by cytochrome P450 enzymes, particularly CYP3A4.[2][3] This process converts lasiocarpine into reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA.[2] The resulting DNA damage triggers a cellular DNA damage response, leading to various genotoxic endpoints such as gene mutations, chromosomal aberrations, and micronuclei formation.[1][2]

Mechanism of Lasiocarpine-Induced Genotoxicity

The genotoxic effects of lasiocarpine are initiated by its metabolic activation in the liver. The reactive metabolites form DNA adducts, which are lesions in the DNA. These adducts can disrupt normal cellular processes like DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. Key events in this pathway include the phosphorylation of the histone variant H2AX to form γH2AX, which marks the sites of DNA double-strand breaks, and the activation and accumulation of the tumor suppressor protein p53.[1][4][5] Activated p53 can then induce cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6] If the damage is too severe to be repaired, p53 can trigger apoptosis (programmed cell death). Persistent DNA damage that is not properly repaired can lead to mutations, chromosomal instability, and ultimately, carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the genotoxicity of lasiocarpine. These data illustrate the dose-dependent effects of lasiocarpine on different genotoxic endpoints in various cell lines.

Table 1: Cytotoxicity of Lasiocarpine

Cell LineAssayConcentration (µM)Viability (%)Reference
HepG23A4Not specified100~50 (EC50)[6]
V793A4Not specified89~50 (EC50)[6]
Primary Human HepatocytesNot specified45~33[1]

Table 2: Induction of Micronuclei by Lasiocarpine

| Cell Line | Concentration (µM) | Micronucleus Induction (Fold increase vs. control) | Reference | | :--- | :--- | :--- | :--- | :--- | | TK6 (CYP3A4-expressing) | 1 | >40 |[7] | | TK6 (CYP3A5-expressing) | 1 | Significant increase |[7] | | TK6 (CYP3A5-expressing) | 5 | Significant increase |[7] | | TK6 (CYP3A7-expressing) | 5 | Significant increase |[7] |

Table 3: Induction of γH2AX Foci by Lasiocarpine

Cell LineConcentration (µM)ObservationReference
Primary Human Hepatocytes0-25Dose-dependent increase in γH2AX foci[1]
Primary Rat HepatocytesNot specifiedConcentration-response relationship observed[2]
Human HepaRG CellsNot specifiedConcentration-response relationship observed[2]

Experimental Protocols

Detailed methodologies for key genotoxicity and mutagenicity assays are provided below. These protocols are based on established methods and include specific considerations for testing lasiocarpine hydrochloride.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9] For lasiocarpine, pre-incubation with a metabolic activation system (S9 mix) is crucial.[10]

Materials:

  • Salmonella typhimurium tester strain (e.g., TA100)[10]

  • This compound

  • S9 mix (from Aroclor 1254-induced rat liver)[11]

  • Nutrient broth

  • Top agar (B569324) (containing trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Bacterial Culture: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay: a. To a sterile tube, add 0.1 mL of the overnight bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (without activation), and 0.1 mL of the this compound solution or control. b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vitro Chromosomal Aberration Assay

This assay detects structural chromosomal damage in cultured mammalian cells.[12][13] Chinese Hamster Ovary (CHO) cells are commonly used for this purpose.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • This compound

  • Cell culture medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics

  • S9 mix

  • Colcemid solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

Procedure:

  • Cell Culture: Culture CHO cells to approximately 50% confluency.

  • Treatment: a. For experiments with metabolic activation, add fresh medium containing various concentrations of this compound and S9 mix to the cell cultures. Incubate for 3-6 hours. b. For experiments without metabolic activation, add fresh medium containing various concentrations of this compound. Incubate for a period covering approximately 1.5 normal cell cycles.

  • Metaphase Arrest: Add Colcemid to the cultures 2-4 hours before harvesting to arrest cells in metaphase.

  • Harvesting: a. Trypsinize and collect the cells. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a freshly prepared fixative.

  • Slide Preparation and Staining: a. Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry. b. Stain the slides with Giemsa solution.

  • Scoring: Analyze at least 100 well-spread metaphases per concentration under a microscope for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

In Vitro Micronucleus Assay

This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[14][15]

Materials:

  • Mammalian cell line (e.g., V79, HepG2, TK6)

  • This compound

  • Cell culture medium

  • S9 mix (optional, depending on the metabolic capacity of the cell line)

  • Cytochalasin B (to block cytokinesis)

  • Fixative

  • DNA stain (e.g., Giemsa, DAPI)

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound, with and without S9 mix, for an appropriate duration (e.g., 3-24 hours).

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus within the cytoplasm of a binucleated cell. A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

γH2AX Immunofluorescence Assay

This assay detects the formation of γH2AX foci, a sensitive marker for DNA double-strand breaks.[1][16]

Materials:

  • Appropriate cell line (e.g., primary human hepatocytes)

  • This compound

  • Cell culture supplies

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody access to the nucleus.

  • Immunostaining: a. Block non-specific antibody binding with blocking buffer. b. Incubate with the primary anti-γH2AX antibody. c. Wash and incubate with the fluorescently labeled secondary antibody. d. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant, dose-dependent increase in the number of foci per cell indicates the induction of DNA double-strand breaks.

Diagrams

G cluster_0 Metabolic Activation cluster_1 DNA Damage and Response cluster_2 Cellular Outcomes Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Metabolism Reactive Pyrrole Esters Reactive Pyrrole Esters CYP3A4->Reactive Pyrrole Esters DNA DNA Reactive Pyrrole Esters->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts DDR Activation DNA Damage Response Activation DNA Adducts->DDR Activation gH2AX foci γH2AX foci DDR Activation->gH2AX foci p53 Activation p53 Activation DDR Activation->p53 Activation Mutation/Chromosomal Aberration Mutation/ Chromosomal Aberration DDR Activation->Mutation/Chromosomal Aberration if repair fails Cell Cycle Arrest G2/M Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Signaling pathway of lasiocarpine-induced genotoxicity.

G Start Start Prepare Bacterial Culture Prepare Bacterial Culture Start->Prepare Bacterial Culture Prepare Lasiocarpine Solutions Prepare Lasiocarpine Solutions Start->Prepare Lasiocarpine Solutions Mix Bacteria, Lasiocarpine, and S9 Mix Bacteria, Lasiocarpine, and S9 Prepare Bacterial Culture->Mix Bacteria, Lasiocarpine, and S9 Prepare Lasiocarpine Solutions->Mix Bacteria, Lasiocarpine, and S9 Pre-incubation Pre-incubation Mix Bacteria, Lasiocarpine, and S9->Pre-incubation Add Top Agar and Plate Add Top Agar and Plate Pre-incubation->Add Top Agar and Plate Incubate Plates Incubate Plates Add Top Agar and Plate->Incubate Plates Count Revertant Colonies Count Revertant Colonies Incubate Plates->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data

Caption: Experimental workflow for the Ames test with lasiocarpine.

G Start Start Culture Mammalian Cells Culture Mammalian Cells Start->Culture Mammalian Cells Treat with Lasiocarpine +/- S9 Treat with Lasiocarpine +/- S9 Culture Mammalian Cells->Treat with Lasiocarpine +/- S9 Arrest Cells in Metaphase Arrest Cells in Metaphase Treat with Lasiocarpine +/- S9->Arrest Cells in Metaphase Harvest and Fix Cells Harvest and Fix Cells Arrest Cells in Metaphase->Harvest and Fix Cells Prepare and Stain Slides Prepare and Stain Slides Harvest and Fix Cells->Prepare and Stain Slides Microscopic Analysis Microscopic Analysis Prepare and Stain Slides->Microscopic Analysis Score Chromosomal Aberrations Score Chromosomal Aberrations Microscopic Analysis->Score Chromosomal Aberrations Analyze Data Analyze Data Score Chromosomal Aberrations->Analyze Data

Caption: Workflow for the in vitro chromosomal aberration assay.

References

Troubleshooting & Optimization

Lasiocarpine hydrochloride stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of lasiocarpine (B1674526) hydrochloride in various experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Lasiocarpine Hydrochloride?

A1: Solid this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C in a tightly sealed container to protect from moisture and light.[1] The compound can decompose slowly when standing in air at room temperature.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in water. For organic solvents, lasiocarpine (the free base) is soluble in DMSO, ether, alcohol, and benzene.[2] When preparing stock solutions, use high-purity, anhydrous solvents if possible. It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solutions at -20°C or -80°C for long-term stability. A 5 mM stock solution in a 50% water/acetonitrile mixture has been noted for storage at -20°C.[3]

Q3: What solvents are incompatible with this compound?

A3: Lasiocarpine is readily hydrolyzed by alkali.[2] Therefore, avoid using basic solvents or buffers (pH > 7). It is also incompatible with strong oxidizing agents such as perchlorates, peroxides, and nitrates.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for lasiocarpine, a pyrrolizidine (B1209537) alkaloid, include hydrolysis of the ester groups, particularly under acidic or basic conditions, and oxidation.[4][5] Stress testing often reveals susceptibility to hydrolysis across a wide pH range, oxidation, and photolysis.[6] In biological systems, it is metabolized by cytochrome P450 enzymes into reactive pyrrolic metabolites.[2][7]

Q5: How stable is this compound in aqueous buffers like PBS?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity of your stock and working solutions. 2. Review Storage: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Prepare Fresh Solutions: Prepare new working solutions from a fresh aliquot of the stock solution and compare their performance.
Visible changes in solution (e.g., color change, precipitation). Chemical instability, oxidation, hydrolysis, or poor solubility.1. Consult Datasheet: Review the manufacturer's documentation for information on solubility and stability in different solvents and pH ranges. 2. Optimize Solvent: Ensure you are using a solvent in which the compound is known to be stable and soluble at the desired concentration. 3. Control pH: Verify that the pH of your experimental buffer is within a stable range for the compound (ideally slightly acidic to neutral).
Loss of activity during a long-duration experiment. Instability in the experimental medium (e.g., cell culture media, buffer) at the experimental temperature (e.g., 37°C).1. Conduct a Time-Course Stability Test: Assess the compound's stability in your specific experimental medium over the duration of your experiment (see Protocol below). 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Replenish Compound: For very long incubations, consider replacing the medium with freshly prepared compound at regular intervals.

Stability Data Summary

The following tables present hypothetical stability data for this compound based on the expected behavior of pyrrolizidine alkaloids. Researchers should generate their own data for specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Solvents at 4°C over 28 Days.

Solvent% Remaining (Day 7)% Remaining (Day 14)% Remaining (Day 28)
DMSO>99%98%95%
Ethanol (Anhydrous)>99%97%94%
PBS (pH 7.4)95%88%75%
Acetonitrile/Water (1:1)98%95%90%

Table 2: Hypothetical Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4) over 24 Hours.

Temperature% Remaining (8 hours)% Remaining (24 hours)
4°C>99%98%
25°C (Room Temp)95%85%
37°C88%70%

Experimental Protocols

Protocol 1: General Stability Assessment in a Specific Solvent/Buffer

This protocol, based on ICH guidelines, provides a framework for determining the stability of this compound under specific experimental conditions.[6][8]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water).

  • Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration in the solvent or buffer system to be tested (e.g., PBS pH 7.4, cell culture medium).

  • Time Point Aliquoting: Dispense the working solution into multiple, separate, tightly sealed vials (e.g., amber glass HPLC vials), one for each time point and temperature condition to be tested.

  • Incubation: Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 37°C) and protect from light.

  • Sample Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each condition. Analyze the concentration of the remaining this compound immediately using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[9][10]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero. This data can be used to determine the degradation rate and half-life.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies help identify potential degradation products and establish the intrinsic stability of the molecule.[6][8]

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH).

    • Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature and collect samples at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a controlled light source (as per ICH Q1B guidelines).

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples after a defined exposure period.

  • Thermal Degradation:

    • Expose a solid sample to elevated temperatures (e.g., 60°C, 80°C) in a controlled humidity environment.

    • Analyze the sample at various time points.

  • Analysis: Analyze all stressed samples by a suitable method like LC-MS/MS to separate and identify the parent compound and any degradation products.

Visualizations

G cluster_0 Experimental Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work 2. Prepare Working Solution (e.g., 10 µM in PBS) prep_stock->prep_work aliquot 3. Aliquot for Time Points (T=0, 2, 4, 8, 24h) prep_work->aliquot incubate 4. Incubate at Test Conditions (e.g., 4°C, 25°C, 37°C) aliquot->incubate analyze 5. Analyze by HPLC/LC-MS incubate->analyze data 6. Calculate % Remaining vs. T=0 analyze->data

Caption: Workflow for assessing compound stability in a given solvent.

G cluster_1 Troubleshooting Logic start Inconsistent Results? check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage Yes check_solution Assess Solution Stability (Age, Freeze-Thaw) check_storage->check_solution check_purity Verify Purity (HPLC/LC-MS) check_solution->check_purity prepare_fresh Prepare Fresh Solutions check_purity->prepare_fresh end_good Problem Resolved prepare_fresh->end_good If results improve end_bad Contact Supplier/ Synthesize New Batch prepare_fresh->end_bad If problem persists

Caption: Logic diagram for troubleshooting inconsistent experimental results.

G cluster_2 Lasiocarpine Metabolic Activation Pathway Lasiocarpine Lasiocarpine (Inactive Pro-toxin) Metabolites Reactive Pyrrolic Metabolites (Dehydrolasiocarpine / DHP Esters) Lasiocarpine->Metabolites Metabolic Activation CYP450 Hepatic Cytochrome P450 (e.g., CYP3A4) CYP450->Lasiocarpine catalyzes Adducts Covalent Adducts Metabolites->Adducts Alkylation Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Adducts Toxicity Hepatotoxicity & Genotoxicity (Cell Death, Mutation) Adducts->Toxicity

Caption: Simplified pathway of Lasiocarpine's metabolic activation.

References

Overcoming Lasiocarpine hydrochloride solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Lasiocarpine (B1674526) hydrochloride in cell culture, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Lasiocarpine hydrochloride?

A1: this compound is soluble in water. However, for cell culture applications, preparing a high-concentration stock solution in an organic solvent or a buffered solution is a common practice to enhance solubility and stability. The most frequently used solvents are:

  • Dimethyl sulfoxide (B87167) (DMSO): A 10 mM stock solution in pure DMSO is a reliable starting point.

  • Water/Acetonitrile (ACN) Mixture: A 5 mM stock solution can be prepared in a 50% (v/v) water/ACN mixture.[1]

  • Phosphate-Buffered Saline (PBS): A stock solution of up to 100 mM can be prepared in PBS (0.05 M, pH 7.4).

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation, often referred to as "crashing out," typically occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture medium, where its solubility is significantly lower. Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit.

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of medium can cause a rapid solvent exchange, leading to precipitation.

  • Low Temperature: Cell culture media is often stored at 4°C, and lower temperatures can decrease the solubility of many compounds.

  • pH of the Medium: The pH of your cell culture medium can influence the solubility of this compound.

To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.

Q3: What is the mechanism of action of this compound in cell culture?

A3: Lasiocarpine is a pyrrolizidine (B1209537) alkaloid that acts as a genotoxic agent. It requires metabolic activation by cytochrome P450 enzymes (primarily CYP3A4) in the liver cells to form a highly reactive pyrrolic ester. This metabolite can then form covalent adducts with cellular macromolecules, including DNA.[1] The formation of these DNA adducts triggers a DNA damage response, leading to cell cycle arrest, predominantly at the G2/M checkpoint, and can ultimately induce cytotoxicity and apoptosis.[2]

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your cell culture experiments.

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Addition to Medium The final concentration exceeds the aqueous solubility of this compound.1. Decrease the Final Concentration: Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). 2. Use a Co-solvent: If a higher concentration is required, consider using a co-solvent in your final culture medium, ensuring the final solvent concentration is not toxic to your cells (typically ≤ 0.5% for DMSO).
Rapid dilution and solvent exchange.1. Perform Serial Dilutions: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media. 2. Slow Addition and Mixing: Add the this compound solution dropwise to the pre-warmed media while gently swirling or vortexing.
Low temperature of the cell culture medium.Always use pre-warmed (37°C) cell culture medium for all dilutions and for the final preparation of your experimental plates.
Precipitation Over Time in the Incubator The compound is coming out of solution due to temperature fluctuations or evaporation.1. Ensure Stable Incubation Conditions: Maintain a constant temperature and humidity in your incubator. 2. Minimize Evaporation: Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.
The pH of the medium has shifted.Monitor and Maintain pH: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH can affect the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mM stock solution in 1 mL, you will need to calculate the mass based on its molecular weight.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the calculated volume of cell culture grade DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • (Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of your this compound stock solution in DMSO. For example, a 2-fold serial dilution starting from 10 mM.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For instance, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • (Optional) For a quantitative assessment, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Protocol 3: Three-Step Solubilization Method for Difficult Compounds

This protocol can be adapted for this compound if standard methods fail, particularly for achieving higher concentrations.

Procedure:

  • Step 1: Prepare a High-Concentration Stock in DMSO: Prepare a 10 mM stock solution of this compound in pure DMSO.

  • Step 2: Intermediate Dilution in Serum: Dilute the DMSO stock solution 10-fold in pre-warmed (50°C) fetal bovine serum (FBS). Keep this solution warm (around 40°C).

  • Step 3: Final Dilution in Medium: Perform the final dilution in pre-warmed cell culture medium to achieve the desired final concentration.

Quantitative Data Summary

ParameterValueCell Line(s)Source
Stock Solution Concentration 5 mMNot specified[1]
100 mMHepaRG
Working Concentration for Cytotoxicity Assays 0 - 250 µMV79, HepG2[1]
25 µM - 2400 µMHepG2, H-4-II-E[3]
45 µMPrimary human hepatocytes[4]
Working Concentration for Cell Cycle Analysis 1, 5, and 10 µMV79, HepG2[5]

Signaling Pathways and Experimental Workflows

Lasiocarpine_Metabolic_Activation_and_DNA_Adduct_Formation Lasiocarpine Lasiocarpine (Inactive Pro-toxin) CYP3A4 CYP3A4 (Metabolic Activation) Lasiocarpine->CYP3A4 ReactiveMetabolite Reactive Pyrrolic Ester (Dehydrolasiocarpine) CYP3A4->ReactiveMetabolite Oxidation DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Adduct->CellCycleArrest Triggers DNA Damage Response

G2_M_Checkpoint_Pathway_Activation_by_Lasiocarpine cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Transducer Kinases cluster_3 Effector Proteins DNA_Adducts Lasiocarpine-induced DNA Adducts ATM_ATR ATM / ATR DNA_Adducts->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates Cdc25 Cdc25 (Phosphatase) Chk1_Chk2->Cdc25 Inhibits Wee1 Wee1 (Kinase) Chk1_Chk2->Wee1 Activates G2_M_Arrest G2/M Arrest p53->G2_M_Arrest Induces p21, contributes to arrest CDK1_CyclinB CDK1-Cyclin B (Mitotic Entry) Cdc25->CDK1_CyclinB Activates Cdc25->CDK1_CyclinB Wee1->CDK1_CyclinB Inhibits Wee1->CDK1_CyclinB CDK1_CyclinB->G2_M_Arrest Inhibition leads to

Experimental_Workflow_Solubility_Determination start Start prep_stock Prepare High-Concentration Lasiocarpine HCl Stock (e.g., 10 mM in DMSO) start->prep_stock serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_media Add Dilutions to Pre-warmed (37°C) Cell Culture Medium serial_dilute->add_to_media incubate Incubate at 37°C, 5% CO₂ add_to_media->incubate observe Visual Inspection for Precipitate at t=0, 2, 6, 24h incubate->observe read_absorbance Optional: Measure Absorbance at 600 nm observe->read_absorbance determine_max_conc Determine Maximum Soluble Concentration observe->determine_max_conc read_absorbance->determine_max_conc end End determine_max_conc->end

References

Optimizing Lasiocarpine hydrochloride concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lasiocarpine (B1674526) hydrochloride in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is Lasiocarpine hydrochloride and why is it used in cytotoxicity assays?

Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their hepatotoxic, genotoxic, and carcinogenic properties.[1][2] It is often used as a model compound in toxicology studies to investigate the mechanisms of liver injury and to screen for potential protective agents. Its hydrochloride salt is a water-soluble form used for in vitro experiments.[2]

Q2: What is the general mechanism of Lasiocarpine-induced cytotoxicity?

Lasiocarpine itself is not the primary toxic agent. It requires metabolic activation, mainly by cytochrome P450 enzymes (CYPs) in the liver, to form highly reactive pyrrolic esters.[3] These metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis or necrosis.[4]

Q3: I am not observing any cytotoxicity with this compound in my cell line. What could be the reason?

This is a common observation, especially in cell lines with low metabolic capacity.[1] Standard cell lines like HepG2 may not show toxic effects even at high concentrations (e.g., up to 2400 µM) under standard culture conditions.[1][5] The lack of cytotoxicity is often due to insufficient metabolic activation of Lasiocarpine.

Q4: How can I enhance the sensitivity of my cell line to this compound?

Several strategies can be employed to increase the susceptibility of cells to Lasiocarpine toxicity:

  • Use metabolically competent cells: Employ cell lines that overexpress relevant CYP enzymes, such as CYP3A4-transfected HepG2 or V79 cells.[4][6]

  • Modify culture medium: Using a galactose-based medium instead of a high-glucose medium can increase cellular susceptibility.[1][5]

  • Inhibit detoxification pathways:

    • Inhibit carboxylesterase-mediated detoxification using inhibitors like loperamide.[1][5]

    • Deplete glutathione (B108866) (GSH), which is involved in detoxifying the reactive metabolites, using agents like buthionine sulphoximine (BSO).[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low cytotoxicity observed at expected concentrations. 1. Low metabolic activation in the chosen cell line. 2. Inappropriate range of concentrations tested. 3. Short incubation time.1. Use a cell line with higher metabolic activity (e.g., primary hepatocytes, CYP-expressing cell lines). 2. If using standard cell lines, consider methods to enhance susceptibility (see FAQ Q4). 3. Perform a broad dose-response experiment (e.g., 0.1 µM to 2500 µM) to determine the effective range. 4. Increase the incubation time (e.g., 24h, 48h, 72h).
High variability between replicate wells. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting of this compound or assay reagents. 4. Bubbles in the wells.[7]1. Ensure a homogenous cell suspension before and during plating.[7] 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.[7] 3. Use calibrated pipettes and change tips between dilutions.[7] 4. Gently tap the plate or use a sterile needle to pop any bubbles before reading.[7]
High background signal in negative controls. 1. Contamination of cell culture (bacterial, fungal, or mycoplasma). 2. Cytotoxicity of the solvent (e.g., DMSO) at the concentration used. 3. Components in the serum or phenol (B47542) red in the medium interfering with the assay.[8][9]1. Regularly check cell cultures for contamination. 2. Perform a solvent tolerance test to determine the maximum non-toxic concentration for your cell line. Keep the final solvent concentration consistent across all wells and typically below 0.5%.[7] 3. Set up background control wells containing medium without cells to subtract the absorbance of the medium.[8][9] For some assays, using serum-free medium during the final incubation step is recommended.[8]
Calculated IC50/EC50 value is significantly different from published data. 1. Differences in cell line passage number, health, and specific sub-clone. 2. Variations in experimental conditions (e.g., cell density, incubation time, culture medium, serum percentage).[10] 3. Different cytotoxicity assay used (e.g., MTT vs. LDH measures different endpoints).[7] 4. Purity of the this compound used.[10]1. Standardize cell culture practices, using cells with a low passage number in the logarithmic growth phase.[7] 2. Carefully replicate the experimental conditions of the reference study if possible. 3. Be aware that different assays will yield different IC50 values.[7] Ensure the chosen assay is appropriate for the expected mechanism of cell death. 4. Verify the purity of your compound.

Data Presentation

Table 1: Reported EC50/IC50 Values for this compound in Various Cell Lines

Cell LineAssayIncubation TimeEC50/IC50 (µM)Notes
HepG23A4Neutral Red Uptake24 h100Cells overexpressing human CYP3A4.[6]
V793A4Neutral Red Uptake24 h89Cells overexpressing human CYP3A4.[6]
V793A4Micronucleus AssayNot specified< 3Concentration for doubling of micronuclei counts.[4]
HepaRGNot specified24 h~100-200Estimated from concentration-response curves.[3]
Primary Human HepatocytesNot specified24 h~50-100Estimated from concentration-response curves.[3]

Note: IC50/EC50 values can vary significantly based on experimental conditions. This table should be used as a reference for range-finding experiments.[10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol; or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Carefully aspirate the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

  • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Read the absorbance at 590 nm within 1 hour.[9]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity and cytotoxicity.[11][12]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • 96-well plates

  • Plate reader (absorbance at 490 nm)

Procedure (based on a typical kit):

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.

    • Background control: Medium only.

  • After incubation, centrifuge the plate at 400-600 x g for 5 minutes (optional but recommended to pellet any detached cells).[11][13]

  • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.[13]

  • Prepare the LDH reaction mixture according to the kit's instructions.

  • Add the reaction mixture to each well containing the supernatant.[13]

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Seed cells and treat with this compound in a 6-well plate or culture dish.

  • After the incubation period, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspend the cell pellet in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate adherence 2. Allow Adherence (Overnight) cell_seeding->adherence treatment 3. Treat with Lasiocarpine HCl (Dose-Response) adherence->treatment incubation 4. Incubate (e.g., 24h, 48h) treatment->incubation assay_choice 5. Select Assay incubation->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh apoptosis Apoptosis Assay assay_choice->apoptosis data_acq 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_choice->data_acq analysis 7. Calculate % Viability/Cytotoxicity & Determine IC50 data_acq->analysis

Caption: Experimental workflow for optimizing Lasiocarpine HCl concentration.

G cluster_cellular_targets Cellular Targets Lasiocarpine Lasiocarpine CYP450 Cytochrome P450 (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydroheliotridine) CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Proteins Proteins ReactiveMetabolites->Proteins Adducts DNA & Protein Adducts DNA->Adducts Proteins->Adducts Damage DNA Damage Adducts->Damage CellCycleArrest Cell Cycle Arrest (S or G2/M Phase) Damage->CellCycleArrest Apoptosis Apoptosis Damage->Apoptosis CellCycleArrest->Apoptosis G start Problem: No cytotoxicity observed q1 Is your cell line metabolically competent (e.g., primary hepatocytes, CYP-expressing)? start->q1 sol1 Consider using a more metabolically active cell line. q1->sol1 No q2 Have you tried to enhance cell susceptibility? q1->q2 Yes sol1->q2 sol2 Implement strategies: - Use galactose-based medium - Inhibit detoxification (Loperamide, BSO) q2->sol2 No q3 Is the concentration range and incubation time sufficient? q2->q3 Yes sol2->q3 sol3 Broaden dose-response (e.g., 0.1-2500 µM) and extend incubation time (48-72h). q3->sol3 No end Problem Resolved q3->end Yes sol3->end

References

Troubleshooting inconsistent results in Lasiocarpine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasiocarpine (B1674526) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Lasiocarpine hydrochloride and why are my results inconsistent?

A1: Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA) known for its hepatotoxic, genotoxic, and carcinogenic properties. The hydrochloride salt is a more water-soluble form used in research. Inconsistent results in experiments with this compound can arise from several factors, primarily related to its mechanism of action and handling. Key sources of variability include:

  • Metabolic Activation: Lasiocarpine is a pro-toxin, meaning it requires metabolic activation by cytochrome P450 enzymes (primarily CYP3A4) in the liver to exert its toxic effects.[1] The level of CYP3A4 expression in your cell lines or animal models will directly impact the observed toxicity.

  • Compound Stability: Lasiocarpine is sensitive to environmental conditions. Improper storage and handling can lead to degradation of the compound, affecting its potency. It is incompatible with oxidizing agents and strong bases.[1]

  • Cell Line Susceptibility: Different cell lines exhibit varying sensitivity to Lasiocarpine due to differences in metabolic capacity, DNA repair efficiency, and cell cycle regulation.

Q2: How should I store and handle this compound to ensure consistent results?

A2: Proper storage and handling are critical for maintaining the integrity of this compound and obtaining reproducible data.

  • Storage: Store this compound in tightly closed containers in a cool, well-ventilated, and dry area. For long-term storage, it is recommended to store it under nitrogen at temperatures below -15°C.[1]

  • Solution Preparation: this compound is soluble in water.[2] For cell culture experiments, a common stock solution is 5 mM in a 50% (v/v) water/acetonitrile mixture, stored in aliquots at -20°C.

  • Handling: Lasiocarpine is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] All work should be conducted in a certified chemical fume hood.

Q3: Which cell lines are most suitable for this compound experiments?

A3: The choice of cell line is crucial and depends on the experimental goals.

  • Metabolically Competent Cells: For studying the toxic effects of Lasiocarpine, it is essential to use cell lines with metabolic capacity.

    • Primary Hepatocytes: These are considered the gold standard as they retain their metabolic functions but can be challenging to culture.

    • HepG2 and HepaRG Cells: These are human hepatoma cell lines that express some level of metabolic enzymes. However, their metabolic capacity can be lower than primary hepatocytes.

    • CYP3A4-Overexpressing Cell Lines: To ensure consistent and robust metabolic activation, engineered cell lines overexpressing human CYP3A4 (e.g., V79-CYP3A4, HepG2-CYP3A4) are highly recommended.[1]

  • Metabolically Incompetent Cells: These can be used as negative controls to demonstrate the requirement of metabolic activation for Lasiocarpine-induced toxicity.

Q4: What is the mechanism of action of Lasiocarpine, and which signaling pathways are affected?

A4: Lasiocarpine's toxicity is mediated by its reactive pyrrolic metabolites, primarily dehydroheliotridine (B1201450) (DHP) esters.[2] These metabolites are electrophilic and can form covalent adducts with cellular macromolecules, including DNA.[1] This leads to:

  • Genotoxicity: The formation of DNA adducts is a key initiating event in Lasiocarpine-induced genotoxicity.

  • Cell Cycle Arrest: DNA damage triggers the DNA Damage Response (DDR) pathway, leading to the activation of kinases such as ATM and CHK2, and the tumor suppressor p53.[1] This signaling cascade results in a cell cycle arrest, predominantly at the G2/M phase, to allow for DNA repair.[1] If the damage is too severe, it can lead to apoptosis or senescence.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Step
Insufficient Metabolic Activation 1. Verify the metabolic capacity of your cell line. Consider using a positive control compound that is known to be metabolized by CYP3A4. 2. Switch to a cell line with higher or induced CYP3A4 expression, or use a CYP3A4-overexpressing cell line. 3. If using S9 fractions or microsomes for in vitro metabolism, ensure their activity is validated.
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Review storage and handling procedures to ensure they align with best practices (see FAQ 2).
Incorrect Concentration Range 1. Perform a broad-range dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint. 2. Consult published IC50 values for guidance (see Data Presentation section).
Cell Line Resistance 1. Consider that your cell line may have robust DNA repair mechanisms or other resistance factors. 2. Try a different, more sensitive cell line.
Issue 2: High Variability in Replicate Wells/Experiments
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes and use consistent pipetting techniques.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for treatment groups. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Treatment Application 1. Ensure uniform mixing of this compound in the culture medium before adding to the cells. 2. Stagger the timing of treatment application to minimize time-dependent variations.
Variability in Metabolic Activity 1. Use cells from the same passage number for all experiments. 2. Be aware that cell density can influence metabolic enzyme expression. Seed cells at a consistent density.

Data Presentation

Lasiocarpine IC50 Values in Various Cell Lines
Cell LineAssayExposure TimeIC50 (µM)Reference
HepG2Cytotoxicity24 h>2400 (in standard media)[3]
H-4-II-ECytotoxicity24 h>2400 (in standard media)[3]
V79-CYP3A4Cell Viability24 h~10[4]
HepG2-CYP3A4Cell Viability24 h~10[4]

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay method, exposure duration, and cell density.

Experimental Protocols

Cell Viability Assay (Neutral Red Uptake)

This protocol is adapted from a study on Lasiocarpine-induced cytotoxicity.

  • Cell Seeding: Seed cells (e.g., V79-CYP3A4, HepG2-CYP3A4) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., 50% water/acetonitrile) should be consistent across all wells and not exceed a non-toxic level (e.g., 0.5%). Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24 hours). Include appropriate vehicle and positive controls.

  • Neutral Red Staining: After the incubation period, remove the treatment medium and wash the cells with PBS. Add 100 µL of neutral red solution (e.g., 50 µg/mL in culture medium) to each well and incubate for 2-3 hours at 37°C.

  • Dye Extraction: Remove the neutral red solution, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol (B145695), 1% acetic acid in water) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to solubilize the dye. Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is a general guide for analyzing Lasiocarpine's effect on the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at a non-cytotoxic concentration (e.g., 10 µM) for various time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant, and wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

DNA Adduct Detection by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts. This is a general workflow.

  • DNA Isolation: Expose cells or animals to this compound. Isolate high-quality DNA from the target tissue (e.g., liver) or cells.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction or nuclease P1 digestion.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the level of DNA adducts relative to the total number of nucleotides.

Visualizations

Lasiocarpine_Metabolism_and_Toxicity cluster_0 Cellular Uptake cluster_1 Metabolic Activation (Liver) cluster_2 Cellular Damage cluster_3 Cellular Response Lasiocarpine_HCl Lasiocarpine Hydrochloride CYP3A4 CYP3A4 Lasiocarpine_HCl->CYP3A4 Reactive_Metabolites Reactive Pyrrolic Metabolites (DHP-esters) CYP3A4->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Covalent Binding DDR DNA Damage Response (ATM/CHK2, p53) DNA_Adducts->DDR G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Metabolic activation and toxicity pathway of Lasiocarpine.

Troubleshooting_Workflow Start Inconsistent Results Check_Compound Verify Compound Handling & Storage Start->Check_Compound Check_Metabolism Assess Metabolic Activation Start->Check_Metabolism Check_Cells Evaluate Cell Line Characteristics Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solution Consistent Results Check_Compound->Solution Fresh Compound & Proper Storage Check_Metabolism->Solution Use CYP3A4+ Cells Check_Cells->Solution Appropriate Cell Line Selected Check_Protocol->Solution Optimized Protocol

Caption: Troubleshooting workflow for inconsistent Lasiocarpine results.

References

Lasiocarpine hydrochloride degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lasiocarpine (B1674526) hydrochloride analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the degradation of lasiocarpine hydrochloride and the potential interferences encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: Lasiocarpine, a diester pyrrolizidine (B1209537) alkaloid (PA), is susceptible to degradation through hydrolysis and oxidation. Common degradation products include:

  • Hydrolysis Products: The ester linkages in lasiocarpine can be hydrolyzed to form the necine base, heliotridine (B129409), and the corresponding necic acids. Further degradation may lead to the formation of heliotridine N-oxide.

  • Oxidative Products: The pyrrolizidine ring can be oxidized to form pyrrolic metabolites, such as dehydroheliotridine. These pyrrolic esters are highly reactive.[1][2] N-oxides of the parent compound can also be formed.[3]

Q2: What are the typical analytical techniques used for the analysis of this compound and its degradation products?

A2: The most common analytical techniques are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6]

  • HPLC with UV detection: This is a widely used technique for the quantification of lasiocarpine. However, it may have limitations in sensitivity and specificity for complex matrices or low-level degradation products.

  • LC-MS/MS: This technique offers high sensitivity and selectivity, making it ideal for the identification and quantification of lasiocarpine and its degradation products, even at trace levels in complex matrices.[5][6]

Q3: What are the general conditions for performing forced degradation studies on this compound?

A3: Forced degradation studies are essential for developing stability-indicating methods. Typical stress conditions include:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. PAs are often more susceptible to alkaline hydrolysis.[7]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures.

  • Photodegradation: Exposing the drug substance or its solution to UV and visible light.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for Lasiocarpine - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Optimize the mobile phase pH to ensure lasiocarpine is in a single ionic form.
Shifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Use a guard column and replace the analytical column if performance deteriorates.
Poor Resolution Between Lasiocarpine and Degradation Products - Inadequate mobile phase strength or selectivity.- Inappropriate column chemistry.- Optimize the gradient slope and the organic modifier in the mobile phase.- Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Baseline Noise or Drift - Contaminated mobile phase or HPLC system.- Detector lamp aging.- Filter all solvents and use high-purity reagents.- Flush the HPLC system regularly.- Replace the detector lamp if necessary.
Interference from N-oxide Degradation Products - Co-elution of the N-oxide with the parent alkaloid or other degradation products.- N-oxides are more polar than their corresponding tertiary bases. Optimize the gradient to improve separation.[3]- Use LC-MS/MS for selective detection based on mass-to-charge ratio.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Ionization of Lasiocarpine - Suboptimal ion source conditions.- Inappropriate mobile phase additives.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Use a mobile phase with additives that promote ionization (e.g., formic acid or ammonium (B1175870) formate (B1220265) for positive ion mode).
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting matrix components from the sample.- High concentrations of non-volatile buffers.- Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).[8]- Modify the chromatographic method to separate the analyte from the interfering components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
In-source Fragmentation or Dimer Formation - High source temperature or cone voltage.- Optimize the ion source conditions to minimize in-source reactions.
Interference from Excipients - Excipients or their impurities may have similar mass-to-charge ratios or retention times as the analyte or its degradation products.- Perform a thorough analysis of blank formulations to identify potential interferences.- Develop a specific MRM transition for lasiocarpine and its degradation products.- Optimize chromatography to separate the analyte from interfering excipient peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Pyrrolizidine Alkaloids (General Method)

This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound, based on methods used for other pyrrolizidine alkaloids.

  • Instrumentation: HPLC with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This method is a general guideline and must be optimized and validated for the specific analysis of this compound and its degradation products.

Protocol 2: Sample Preparation for Analysis of this compound in a Pharmaceutical Formulation

This protocol outlines a general procedure for extracting this compound from a solid dosage form.

  • Sample Weighing: Accurately weigh a portion of the powdered formulation equivalent to a known amount of this compound.

  • Dissolution: Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Extraction: Sonicate the mixture for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the active ingredient.[9]

  • Dilution: Dilute the solution to the final volume with the diluent.

  • Filtration: Filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved excipients before injection into the HPLC or LC-MS/MS system.

Visualizations

Lasiocarpine_Degradation_Pathway Lasiocarpine This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Lasiocarpine->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Lasiocarpine->Oxidation Lasiocarpine_N_Oxide Lasiocarpine N-Oxide Lasiocarpine->Lasiocarpine_N_Oxide Heliotridine Heliotridine Hydrolysis->Heliotridine Necic_Acids Necic Acids Hydrolysis->Necic_Acids Dehydroheliotridine_Esters Dehydroheliotridine Esters (Pyrrolic Metabolites) Oxidation->Dehydroheliotridine_Esters N_Oxidation N-Oxidation Heliotridine_N_Oxide Heliotridine N-Oxide N_Oxidation->Heliotridine_N_Oxide Heliotridine->N_Oxidation Further Oxidation

Caption: Proposed degradation pathway of this compound under stress conditions.

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues Start HPLC Analysis Issue Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Retention_Time Check Retention Time Stability Check_Peak_Shape->Check_Retention_Time Good Tailing Tailing Check_Peak_Shape->Tailing Poor Fronting Fronting Check_Peak_Shape->Fronting Poor Splitting Splitting Check_Peak_Shape->Splitting Poor Check_Resolution Check Resolution Check_Retention_Time->Check_Resolution Stable Drifting Drifting Check_Retention_Time->Drifting Unstable Shifting Shifting Check_Retention_Time->Shifting Unstable Check_Baseline Check Baseline Check_Resolution->Check_Baseline Adequate Co_elution Co-elution Check_Resolution->Co_elution Inadequate End Problem Resolved Check_Baseline->End Stable Noise Noise Check_Baseline->Noise Unstable Drift Drift Check_Baseline->Drift Unstable

References

How to minimize variability in Lasiocarpine hydrochloride-induced hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lasiocarpine (B1674526) hydrochloride to induce hepatotoxicity in experimental models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize variability and achieve reproducible results in your studies.

Troubleshooting Guide

High variability in animal studies can obscure meaningful results. This section addresses common issues encountered during Lasiocarpine hydrochloride-induced hepatotoxicity experiments and offers potential solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
High Inter-Animal Variability in Liver Injury Markers (e.g., ALT, AST) Animal-Specific Factors: Genetic differences between strains, age, sex, and variations in gut microbiota can influence metabolism and sensitivity to Lasiocarpine.[1]1. Standardize Animal Model: Use a single, well-characterized rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats) of the same age and sex for all experiments. 2. Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment to reduce stress-related physiological changes. 3. Consistent Husbandry: Ensure uniform housing conditions (temperature, humidity, light-dark cycle), diet, and water source for all animals.
Dosing Inaccuracy: Inconsistent administration technique, incorrect dose calculation, or non-homogenous drug formulation can lead to variable exposure.[1]1. Refine Dosing Technique: For intraperitoneal (IP) injections, ensure consistent needle placement in the lower right quadrant of the abdomen to avoid injection into the cecum or bladder.[2][3] For oral gavage, use appropriate gavage needle sizes and techniques to prevent esophageal injury. 2. Accurate Dosing: Calculate the dose for each animal based on its most recent body weight. Use calibrated pipettes and syringes. 3. Formulation Homogeneity: If this compound is in a suspension, ensure it is thoroughly vortexed before each administration to ensure a uniform concentration.[4]
Circadian Rhythm Disruptions: The timing of Lasiocarpine administration can impact its metabolism and toxicity due to the circadian regulation of hepatic enzymes.1. Standardize Time of Dosing: Administer this compound at the same time of day for all animals in the study to minimize the influence of circadian variations in drug metabolism.
Lower-than-Expected Hepatotoxicity This compound Solution Issues: Degradation of the compound, incorrect concentration, or poor solubility can result in a lower effective dose.1. Fresh Preparation: Prepare this compound solutions fresh before each use. 2. Verify Concentration: If possible, analytically verify the concentration of your dosing solution. 3. Solubility: Ensure this compound is fully dissolved in the chosen vehicle. Sonication may aid in solubilization.[4]
Metabolic Differences: The expression and activity of cytochrome P450 enzymes, which are crucial for metabolizing Lasiocarpine into its toxic form, can vary.1. Consider Animal Strain: Different rodent strains can have varying levels of CYP450 enzymes. Ensure the chosen strain is appropriate for this model. 2. Avoid Enzyme Inducers/Inhibitors: Be aware of any components in the diet or environment that could alter CYP450 activity.
Unexpected Animal Mortality Incorrect Dose or High Sensitivity: The administered dose may be too high for the specific animal strain, age, or sex.1. Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the optimal dose that induces the desired level of hepatotoxicity without causing excessive mortality. 2. Monitor Animal Health: Closely monitor animals for clinical signs of distress after administration and provide supportive care if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: Lasiocarpine, a pyrrolizidine (B1209537) alkaloid, is not directly toxic. It requires metabolic activation in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP3A5), into highly reactive pyrrole (B145914) metabolites.[5] These metabolites can then bind to cellular macromolecules, deplete glutathione (B108866) (GSH), cause oxidative stress, induce DNA damage, and lead to cell cycle arrest, ultimately resulting in hepatocyte apoptosis and necrosis.[6][7]

Q2: Which animal model is most suitable for this study?

A2: Both mice and rats are commonly used. The choice depends on the specific research question. C57BL/6 mice and Sprague-Dawley or Wistar rats are frequently cited in the literature. It is crucial to be consistent with the strain, age, and sex throughout a study to minimize variability.

Q3: What is the recommended vehicle for dissolving this compound?

A3: this compound is soluble in water.[3] Sterile saline (0.9% NaCl) is a commonly used vehicle for intraperitoneal injections.[4] It is important to ensure complete dissolution and to prepare the solution fresh on the day of use.

Q4: How should I prepare the this compound solution for injection?

A4: To prepare a dosing solution, weigh the desired amount of this compound and dissolve it in sterile saline to the target concentration. Gentle warming and vortexing can aid dissolution. The solution should be clear and free of particulates before administration.[4]

Q5: What are the expected changes in liver enzyme levels after this compound administration?

A5: You can expect a dose-dependent increase in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of hepatocellular injury.[7] The peak of these enzyme levels can vary depending on the dose and animal model but is often observed between 24 and 72 hours post-administration.

Q6: How can I quantify the extent of liver injury?

A6: Liver injury can be quantified through several methods:

  • Biochemical Analysis: Measurement of serum ALT and AST levels.[8]

  • Histopathology: Examination of H&E-stained liver sections to assess for necrosis, inflammation, and other pathological changes. A semi-quantitative scoring system can be used for a more objective assessment.[9]

  • Immunohistochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation.

Detailed Experimental Protocols

Protocol 1: Induction of Acute Hepatotoxicity in Mice

This protocol provides a general framework for inducing acute liver injury in mice using this compound. Doses should be optimized in a preliminary study to achieve the desired level of injury.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal housing with a 12-hour light/dark cycle

  • Sterile syringes and needles (25-27 gauge)

  • Equipment for blood collection and euthanasia

  • Reagents and equipment for serum enzyme analysis and histology

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Dosing Solution Preparation: On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline. A common dose range to explore for inducing moderate to severe hepatotoxicity is 50-100 mg/kg.

  • Animal Dosing: Weigh each mouse and administer the this compound solution via intraperitoneal (IP) injection.[2] The injection volume should typically not exceed 10 mL/kg.[3]

  • Monitoring: Observe the animals for any signs of toxicity or distress.

  • Sample Collection: At predetermined time points (e.g., 24, 48, and 72 hours) post-injection, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with cold phosphate-buffered saline (PBS) and then collect a portion of the liver tissue.

  • Sample Processing:

    • Centrifuge the blood to obtain serum and store at -80°C until analysis of ALT and AST levels.

    • Fix the liver tissue in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis:

    • Measure serum ALT and AST levels using a commercial kit.

    • Process the fixed liver tissue for paraffin (B1166041) embedding, sectioning, and H&E staining. Evaluate the sections for evidence of necrosis, inflammation, and other pathological changes. A semi-quantitative scoring system can be applied.[9]

Quantitative Data: Expected Liver Enzyme Levels

The following table provides an example of expected serum ALT and AST levels in mice at 48 hours after a single intraperitoneal injection of this compound. These values are illustrative and can vary based on the specific experimental conditions.

Dose of Lasiocarpine HCl (mg/kg)Expected ALT (U/L)Expected AST (U/L)Severity of Injury
Vehicle Control20 - 5050 - 150None
25100 - 300200 - 500Mild
50500 - 1500800 - 2500Moderate
100> 2000> 3000Severe

Note: These are approximate values and should be confirmed in your own laboratory setting.

Histopathological Scoring

A semi-quantitative scoring system can be used to assess the severity of liver necrosis from H&E-stained sections.[9]

ScoreDescription of Necrosis
0No necrosis
1Single-cell necrosis
2Focal necrosis involving less than 25% of the lobule
3Multifocal to confluent necrosis involving 25-50% of the lobule
4Massive necrosis involving more than 50% of the lobule

Signaling Pathways and Experimental Workflows

Lasiocarpine Metabolic Activation and Hepatotoxicity Pathway

Lasiocarpine_Hepatotoxicity cluster_Metabolism Metabolic Activation (Liver) cluster_CellularToxicity Hepatocellular Injury Lasiocarpine Lasiocarpine Hydrochloride CYP450 CYP3A4 / CYP3A5 Lasiocarpine->CYP450 Oxidation ReactiveMetabolites Reactive Pyrrole Metabolites (DHP Esters) CYP450->ReactiveMetabolites GSH_Depletion Glutathione (GSH) Depletion ReactiveMetabolites->GSH_Depletion Protein_Adducts Protein Adduct Formation ReactiveMetabolites->Protein_Adducts DNA_Damage DNA Damage ReactiveMetabolites->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ReactiveMetabolites->Mitochondrial_Dysfunction Apoptosis_Necrosis Hepatocyte Apoptosis & Necrosis GSH_Depletion->Apoptosis_Necrosis Protein_Adducts->Apoptosis_Necrosis CellCycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->CellCycle_Arrest CellCycle_Arrest->Apoptosis_Necrosis Mitochondrial_Dysfunction->Apoptosis_Necrosis

Caption: Metabolic activation and cellular toxicity pathway of Lasiocarpine.

Experimental Workflow for Lasiocarpine-Induced Hepatotoxicity

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Experimental Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Dose_Selection Dose Range Finding (Pilot Study) Animal_Acclimatization->Dose_Selection Solution_Preparation Prepare Lasiocarpine HCl Solution (Fresh) Dose_Selection->Solution_Preparation Animal_Dosing Animal Dosing (IP Injection) Solution_Preparation->Animal_Dosing Monitoring Monitor Animals (Clinical Signs) Animal_Dosing->Monitoring Sample_Collection Sample Collection (Blood & Liver) Monitoring->Sample_Collection Serum_Analysis Serum Enzyme Analysis (ALT, AST) Sample_Collection->Serum_Analysis Histopathology Histopathological Evaluation (H&E) Sample_Collection->Histopathology Data_Interpretation Data Interpretation & Statistical Analysis Serum_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: Standard experimental workflow for Lasiocarpine-induced hepatotoxicity studies.

References

Technical Support Center: Enhancing the Cytotoxic Effect of Lasiocarpine Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lasiocarpine (B1674526) hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing significant cytotoxicity with Lasiocarpine hydrochloride in my cell line?

A1: Lasiocarpine is a pyrrolizidine (B1209537) alkaloid that requires metabolic activation to exert its cytotoxic effects.[1][2] Many standard cell lines have low levels of the necessary cytochrome P450 enzymes, particularly CYP3A4, which is crucial for converting Lasiocarpine into its reactive pyrrolic esters.[3] These reactive metabolites are responsible for forming DNA adducts, leading to cell cycle arrest and apoptosis.[3][4] At concentrations from 25 µM up to 2400 µM, Lasiocarpine may show no toxic effects in cell lines with low metabolic activity when using standard culture media.[1][2]

Q2: How can I increase the sensitivity of my cell line to this compound?

A2: Several strategies can be employed to enhance the cytotoxic effect of Lasiocarpine in vitro:

  • Use Metabolically Competent Cells: Employ cell lines that have been engineered to overexpress human CYP3A4, such as HepG23A4 or V793A4 cells.[3] This will increase the metabolic activation of Lasiocarpine.

  • Modify Culture Conditions: Switching from a standard high-glucose medium to a galactose-based medium can increase cellular susceptibility to Lasiocarpine.[1][2]

  • Inhibit Detoxification Pathways: The cytotoxicity of Lasiocarpine can be enhanced by inhibiting its detoxification pathways. This can be achieved by:

    • Inhibiting Carboxylesterases: Use a specific carboxylesterase 2 inhibitor like loperamide (B1203769) (at a concentration of 2.5 µM) to prevent the detoxification of Lasiocarpine.[1][2]

    • Inhibiting Glutathione (B108866) Synthesis: Deplete cellular glutathione levels using buthionine sulphoximine (BSO) at a concentration of 100 µM.[1][2]

Q3: What is the mechanism of action of this compound-induced cytotoxicity?

A3: Lasiocarpine's cytotoxic effects are primarily due to its metabolic activation into reactive pyrrole (B145914) esters. These metabolites form adducts with DNA, which triggers a DNA damage response.[3][4] This leads to the activation of the ATM-CHK2/CHK1 signaling pathway, resulting in a cell cycle arrest at the G2/M phase.[3] Prolonged cell cycle arrest and accumulated DNA damage ultimately lead to the induction of apoptosis.[3][4]

Q4: Are there any known synergistic drug combinations with this compound?

A4: While specific studies on synergistic combinations with conventional chemotherapy drugs are limited, the enhancement of Lasiocarpine's effect through the inhibition of metabolic detoxification pathways suggests a synergistic potential. Combining Lasiocarpine with agents that inhibit carboxylesterases (e.g., loperamide) or glutathione synthesis (e.g., BSO) can significantly increase its cytotoxic potency.[1][2] Further research into combinations with other DNA-damaging agents or cell cycle inhibitors could be a promising area of investigation.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

  • Question: My replicate wells in the cytotoxicity assay show high variability. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the peripheral wells with sterile PBS or media without cells.

    • Compound Precipitation: this compound is soluble in water, but ensure it is fully dissolved in your culture medium at the tested concentrations.[5] Visually inspect for any precipitate.

    • Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate.

Issue 2: No G2/M Arrest Observed in Flow Cytometry Analysis

  • Question: I've treated my cells with Lasiocarpine but don't see the expected G2/M arrest. Why might this be?

  • Answer:

    • Insufficient Metabolic Activation: As mentioned in the FAQs, if your cell line has low CYP3A4 activity, you may not see downstream effects like cell cycle arrest.[3] Consider using a more sensitive cell line or enhancing metabolic activation.

    • Incorrect Time Point: The induction of G2/M arrest is time-dependent. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the arrest in your specific cell line.

    • Sub-optimal Drug Concentration: The concentration of Lasiocarpine may be too low to induce a significant cell cycle block. A dose-response experiment is recommended.

    • Flow Cytometry Staining Issues: Ensure proper cell fixation and permeabilization. Use RNase to avoid staining of double-stranded RNA by propidium (B1200493) iodide.

Issue 3: Weak or No Signal in Western Blot for Phosphorylated Proteins

  • Question: I am trying to detect phosphorylated ATM or CHK1/2 after Lasiocarpine treatment but the signal is very weak. What can I do?

  • Answer:

    • Timing is Critical: Phosphorylation events can be transient. Harvest cell lysates at various early time points post-treatment (e.g., 1, 2, 4, 6 hours) to capture the peak phosphorylation.[3]

    • Use Phosphatase Inhibitors: Include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation.

    • Protein Loading: Ensure you are loading a sufficient amount of total protein per lane. A Bradford or BCA assay should be used to quantify protein concentration.

    • Antibody Quality: Use a validated antibody specific for the phosphorylated form of your protein of interest. Titrate the antibody to determine the optimal concentration.

Quantitative Data Summary

Table 1: EC50 Values of this compound in Different Cell Lines

Cell LinePre-treatmentEC50 (µM)Reference
HepG23A4Thymidine100[3]
V793A4Thymidine89[3]

Table 2: Reagents to Enhance this compound Cytotoxicity

ReagentTargetCell LineConcentrationEffectReference
LoperamideCarboxylesterase 2H-4-II-E2.5 µMEnhanced Toxicity[1][2]
Buthionine Sulphoximine (BSO)Glutathione SynthesisH-4-II-E100 µMStrongly Enhanced Toxicity[1][2]
Galactose-based MediumCellular MetabolismHepG2, H-4-II-E11.1 mMIncreased Susceptibility[1][2]

Experimental Protocols

1. Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in a complete culture medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 104 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a culture medium.

    • Remove the seeding medium from the cells and add 100 µL of the different drug concentrations. Include vehicle-only and untreated controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and wash the cells with 150 µL of PBS.

    • Add 100 µL of neutral red solution (40 µg/mL in culture medium) to each well.[3]

    • Incubate for 2 hours at 37°C.[3]

  • Dye Extraction and Measurement:

    • Remove the neutral red solution and wash the cells with PBS.

    • Add 150 µL of destain solution (50% ethanol (B145695), 49% deionized water, 1% acetic acid) to each well.

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

2. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle distribution.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization, collecting both the supernatant and the adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the pellet in 200 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes.

    • Add 200 µL of PI staining solution (50 µg/mL in PBS).

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to model the cell cycle phases (G1, S, G2/M).[6]

Visualizations

Lasiocarpine_Metabolism_and_Toxicity_Workflow Lasiocarpine Lasiocarpine HCl CellCulture In Vitro Cell Culture (e.g., HepG2) Lasiocarpine->CellCulture Detoxification Detoxification (Carboxylesterases, GSH) Lasiocarpine->Detoxification MetabolicActivation Metabolic Activation (CYP3A4) CellCulture->MetabolicActivation Enhancement Enhancement Strategies Enhancement->CellCulture ReactiveMetabolites Reactive Pyrrole Esters MetabolicActivation->ReactiveMetabolites CytotoxicityAssay Cytotoxicity Assay (e.g., NRU) ReactiveMetabolites->CytotoxicityAssay CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) ReactiveMetabolites->CellCycleAnalysis ApoptosisAssay Apoptosis Assay ReactiveMetabolites->ApoptosisAssay Inhibitors Inhibitors (Loperamide, BSO) Inhibitors->Detoxification inhibit Results Increased Cytotoxicity, G2/M Arrest, Apoptosis CytotoxicityAssay->Results CellCycleAnalysis->Results ApoptosisAssay->Results

Caption: Experimental workflow for enhancing Lasiocarpine cytotoxicity.

Lasiocarpine_Signaling_Pathway Lasiocarpine Lasiocarpine HCl CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 ReactiveMetabolites Reactive Pyrrole Esters CYP3A4->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA DNADamage DNA Damage (Adducts) DNA->DNADamage forms adducts ATM_ATR ATM / ATR DNADamage->ATM_ATR activates CHK1_CHK2 p-CHK1 / p-CHK2 ATM_ATR->CHK1_CHK2 phosphorylates p53 p-p53 ATM_ATR->p53 phosphorylates CDK1_CyclinB CDK1/Cyclin B CHK1_CHK2->CDK1_CyclinB inhibits p21 p21 p53->p21 activates p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: Lasiocarpine-induced DNA damage and cell cycle arrest pathway.

References

Lasiocarpine hydrochloride interaction with other compounds in co-exposure studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with lasiocarpine (B1674526) hydrochloride in co-exposure studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are not observing significant cytotoxicity with lasiocarpine hydrochloride alone in our cell line. Is this expected?

A1: Yes, this is a common observation. Lasiocarpine is a pro-toxin that requires metabolic activation to exert its cytotoxic effects. Many standard cell lines, such as HepG2 and H-4-II-E, have low endogenous expression of the necessary metabolic enzymes, primarily Cytochrome P450 3A4 (CYP3A4).[1] Therefore, at concentrations up to 2400 µM, lasiocarpine may not show significant toxicity in these cells under standard culture conditions.[1] To overcome this, you can either use a cell line engineered to overexpress CYP3A4 or enhance the susceptibility of your current cell line by modulating relevant metabolic pathways.

Q2: How can we increase the sensitivity of our cell line to this compound?

A2: You can enhance cellular susceptibility to lasiocarpine through several methods:

  • Inhibition of Detoxification Pathways: Co-exposure with inhibitors of detoxification enzymes can increase the intracellular concentration of toxic metabolites.

    • Carboxylesterase Inhibition: Use a specific carboxylesterase 2 inhibitor like loperamide (B1203769). Carboxylesterases are involved in the detoxification of lasiocarpine.[1]

    • Glutathione (B108866) Depletion: Inhibit glutathione (GSH) synthesis with L-buthionine-sulfoximine (BSO). GSH is crucial for detoxifying the reactive pyrrolic metabolites of lasiocarpine.[1]

  • Modification of Culture Conditions: Using a galactose-based culture medium instead of a high-glucose medium can increase cellular reliance on oxidative phosphorylation, which may enhance susceptibility to mitochondrial toxins.[1]

Q3: What is the primary mechanism of lasiocarpine-induced toxicity?

A3: Lasiocarpine-induced toxicity is initiated by its metabolic activation, primarily by the cytochrome P450 enzyme CYP3A4, into a highly reactive pyrrolic metabolite, dehydrolasiocarpine.[2] This electrophilic metabolite can then form covalent adducts with cellular macromolecules, including DNA and proteins.[2][3] These DNA adducts can lead to genotoxicity, cell cycle arrest, and apoptosis.[4][5]

Q4: What are the expected effects of lasiocarpine on the cell cycle?

A4: Lasiocarpine and its reactive metabolites can cause DNA damage, which typically triggers the DNA damage response (DDR) pathway. This often leads to cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis.[4] This G2/M arrest is often mediated by the ATM/ATR and Chk1/Chk2 signaling pathways, which ultimately inhibit the activity of the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays with lasiocarpine co-exposure.
Possible Cause Troubleshooting Step
Cell Passage Number Ensure that cells are used within a consistent and low passage number range. High passage numbers can lead to altered metabolism and stress responses.
Reagent Stability Prepare fresh solutions of this compound, loperamide, and BSO for each experiment. Lasiocarpine solutions should be protected from light.
Incubation Time Optimize the incubation time for both the pre-treatment (if any) and the co-exposure. A 24 to 48-hour co-exposure period is a common starting point.
Cell Seeding Density Use a consistent cell seeding density across all experiments. Over- or under-confluent cells can exhibit different sensitivities to toxic compounds.
Issue 2: Difficulty in interpreting the type of interaction (synergistic, additive, antagonistic).
Possible Cause Troubleshooting Step
Limited Concentration Range Test a wide range of concentrations for both lasiocarpine and the co-exposed compound to generate comprehensive dose-response curves.
Inappropriate Data Analysis Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Quantitative Data from Co-exposure Studies

The following table summarizes the effects of co-exposure of lasiocarpine with loperamide and L-buthionine-sulfoximine (BSO) on the cytotoxicity in different cell lines.

Cell LineLasiocarpine Concentration (µM)Co-exposed CompoundCo-exposed Compound Concentration (µM)Observed Effect on Lasiocarpine CytotoxicityReference
H-4-II-E100 - 1000Loperamide2.5Enhanced toxicity[1]
H-4-II-E100 - 1000L-buthionine-sulfoximine (BSO)100Strongly enhanced toxicity, especially at low and medium lasiocarpine concentrations[1]
HepG2Not specifiedLoperamide2.5Enhanced toxicity[1]
HepG2Not specifiedL-buthionine-sulfoximine (BSO)100Enhanced toxicity[1]

Note: The referenced study demonstrated a clear enhancement of toxicity but did not provide specific IC50 values for the co-exposures.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using WST-1

This protocol is adapted for assessing the cytotoxicity of lasiocarpine in co-exposure studies.

Materials:

  • Human hepatoma (HepG2) or rat hepatoma (H-4-II-E) cells

  • 96-well cell culture plates

  • This compound

  • Loperamide

  • L-buthionine-sulfoximine (BSO)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 or H-4-II-E cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound, loperamide, and BSO in a suitable solvent (e.g., DMSO or water). Further dilute the compounds to the desired final concentrations in the cell culture medium.

  • Co-exposure:

    • For single exposure, add 100 µL of medium containing various concentrations of lasiocarpine to the wells.

    • For co-exposure, add 100 µL of medium containing a fixed concentration of loperamide (e.g., 2.5 µM) or BSO (e.g., 100 µM) along with varying concentrations of lasiocarpine.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves and determine IC50 values if applicable.

Signaling Pathway and Experimental Workflow Diagrams

Lasiocarpine_Metabolism_and_Toxicity cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lasiocarpine Lasiocarpine Lasiocarpine_in Lasiocarpine Lasiocarpine->Lasiocarpine_in Uptake CYP3A4 CYP3A4 (Endoplasmic Reticulum) Lasiocarpine_in->CYP3A4 Metabolism Detox_CES Detoxification (Carboxylesterases) Lasiocarpine_in->Detox_CES Detox_GSH Detoxification (GSH Conjugation) Lasiocarpine_in->Detox_GSH ReactiveMetabolite Dehydrolasiocarpine (Reactive Pyrrolic Metabolite) CYP3A4->ReactiveMetabolite Bioactivation DNA DNA ReactiveMetabolite->DNA Adduct Formation DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Forms InactiveMetabolites Inactive Metabolites Detox_CES->InactiveMetabolites Detox_GSH->InactiveMetabolites Loperamide Loperamide Loperamide->Detox_CES Inhibits BSO BSO BSO->Detox_GSH Inhibits DDR DNA Damage Response (DDR) DNA_Adducts->DDR Activates CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Induces

Caption: Lasiocarpine metabolic activation and toxicity pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., HepG2, H-4-II-E) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_compounds Prepare Lasiocarpine and Co-exposure Compound Solutions incubate1->prepare_compounds add_compounds Add Compounds to Wells (Single or Co-exposure) prepare_compounds->add_compounds incubate2 Incubate for 24-48h add_compounds->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate for 1-4h add_wst1->incubate3 read_absorbance Measure Absorbance at 450 nm incubate3->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for a co-exposure cytotoxicity assay.

G2M_Arrest_Pathway DNA_Damage Lasiocarpine-induced DNA Adducts ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Phosphorylates & Inhibits G2M_Arrest G2/M Arrest Chk1_Chk2->G2M_Arrest Leads to CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Cdc25->CyclinB1_CDK1 Activates Mitosis Mitosis CyclinB1_CDK1->Mitosis Promotes

Caption: Simplified signaling pathway of lasiocarpine-induced G2/M arrest.

References

Best practices for handling and storage of Lasiocarpine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices for the handling and storage of Lasiocarpine (B1674526) hydrochloride, along with troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Lasiocarpine hydrochloride and what is its primary mechanism of action?

A1: Lasiocarpine is a pyrrolizidine (B1209537) alkaloid, a class of natural compounds known for their hepatotoxicity.[1] In research, it is used to study mechanisms of toxicity and cell cycle control. Its hydrochloride salt is typically used to improve solubility in aqueous solutions. The primary mechanism of action involves metabolic activation by cytochrome P450 enzymes (specifically CYP3A4) in the liver to reactive pyrrole (B145914) metabolites, such as dehydroheliotridine.[1] These metabolites can form adducts with DNA, leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent cellular effects like apoptosis or senescence.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in water.[1] For cell culture experiments, it is often dissolved in a mixture of 50% (v/v) water/acetonitrile or in DMSO to create a concentrated stock solution.[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions should also be stored at -20°C for long-term use.

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

ParameterRecommendationRationale
Form Solid (lyophilized powder)More stable than solutions for long-term storage.
Storage Temperature -20°C (long-term); 0-4°C (short-term)Minimizes degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Lasiocarpine can degrade in the presence of air.
Light Protect from lightPrevents light-induced degradation.
Stock Solution Solvent DMSO or Water/Acetonitrile (50/50, v/v)Ensures complete dissolution and stability.
Stock Solution Storage -20°C in single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.
Aqueous Solution Stability Pyrrolizidine alkaloids are generally stable but can undergo hydrolysis in alkaline solutions. It is advisable to prepare fresh dilutions in aqueous media for each experiment.To ensure consistent results and avoid variability due to degradation.

Troubleshooting Guide for In Vitro Experiments

This section addresses common issues encountered during in vitro experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or no cytotoxic effect observed Cell line lacks metabolic activity: The cell line used may have low or no expression of the necessary cytochrome P450 enzymes (e.g., CYP3A4) to metabolically activate Lasiocarpine to its toxic pyrrolic metabolites.Use a cell line known to express CYP3A4 (e.g., HepG2 cells) or a cell line engineered to overexpress CYP3A4.
Degraded this compound: The compound may have degraded due to improper storage or handling of the stock solution.Prepare fresh stock solutions from a properly stored solid compound. Avoid multiple freeze-thaw cycles of the stock solution.
Incorrect concentration: Errors in calculation or dilution of the stock solution.Double-check all calculations and ensure accurate pipetting.
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells plated in each well.Ensure the cell suspension is homogenous before and during plating by gently mixing.
Edge effect: Wells on the periphery of the plate are prone to evaporation, leading to changes in compound concentration.Avoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation: this compound may precipitate in the culture medium at high concentrations.Visually inspect the wells for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent for initial dilution.
Unexpected cell morphology changes Cellular stress: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Perform a solvent toxicity control to determine the maximum non-toxic concentration for your cell line. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%).
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and morphology.Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Experimental Protocols

Cell Viability Assay using Neutral Red Uptake

This protocol is adapted from a study investigating the effects of Lasiocarpine on cell cycle progression.[1]

1. Cell Seeding:

  • Seed cells (e.g., HepG2 cells, which have metabolic capacity) into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A concentration range of 0 to 250 µM is a reasonable starting point for cytotoxicity screening in metabolically competent cells.[1]

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Include appropriate controls:

    • Vehicle control: Medium with the same concentration of the solvent used to dissolve this compound.

    • Positive control: A known cytotoxic agent to ensure the assay is working correctly.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. Neutral Red Uptake Assay:

  • After the incubation period, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of neutral red solution (e.g., 40 µg/mL in cell culture medium) to each well.

  • Incubate for 2 hours at 37°C to allow for the uptake of the dye by viable cells.

  • Remove the neutral red solution and wash the cells with PBS.

  • Add 150 µL of a decolorization solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid) to each well to extract the dye from the cells.

  • Shake the plate for 10 minutes at room temperature, protected from light.

4. Data Acquisition:

  • Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Lasiocarpine and a typical experimental workflow.

Lasiocarpine_Mechanism_of_Action cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response DNA Damage Response Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Metabolism Reactive Pyrrole Metabolites Reactive Pyrrole Metabolites CYP3A4->Reactive Pyrrole Metabolites DNA DNA Reactive Pyrrole Metabolites->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts ATM/ATR ATM/ATR DNA Adducts->ATM/ATR Activation p53 p53 ATM/ATR->p53 Phosphorylation p21 p21 p53->p21 Upregulation G2/M Arrest G2/M Arrest p21->G2/M Arrest Inhibition of CDK1/Cyclin B Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add Lasiocarpine to cells Incubation_24h->Add_Compound Prepare_Lasiocarpine Prepare Lasiocarpine dilutions Prepare_Lasiocarpine->Add_Compound Incubation_Treatment Incubate for 24-72h Add_Compound->Incubation_Treatment Neutral_Red_Staining Neutral Red Staining Incubation_Treatment->Neutral_Red_Staining Dye_Extraction Dye Extraction Neutral_Red_Staining->Dye_Extraction Measure_Absorbance Measure Absorbance Dye_Extraction->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability

References

Validation & Comparative

Validating Lasiocarpine Hydrochloride-Induced Cytotoxicity: A Comparative Guide to the MTT Assay and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the MTT assay and other common cytotoxicity assays for validating the effects of Lasiocarpine (B1674526) hydrochloride. It includes detailed experimental protocols, supporting data, and visual diagrams of the underlying cellular mechanisms to aid in experimental design and data interpretation.

Comparison of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical for accurately quantifying the cellular response to Lasiocarpine hydrochloride. The MTT assay, a widely used colorimetric method, measures metabolic activity as an indicator of cell viability. However, alternative assays offer distinct advantages in terms of sensitivity, simplicity, and the specific cellular processes they measure.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[1]- Well-established and widely used.[1] - Cost-effective.- Requires a solubilization step for the formazan crystals.[2] - Can be affected by compounds that interfere with mitochondrial respiration. - Long incubation times may be required.[2]
Trypan Blue Exclusion Assay Based on the principle that viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[3]- Simple, rapid, and inexpensive.[3] - Provides a direct measure of cell membrane integrity.- Subjective, as it relies on manual cell counting. - Does not distinguish between apoptotic and necrotic cells. - Less suitable for high-throughput screening.
Resazurin (B115843) (AlamarBlue®) Assay Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells.[2][4]- More sensitive than MTT.[4] - Homogeneous assay (no solubilization step). - Compatible with real-time monitoring of cytotoxicity.[5]- Can be influenced by changes in cellular redox state unrelated to viability. - Potential for interference from colored compounds.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Measures the level of ATP in metabolically active cells through a luciferase-based reaction that generates a luminescent signal.[6][7]- Highly sensitive, can detect as few as 10 cells.[6] - Rapid "add-mix-measure" protocol.[6] - Wide linear range.- Requires a luminometer. - ATP levels can be influenced by factors other than cell number.

Experimental Protocols

Detailed methodologies for performing the MTT assay and its alternatives are provided below to ensure reproducibility and accurate data collection.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Alternative Assay Protocols
AssayDetailed Protocol
Trypan Blue Exclusion Assay 1. Cell Suspension: Prepare a single-cell suspension from the treated and control wells. 2. Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[3] 3. Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. 4. Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Resazurin Assay 1. Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. 2. Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL and incubate for 1-4 hours at 37°C.[2] 3. Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate fluorometer.[2]
ATP-Based Luminescence Assay 1. Cell Seeding and Treatment: Follow the same initial steps as the MTT assay, preferably using opaque-walled plates. 2. Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.[6] 3. Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[6]

This compound Cytotoxicity Data

Lasiocarpine, a pyrrolizidine (B1209537) alkaloid, requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[8] This is a critical consideration when selecting a cell line and interpreting cytotoxicity data. Standard cell lines like HepG2 may show low sensitivity to Lasiocarpine unless they are engineered to overexpress relevant CYP enzymes (e.g., CYP3A4) or co-incubated with a metabolic activation system like S9 fractions.

Table 1: Lasiocarpine Cytotoxicity Data

Cell LineAssayExposure TimeKey FindingsReference
Primary Human Hepatocytes Viability Assay24 hoursSignificant decrease in viability with 45 µM Lasiocarpine.[6]
HepG2 Viability Assay-No significant cytotoxicity observed with Lasiocarpine alone, even at high concentrations. Cytotoxicity is observed after metabolic activation with S9 or human liver microsomes.[4]
HepaRG Viability Assay-Dose-dependent decrease in cell viability observed with metabolically activated Lasiocarpine.[4]
V79 (CYP3A4-overexpressing) Neutral Red Uptake-EC50 of 89 µM.[3]
HepG2 (CYP3A4-overexpressing) Neutral Red Uptake-EC50 of 100 µM.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

Lasiocarpine-Induced Cytotoxicity Pathway

The cytotoxicity of Lasiocarpine is initiated by its metabolic activation, leading to the formation of DNA adducts. This triggers a DNA damage response, culminating in cell cycle arrest and, ultimately, cell death.

Lasiocarpine_Pathway Lasiocarpine Lasiocarpine (Inactive Pro-toxin) CYP450 CYP450 Enzymes (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding DDR DNA Damage Response (DDR) DNA_Adducts->DDR ATM_ATR ATM/ATR Kinases Activation DDR->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 G2M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2M_Arrest p53->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest

Caption: Lasiocarpine-induced DNA damage and cell cycle arrest pathway.

MTT Assay Experimental Workflow

The following diagram illustrates the sequential steps involved in performing the MTT cytotoxicity assay.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Lasiocarpine Hydrochloride Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow of the MTT cytotoxicity assay.

Comparison Guide Logical Flow

This diagram outlines the logical structure of this guide, designed to aid researchers in selecting and performing the appropriate cytotoxicity assay for this compound.

Guide_Logic Topic Validating Lasiocarpine Hydrochloride Cytotoxicity Comparison Comparison of Cytotoxicity Assays Topic->Comparison Protocols Detailed Experimental Protocols Topic->Protocols Data Lasiocarpine Cytotoxicity Data Topic->Data Pathways Signaling Pathways & Workflows Topic->Pathways MTT MTT Comparison->MTT Alternatives Alternatives (Trypan Blue, Resazurin, ATP) Comparison->Alternatives MTT_Protocol MTT Protocol Protocols->MTT_Protocol Alt_Protocols Alternative Protocols Protocols->Alt_Protocols

Caption: Logical flow of the comparison guide.

References

Lasiocarpine Hydrochloride vs. Monocrotaline: A Comparative Toxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of pyrrolizidine (B1209537) alkaloids (PAs) is critical. This guide provides an objective comparison of two such compounds, lasiocarpine (B1674526) hydrochloride and monocrotaline (B1676716), focusing on their performance in key toxicity studies and supported by experimental data.

Both lasiocarpine and monocrotaline are well-documented hepatotoxic, genotoxic, and carcinogenic pyrrolizidine alkaloids. Their toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then bind to cellular macromolecules such as DNA and proteins, inducing cellular damage, mutations, and tumorigenesis. While both compounds share these general toxic mechanisms, the extent and nature of their toxicity can differ.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for lasiocarpine and monocrotaline, primarily from studies conducted in rats. It is important to note that these values are compiled from various sources and may not be from direct head-to-head comparative studies, thus direct comparison should be made with caution.

Parameter Lasiocarpine Hydrochloride Monocrotaline Species/Route Reference
Oral LD50 ~794.3 mg/kgNot AvailableRat[1]
Intraperitoneal LD50 Not Available57.5 mg/kgRat[1]

Table 1: Acute Toxicity (LD50)

Observation This compound Monocrotaline Species/Administration Reference
Primary Effect Hepatocellular carcinomas and angiosarcomas of the liver.[2][3]Sinusoidal obstruction syndrome (SOS), centrilobular necrosis.[4]Rat / Oral (dietary) & Intraperitoneal
Enzyme Alterations Slight, clinically insignificant alterations in serum ALT at 2.5 mg/kg bw.[5]Increased serum ALT and AST activity.[6]Rat / Oral (dietary) & Intraperitoneal
Pathology Megalocytosis (enlargement of liver cells).[7]Endothelial cell injury, fibrin (B1330869) deposition, and hemorrhage in centrilobular regions.[8]Rat / Chronic poisoning & Intraperitoneal

Table 2: Hepatotoxicity

Assay This compound Monocrotaline System Reference
Micronucleus Test Induces micronuclei formation in vitro with metabolic activation.[9]Induces micronuclei in vivo.[10]In vitro (Primary rat hepatocytes) & In vivo (Mouse)
DNA Damage Forms DNA adducts, DNA and protein cross-links, chromosomal aberrations.[9]Induces DNA-DNA interstrand crosslinks.[11]In vitro & In vivo (Rat)

Table 3: Genotoxicity

Tumor Type This compound Monocrotaline Species/Route Reference
Liver Tumors Hepatocellular carcinomas and angiosarcomas.[2][3]Considered a possible human carcinogen (Group 2B).[12]Rat / Oral (dietary)

Table 4: Carcinogenicity

Experimental Protocols

Below are detailed methodologies for key experiments cited in the toxicological evaluation of lasiocarpine and monocrotaline.

Acute Oral Toxicity (LD50) Determination in Rats

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Protocol:

  • Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, saline, or corn oil).

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle alone.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit method.

Hepatotoxicity Assessment in Rats

Objective: To evaluate the potential of a substance to cause liver injury.

Protocol:

  • Animals and Dosing: As described in the acute toxicity protocol, but with repeated dosing over a specified period (e.g., 28 days for subchronic studies).

  • Clinical Observations: Daily observations for signs of toxicity are performed. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Key liver function markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) are measured.[13]

  • Gross Pathology and Organ Weights: At the end of the study, animals are euthanized, and a full necropsy is performed. The liver is weighed, and any macroscopic abnormalities are recorded.

  • Histopathology: The liver is preserved, processed, and examined microscopically for evidence of cellular damage, inflammation, necrosis, and other pathological changes.

In Vivo Micronucleus Assay in Rodents

Objective: To detect the genotoxic potential of a substance by assessing chromosome damage in bone marrow erythrocytes.[14]

Protocol:

  • Animals and Treatment: Typically, mice or rats are used. The test substance is administered once or twice.

  • Bone Marrow Sampling: At appropriate times after treatment, animals are euthanized, and bone marrow is extracted from the femur or tibia.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).

  • Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a sufficient number of PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Data Analysis: Statistical analysis is performed to compare the frequency of MN-PCEs in the treated groups with the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation pathways of lasiocarpine and monocrotaline, as well as a general workflow for in vivo toxicity testing.

metabolic_activation cluster_lasiocarpine Lasiocarpine Metabolism cluster_monocrotaline Monocrotaline Metabolism Lasiocarpine Lasiocarpine Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Pyrrolic Ester) Lasiocarpine->Dehydrolasiocarpine CYP450 (e.g., CYP3A4) DNA_Protein_Adducts_L DNA/Protein Adducts Dehydrolasiocarpine->DNA_Protein_Adducts_L Nucleophilic Attack Hepatotoxicity_L Hepatotoxicity Genotoxicity Carcinogenicity DNA_Protein_Adducts_L->Hepatotoxicity_L Monocrotaline Monocrotaline Dehydromonocrotaline Dehydromonocrotaline (Reactive Pyrrole) Monocrotaline->Dehydromonocrotaline CYP450 (e.g., CYP3A4) DNA_Adducts_M DNA Adducts Dehydromonocrotaline->DNA_Adducts_M Nucleophilic Attack Hepatotoxicity_M Hepatotoxicity Genotoxicity DNA_Adducts_M->Hepatotoxicity_M

Metabolic activation of lasiocarpine and monocrotaline.

experimental_workflow start Animal Acclimation & Randomization dosing Test Substance Administration (e.g., Oral Gavage) start->dosing observation Clinical Observation (Mortality, Body Weight, Clinical Signs) dosing->observation sampling Blood & Tissue Sampling observation->sampling analysis Biochemical & Histopathological Analysis sampling->analysis end Data Analysis & Conclusion analysis->end

General workflow for in vivo toxicity studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lasiocarpine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Lasiocarpine (B1674526) hydrochloride is critical for pharmacokinetic analysis, toxicity studies, and quality control. The cross-validation of analytical methods across different laboratories or when transitioning between techniques is essential to ensure data consistency and integrity. This guide provides an objective comparison of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the determination of Lasiocarpine hydrochloride.

Due to the limited availability of direct comparative studies for this compound in the public domain, this guide presents a framework based on established validation principles for similar pyrrolizidine (B1209537) alkaloids and other small molecules.[1][2][3][4] The experimental data provided herein is illustrative to guide researchers in establishing their own cross-validation protocols.

Comparative Overview of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, and accessibility. HPLC-UV is a widely available and robust technique suitable for routine analysis, while UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are required.[5][6][7][8][9]

Data Presentation: Method Validation Summary

The following tables summarize key validation parameters for hypothetical HPLC-UV and UPLC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.1 - 50 µg/mL0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Precision (Intra-day & Inter-day %RSD) < 2%< 10%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Limit of Detection (LOD) 30 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 100 ng/mL0.05 ng/mL
Internal Standard (IS) HeliotrineLasiocarpine-d3
ParameterHPLC-UVUPLC-MS/MS
Extraction Method Protein PrecipitationSolid Phase Extraction (SPE)
Column C18 (4.6 x 150 mm, 5 µm)UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724): 0.1% Formic Acid in WaterGradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 220 nmMultiple Reaction Monitoring (MRM)
Run Time 15 min5 min

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

HPLC-UV Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 10 µL of internal standard (Heliotrine, 10 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

UPLC-MS/MS Method

1. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma, add 10 µL of internal standard (Lasiocarpine-d3, 100 ng/mL).

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. UPLC Conditions:

  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C[8]

  • MRM Transitions:

    • Lasiocarpine: Precursor ion > Product ion (specific m/z values to be determined)

    • Lasiocarpine-d3 (IS): Precursor ion > Product ion (specific m/z values to be determined)

Visualizing the Workflow and Pathway

To further elucidate the processes, the following diagrams illustrate the analytical workflow and a relevant biological pathway.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation / SPE p2->p3 p4 Centrifugation / Elution p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 HPLC / UPLC Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 UV / MS/MS Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: General workflow for the analysis of this compound.

G Lasiocarpine Lasiocarpine CYP450 CYP450 Enzymes (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Metabolites->Protein_Adducts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Adducts->Apoptosis Hepatotoxicity Hepatotoxicity Cell_Cycle_Arrest->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Simplified pathway of Lasiocarpine-induced hepatotoxicity.[10]

References

A Comparative Guide to the Genotoxic Potential of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of various pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins found in numerous plant species.[1][2] Understanding the relative genotoxicity of these compounds is crucial for risk assessment and in the development of pharmaceuticals derived from plant sources.[3][4] This document summarizes quantitative experimental data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Overview of Pyrrolizidine Alkaloid Genotoxicity

Pyrrolizidine alkaloids are a large group of phytotoxins, with over 660 identified structures.[2][5] A significant portion of these, particularly the 1,2-unsaturated PAs, exhibit hepatotoxic, genotoxic, and carcinogenic properties.[1] Their toxicity is not inherent to the parent compound but arises from metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, into reactive pyrrolic esters.[2][6] These reactive metabolites can form adducts with cellular macromolecules, including DNA, leading to DNA damage, mutations, and chromosomal aberrations.[1][2][7]

The genotoxic potential of PAs varies significantly based on their chemical structure, including the type of necine base (e.g., retronecine, heliotridine, otonecine) and the nature of the ester side chains.[1] This guide focuses on comparing the genotoxic potency of different PAs based on in vitro experimental data.

Quantitative Comparison of Genotoxic Potency

The genotoxic potency of various PAs has been quantitatively assessed using in vitro assays, primarily the micronucleus assay and the comet assay, in metabolically competent cell lines like HepaRG and HepG2 cells engineered to express specific CYP enzymes.[3][8] Benchmark dose (BMD) modeling is often employed to derive a point of departure for comparing the potency of different compounds. A lower BMD value indicates a higher genotoxic potency.

Table 1: Comparison of Genotoxic Potency of Pyrrolizidine Alkaloids using the In Vitro Micronucleus Assay in HepaRG Cells

Pyrrolizidine AlkaloidStructural ClassBMDL (µM)Potency Ranking
Lasiocarpine (B1674526)Open-chain Diester0.8 - 1.1Very High
RiddelliineCyclic Diester4.3 - 6.9High
SenecionineCyclic Diester>10Moderate
EchimidineOpen-chain Diester>10Moderate
SenkirkineOtonecine>10Moderate
HeliotrineMonoester>100Low
EuropineMonoester>100Low
MonocrotalineCyclic Diester>100Low
LycopsamineMonoester>100Low

Data synthesized from Allemang et al., 2018.[3][9] BMDL (Benchmark Dose Lower Confidence Limit) represents the lower 95% confidence limit of the dose that produces a 50% increase in micronucleus frequency over the control.

Table 2: Comparison of Genotoxic Potency of Pyrrolizidine Alkaloids using the Alkaline Comet Assay in HepG2-CYP3A4 Cells

Pyrrolizidine AlkaloidStructural ClassBMDL (µM)Potency Ranking
RetrorsineCyclic Diester0.14Very High
LasiocarpineOpen-chain Diester~0.5High
RiddelliineCyclic Diester~0.7High
SenecionineCyclic Diester~1.0Moderate
HeliotrineMonoester~5.0Low
IndicineMonoester~6.0Low
MonocrotalineCyclic Diester>10Very Low
EuropineMonoester>10Very Low
LycopsamineMonoester>10Very Low

Data synthesized from Rutz et al., 2020 and Buchmueller et al., 2022.[8][10] BMDL values are approximated from published data for comparative purposes.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment and comparison of PA genotoxicity. Below are methodologies for two key in vitro assays.

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Cell Culture and Treatment:

  • Seed metabolically competent human liver cells (e.g., HepaRG or CYP3A4-expressing HepG2 cells) in 96-well plates at a density of 2 x 10^5 cells/mL.[11]

  • Allow cells to attach and grow for 24-48 hours.

  • Prepare a dilution series of the test pyrrolizidine alkaloids in the appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.

  • Remove the existing medium from the cells and add the PA dilutions.

  • Incubate the cells for a period that allows for at least one to two cell cycles (typically 24-48 hours).[11]

  • To block cytokinesis and allow for the accumulation of binucleated cells, add cytochalasin B to the culture medium for the final 20-24 hours of incubation.[12]

Cell Harvesting and Staining:

  • After incubation, wash the cells twice with sterile phosphate-buffered saline (PBS).[11]

  • Lyse the cells and stain the nuclei and micronuclei using a commercial kit (e.g., In Vitro MicroFlow™ Kit) or a standard protocol with a DNA-specific dye such as DAPI or propidium (B1200493) iodide.[11][12]

Data Acquisition and Analysis:

  • Analyze the stained cells using flow cytometry or fluorescence microscopy.[11]

  • Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.[12]

  • Calculate the percentage of micronucleated binucleated cells for each concentration and the control.

  • Perform statistical analysis to determine the significance of any increase in micronucleus frequency compared to the control.

  • Use benchmark dose (BMD) modeling to determine the genotoxic potency of each PA.[3][11]

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks and alkali-labile sites in individual cells.[13][14]

Cell Preparation and Treatment:

  • Culture metabolically competent human liver cells as described for the micronucleus assay.

  • Treat the cells with a range of concentrations of the test PAs for a defined period (e.g., 2-24 hours).[15]

Slide Preparation and Lysis:

  • Mix a suspension of the treated cells with low melting point agarose (B213101) and layer it onto pre-coated microscope slides (e.g., CometSlide™).[16]

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in a cold lysis solution (containing high salt and a detergent like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[13][16]

Alkaline Unwinding and Electrophoresis:

  • Wash the slides to remove the lysis solution.

  • Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[14][16]

  • Apply an electric field (typically 25 V) for 20-30 minutes. The damaged DNA fragments will migrate out of the nucleus, forming a "comet" shape.[14]

Neutralization, Staining, and Visualization:

  • Neutralize the slides with a Tris buffer (pH 7.5).[14]

  • Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).[16]

  • Visualize the comets using a fluorescence microscope.

Data Analysis:

  • Capture images of the comets and analyze them using specialized software.

  • Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

  • Perform statistical analysis and BMD modeling to compare the DNA-damaging potential of the different PAs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways involved in PA-induced genotoxicity and the general workflow for its assessment.

PA_Metabolic_Activation_Pathway PA Pyrrolizidine Alkaloid (1,2-unsaturated) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Esters) CYP450->ReactiveMetabolites Hydrolysis Hydrolysis ReactiveMetabolites->Hydrolysis DHP DHP (Dehydropyrrolizine) Hydrolysis->DHP DNA Nuclear DNA DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks, Cross-links) DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mutation Gene Mutations DNA_Damage->Mutation CellCycleArrest Cell Cycle Arrest (G2/M) p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis Tumorigenesis Tumorigenesis Mutation->Tumorigenesis

Caption: Metabolic activation of pyrrolizidine alkaloids leading to genotoxicity.

Genotoxicity_Assessment_Workflow start Start: Select Pyrrolizidine Alkaloids for Comparison cell_culture Culture Metabolically Competent Liver Cells (e.g., HepaRG, HepG2-CYP3A4) start->cell_culture pa_treatment Treat Cells with a Dose Range of each PA cell_culture->pa_treatment genotoxicity_assays Perform In Vitro Genotoxicity Assays pa_treatment->genotoxicity_assays micronucleus_assay Micronucleus Assay genotoxicity_assays->micronucleus_assay comet_assay Alkaline Comet Assay genotoxicity_assays->comet_assay other_assays Other Assays (e.g., γH2AX) genotoxicity_assays->other_assays data_acquisition Data Acquisition (Microscopy, Flow Cytometry) micronucleus_assay->data_acquisition comet_assay->data_acquisition other_assays->data_acquisition data_analysis Quantitative Data Analysis data_acquisition->data_analysis bmd_modeling Benchmark Dose (BMD) Modeling data_analysis->bmd_modeling potency_ranking Compare and Rank Genotoxic Potency bmd_modeling->potency_ranking end End: Comparative Genotoxicity Profile potency_ranking->end

Caption: Experimental workflow for assessing PA genotoxicity.

Conclusion

The genotoxic potential of pyrrolizidine alkaloids is highly dependent on their chemical structure.[8] In general, open-chain and cyclic diesters, such as lasiocarpine and retrorsine, exhibit the highest genotoxic potency.[3][8] Monoesters and PA N-oxides are considerably less potent.[1][3] This comparative guide provides a framework for understanding and evaluating the genotoxic risks associated with different PAs. The provided data and protocols can aid researchers and drug development professionals in making informed decisions regarding the safety of plant-derived products and compounds. Further research, including in vivo studies and the analysis of a broader range of PAs, will continue to refine our understanding of their relative genotoxic potencies.

References

A Comparative Guide to Experimental Liver Fibrosis Induction: Alternatives to Lasiocarpine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of hepatology and drug development, the accurate and reproducible induction of liver fibrosis in experimental models is paramount. While Lasiocarpine hydrochloride has been used for this purpose, a range of alternative methods offer distinct advantages in mimicking the diverse etiologies of human liver disease. This guide provides an objective comparison of prevalent chemical, surgical, and dietary models for inducing liver fibrosis, complete with experimental data, detailed protocols, and visualizations of key signaling pathways.

Chemical Induction Models: Rapid and Robust Fibrosis

Chemical inducers are widely employed for their ability to cause direct and reproducible liver injury, leading to a robust fibrotic response in a relatively short timeframe. Carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA) are two of the most established chemical agents.

Carbon Tetrachloride (CCl4)

Mechanism of Action: CCl4 is metabolized by cytochrome P450 2E1 in hepatocytes, generating the highly reactive trichloromethyl free radical (•CCl3). This radical initiates lipid peroxidation of cellular membranes, leading to hepatocyte necrosis and the release of reactive oxygen species (ROS).[1][2] This initial damage triggers an inflammatory cascade and the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix (ECM) proteins, culminating in fibrosis.[3] The transforming growth factor-beta (TGF-β)/Smad signaling pathway is a key mediator in this process, promoting the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts.[1][4][5]

Key Characteristics: The CCl4 model is known for its high reproducibility and the rapid onset of fibrosis.[2] Fibrosis can be observed within a few weeks of repeated administration, progressing to cirrhosis with continued exposure.[2] However, this model is characterized by significant direct hepatotoxicity and may not fully recapitulate the metabolic features of human liver diseases like non-alcoholic steatohepatitis (NASH).

Thioacetamide (TAA)

Mechanism of Action: Similar to CCl4, TAA requires metabolic activation by cytochrome P450 2E1 in the liver to form reactive metabolites, TAA-S-oxide and TAA-S-dioxide.[6][7] These metabolites induce oxidative stress through lipid peroxidation, leading to centrilobular necrosis.[6] Chronic administration of TAA activates the TGF-β/Smad3 signaling pathway, driving HSC activation and subsequent collagen deposition.[6] The resulting fibrosis is often characterized by more pronounced periportal inflammation and ductal proliferation compared to the CCl4 model.

Key Characteristics: The TAA model is also highly reproducible and induces significant fibrosis.[8][9] It is considered a robust model for studying the mechanisms of liver injury and fibrosis.[6] One advantage over the CCl4 model is that TAA-induced fibrosis is less likely to be influenced by bacterial overgrowth.[8]

Surgical Induction Model: Mimicking Obstructive Liver Disease

Surgical models provide a distinct advantage in studying fibrosis resulting from cholestasis, a condition characterized by the obstruction of bile flow.

Bile Duct Ligation (BDL)

Mechanism of Action: The BDL model involves the surgical ligation of the common bile duct, leading to the accumulation of bile acids within the liver. This cholestasis causes direct injury to cholangiocytes and hepatocytes, triggering inflammation and a strong fibrotic response.[10] The subsequent activation of HSCs and portal fibroblasts is driven by a complex interplay of signaling pathways, including TGF-β and Notch signaling.[11][12]

Key Characteristics: BDL is a well-established and highly reproducible model for cholestatic liver fibrosis.[13] It rapidly induces fibrosis and allows for the study of bile acid-mediated liver injury.[14] However, the procedure is invasive and associated with a higher mortality rate compared to chemical induction methods.[15]

Dietary Induction Models: Replicating Metabolic Liver Disease

Dietary models are increasingly utilized to mimic the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which are major causes of liver fibrosis in humans.

Western Diet (WD) and High-Fat Diets (HFD)

Mechanism of Action: These diets, typically high in fat (especially saturated and trans fats), cholesterol, and fructose (B13574), induce metabolic dysregulation, including obesity, insulin (B600854) resistance, and dyslipidemia.[16][17][18] This metabolic stress leads to hepatic steatosis (fat accumulation in the liver). The subsequent lipotoxicity, oxidative stress, and endoplasmic reticulum (ER) stress in hepatocytes trigger inflammation and the activation of HSCs, leading to the development of fibrosis.[19]

Key Characteristics: Dietary models are highly relevant to human NASH, as they replicate the underlying metabolic disturbances.[20] The progression of fibrosis is generally slower and more variable compared to chemical or surgical models.[18][21] These models are invaluable for studying the interplay between metabolism, inflammation, and fibrosis.

Methionine-Choline Deficient (MCD) Diet

Mechanism of Action: The MCD diet induces hepatic steatosis by impairing the synthesis of very-low-density lipoprotein (VLDL), which is necessary for the export of triglycerides from the liver. The deficiency in methionine and choline (B1196258) also leads to increased oxidative stress and hepatocyte apoptosis. These factors contribute to the activation of HSCs and the development of steatohepatitis and fibrosis.

Key Characteristics: The MCD diet rapidly induces steatohepatitis and fibrosis, often within a few weeks. However, a significant drawback of this model is that it is associated with weight loss, which is contrary to the obese phenotype typically seen in human NASH.

Quantitative Comparison of Liver Fibrosis Models

The following table summarizes key quantitative parameters for the described models to facilitate comparison.

ModelTypical AnimalInduction TimeFibrosis Score (Ishak)ALT (U/L)AST (U/L)Hydroxyproline (B1673980) (µg/g liver)
CCl4 Rat/Mouse4-12 weeks4-6100-300200-500500-1500
TAA Rat/Mouse6-24 weeks4-6100-250150-400400-1200
BDL Rat/Mouse2-4 weeks5-6150-400200-600800-2000[13]
WD/HFD Mouse16-30 weeks2-450-15080-200200-600
MCD Mouse4-8 weeks3-5100-300200-500300-800

Note: The values presented are approximate ranges and can vary depending on the specific protocol, animal strain, and duration of the experiment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Reagent Preparation: Prepare a 50% (v/v) solution of CCl4 in olive oil.

  • Induction: Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1.5 mL/kg body weight, twice a week for 4 to 12 weeks.[22][23][24]

  • Monitoring: Monitor animal weight and general health status regularly.

  • Sample Collection: At the end of the experimental period, euthanize the animals and collect blood for serum biochemical analysis (ALT, AST) and liver tissue for histological evaluation (H&E, Masson's trichrome, Sirius Red staining) and hydroxyproline content measurement.

Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Reagent Preparation: Dissolve TAA in sterile saline to a concentration of 20 mg/mL.

  • Induction: Administer TAA via intraperitoneal (i.p.) injection at a dose of 100-200 mg/kg body weight, twice a week for 6 to 8 weeks.[25][26][27] Alternatively, TAA can be administered in the drinking water at a concentration of 300 mg/L for 2-4 months.[28][29]

  • Monitoring: Monitor body weight and clinical signs of toxicity.

  • Sample Collection: Collect blood and liver tissue for analysis as described for the CCl4 model.

Bile Duct Ligation (BDL) in Rats
  • Animal Model: Male Wistar rats (200-250g).

  • Surgical Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail). Shave and disinfect the abdominal area.

  • Procedure: Make a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to locate the common bile duct. Carefully dissect the bile duct from the surrounding tissue. Ligate the bile duct in two places with silk sutures and cut the duct between the two ligatures.[15][30][31][32]

  • Closure: Close the abdominal wall in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • Sample Collection: Euthanize the animals at desired time points (e.g., 2, 4, or 6 weeks post-surgery) and collect blood and liver tissue for analysis.

Western Diet-Induced NASH and Fibrosis in Mice
  • Animal Model: Male C57BL/6J mice (6-8 weeks old).

  • Diet: Provide a "Western-style" diet ad libitum, typically containing 40-60% of calories from fat, high in cholesterol (e.g., 0.2-2%), and with a significant portion of carbohydrates from fructose (e.g., in drinking water or the diet itself).

  • Induction Period: Maintain the mice on the diet for 16 to 30 weeks or longer to induce significant fibrosis.[18]

  • Monitoring: Monitor body weight, food and water intake, and metabolic parameters (e.g., glucose tolerance tests).

  • Sample Collection: At the end of the study, collect blood for metabolic and liver enzyme analysis, and liver tissue for histology and gene expression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

G cluster_initiators Initiating Insult cluster_response Cellular Response cluster_fibrogenesis Fibrogenesis Chemical_Toxin Chemical Toxin (CCl4, TAA) Hepatocyte_Injury Hepatocyte Injury & Necrosis Chemical_Toxin->Hepatocyte_Injury Oxidative Stress Cholestasis Cholestasis (BDL) Cholestasis->Hepatocyte_Injury Bile Acid Toxicity Metabolic_Stress Metabolic Stress (WD, HFD, MCD) Metabolic_Stress->Hepatocyte_Injury Lipotoxicity, ER Stress Kupffer_Cell_Activation Kupffer Cell Activation Hepatocyte_Injury->Kupffer_Cell_Activation DAMPs HSC_Activation Hepatic Stellate Cell (HSC) Activation Kupffer_Cell_Activation->HSC_Activation TGF-β, PDGF Myofibroblast_Differentiation Myofibroblast Differentiation HSC_Activation->Myofibroblast_Differentiation ECM_Deposition ECM Deposition (Collagen) Myofibroblast_Differentiation->ECM_Deposition Liver_Fibrosis Liver Fibrosis ECM_Deposition->Liver_Fibrosis

Caption: General mechanism of liver fibrosis induction.

G CCl4 Carbon Tetrachloride (CCl4) CYP2E1 CYP2E1 (Hepatocyte) CCl4->CYP2E1 CCl3_radical •CCl3 (Trichloromethyl radical) CYP2E1->CCl3_radical Lipid_Peroxidation Lipid Peroxidation CCl3_radical->Lipid_Peroxidation Hepatocyte_Necrosis Hepatocyte Necrosis Lipid_Peroxidation->Hepatocyte_Necrosis ROS Reactive Oxygen Species (ROS) Hepatocyte_Necrosis->ROS Inflammation Inflammation Hepatocyte_Necrosis->Inflammation HSC_Activation HSC Activation ROS->HSC_Activation Inflammation->HSC_Activation TGFb_Smad TGF-β/Smad Pathway HSC_Activation->TGFb_Smad Fibrosis Fibrosis TGFb_Smad->Fibrosis

Caption: CCl4-induced liver fibrosis signaling pathway.

G TAA Thioacetamide (TAA) CYP2E1 CYP2E1 (Hepatocyte) TAA->CYP2E1 TAA_metabolites TAA-S-oxide, TAA-S-dioxide CYP2E1->TAA_metabolites Oxidative_Stress Oxidative Stress TAA_metabolites->Oxidative_Stress Centrilobular_Necrosis Centrilobular Necrosis Oxidative_Stress->Centrilobular_Necrosis HSC_Activation HSC Activation Centrilobular_Necrosis->HSC_Activation TGFb_Smad3 TGF-β/Smad3 Pathway HSC_Activation->TGFb_Smad3 Fibrosis Fibrosis TGFb_Smad3->Fibrosis

Caption: TAA-induced liver fibrosis signaling pathway.

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping induction Fibrosis Induction (e.g., CCl4, TAA, BDL, Diet) grouping->induction monitoring Monitoring (Weight, Health) induction->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia endpoint->euthanasia sample_collection Sample Collection (Blood, Liver) euthanasia->sample_collection analysis Analysis (Biochemistry, Histology, etc.) sample_collection->analysis end End analysis->end

Caption: General experimental workflow for liver fibrosis models.

References

Replicating Historical Studies on Lasiocarpine Hydrochloride Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of historical and contemporary experimental approaches to studying the toxicity of Lasiocarpine (B1674526) hydrochloride. It is designed to assist researchers in replicating and building upon previous findings by offering detailed, side-by-side comparisons of key in vivo and in vitro experimental data and protocols.

Executive Summary

Lasiocarpine, a pyrrolizidine (B1209537) alkaloid, is a well-established hepatotoxin, genotoxin, and carcinogen. Its toxicity is primarily mediated by metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that form DNA adducts, induce cellular damage, and disrupt the cell cycle. This guide summarizes key quantitative data from historical toxicity studies and provides detailed protocols for commonly replicated assays, facilitating a standardized approach for future research.

In Vivo Toxicity Data: Oral Administration in Rats

Historical in vivo studies have been crucial in establishing the toxicological profile of Lasiocarpine. The following table summarizes key findings from a 28-day oral toxicity study in Wistar rats.

ParameterDose Group 1Dose Group 2Dose Group 3ControlReference
Dose (mg/kg bw/day) 0.61.22.50[1][2]
Animal Model Wistar rats (10/sex)Wistar rats (10/sex)Wistar rats (10/sex)Wistar rats (10/sex)[1]
Duration 28 days28 days28 days28 days[1]
Key Findings No significant effectsDecreased bodyweight gain in malesDecreased bodyweight gain in males and femalesNo adverse effects[1]
NOAEL (mg/kg bw/day) 0.6 (for males)---[1][2]

LD50 Values in Rats:

Route of AdministrationLD50 (mg/kg)Animal Model
Oral150Rat
Intraperitoneal78Rat

In Vitro Toxicity Data: Cellular Assays

In vitro models, particularly using human and rodent liver cell lines, have been instrumental in elucidating the cellular and molecular mechanisms of Lasiocarpine toxicity. The use of cell lines engineered to express specific cytochrome P450 enzymes, such as CYP3A4, has been critical in demonstrating the role of metabolic activation.[3][4]

AssayCell LineLasiocarpine ConcentrationKey FindingsReference
Cytotoxicity (Neutral Red Uptake) V793A4 & HepG23A40 - 250 µMConcentration-dependent decrease in cell viability. EC50 values of 89 µM (V793A4) and 100 µM (HepG23A4).[4]
Genotoxicity (Micronucleus Assay) TK6 (CYP3A4-expressing)0.5 µMSignificant increase in micronucleus formation.[3]
Genotoxicity (γH2AX Assay) Primary Human Hepatocytes0 - 25 µMConcentration-dependent increase in γH2AX foci formation, indicating DNA double-strand breaks.[5][6]
Cell Cycle Analysis V793A4 & HepG23A410 µMAccumulation of cells in the G2/M phase.[4]

Experimental Protocols

In Vivo: 28-Day Oral Toxicity Study in Rats (Based on historical studies)
  • Animal Model: Wistar rats, 5 weeks of age, 10 animals per sex per group.[1][7]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard diet and water ad libitum.[7]

  • Test Substance and Administration: Lasiocarpine hydrochloride dissolved in a suitable vehicle (e.g., olive oil). Administered daily via oral gavage for 28 consecutive days.[1][8]

  • Dose Groups: At least three dose levels (e.g., 0.6, 1.2, and 2.5 mg/kg body weight/day) and a concurrent vehicle control group.[1]

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, morbidity, and mortality.[1][8]

    • Body Weight: Measured weekly.[1][7]

    • Food Consumption: Measured weekly.[1][7]

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Blood samples collected at the end of the study for analysis of standard parameters.

    • Necropsy: Gross pathological examination of all animals.

    • Histopathology: Microscopic examination of major organs and tissues.[1]

  • Endpoint Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL) based on statistically significant treatment-related effects.[1]

In Vitro: Cytotoxicity Assay (Neutral Red Uptake)
  • Cell Lines: Human hepatoblastoma cell line (HepG2) or Chinese hamster lung fibroblast cell line (V79), preferably with stable overexpression of human CYP3A4.[4]

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.[4]

  • Treatment: Expose cells to a range of this compound concentrations (e.g., 0 to 250 µM) for 24 hours. Include a solvent control (e.g., 0.1% acetonitrile) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).[4]

  • Neutral Red Staining: After incubation, wash the cells with PBS and add a medium containing neutral red (e.g., 40 µg/ml). Incubate for 2 hours to allow for dye uptake by viable cells.[4]

  • Dye Extraction and Measurement: Wash the cells and then extract the neutral red from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol). Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of dye, which is proportional to the number of viable cells.[4]

In Vitro: Genotoxicity (Micronucleus Assay)
  • Cell Line: A suitable cell line with metabolic capability (e.g., TK6 cells expressing CYP3A4).[3]

  • Exposure: Treat cells with this compound at various concentrations for a duration equivalent to 1.5-2 cell cycles.[9]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[10]

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. Micronuclei are small, membrane-bound DNA fragments separate from the main nucleus.[3][10]

In Vitro: Genotoxicity (γH2AX Assay)
  • Cell Line: Primary human hepatocytes or other relevant cell types.[5]

  • Treatment: Expose cells to this compound for a specific duration (e.g., 24 hours).[5]

  • Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.[11]

  • Imaging and Analysis: Visualize the cells using fluorescence microscopy or an imaging flow cytometer. Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus. An increase in the number of foci indicates the formation of DNA double-strand breaks.[5][11]

In Vitro: Cell Cycle Analysis (Flow Cytometry)
  • Cell Line: A cell line that shows sensitivity to Lasiocarpine-induced cell cycle arrest (e.g., V793A4 or HepG23A4).[4]

  • Cell Synchronization (Optional): To obtain a more defined cell population, cells can be synchronized at a specific phase of the cell cycle (e.g., G1/S boundary using a thymidine (B127349) block) before treatment.[4]

  • Treatment: Expose synchronized or asynchronous cells to this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).[4]

  • Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][13]

Signaling Pathways and Experimental Workflows

Lasiocarpine_Toxicity_Pathway Lasiocarpine Lasiocarpine CYP450 CYP450 (e.g., CYP3A4) (Metabolic Activation) Lasiocarpine->CYP450 Liver ReactiveMetabolites Reactive Pyrrolic Esters (Dehydrolasiocarpine) CYP450->ReactiveMetabolites DNA_Adducts DHP-derived DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Adducts->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis CHK2_Activation CHK2 Activation ATM_Activation->CHK2_Activation p53_Activation p53 Activation CHK2_Activation->p53_Activation CellCycleArrest G2/M Cell Cycle Arrest p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis Hepatotoxicity Hepatotoxicity CellCycleArrest->Hepatotoxicity Apoptosis->Hepatotoxicity

Experimental_Workflow

References

Validating Lasiocarpine Hydrochloride in a 3D Liver Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust preclinical assessment of drug-induced liver injury (DILI) is a critical component of drug development. Three-dimensional (3D) liver models, such as spheroids, have emerged as a more physiologically relevant alternative to traditional 2D cell cultures for predicting hepatotoxicity. This guide provides a comprehensive comparison of Lasiocarpine hydrochloride, a well-characterized hepatotoxic pyrrolizidine (B1209537) alkaloid, with other common hepatotoxins for the validation of 3D liver models. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in establishing and validating their in vitro DILI assessment platforms.

Comparative Analysis of Hepatotoxins in 3D Liver Models

The selection of an appropriate positive control is paramount for validating a 3D liver model's sensitivity to hepatotoxicity. This compound, through its metabolic activation into reactive pyrrolic species, induces cellular damage, making it a suitable candidate. The following tables summarize the cytotoxic effects of this compound and other commonly used hepatotoxins in various 3D liver model systems. It is important to note that direct cross-study comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell type, spheroid formation technique, and exposure duration.

Compound 3D Liver Model System Exposure Time IC50 / EC50 Key Findings
Lasiocarpine HepG2-CYP3A4 Cells24 hours12 µM[1]Lasiocarpine was identified as the most cytotoxic among a panel of pyrrolizidine alkaloids in this metabolically competent cell line.[1]
Primary Human Hepatocytes24 hoursSignificant cytotoxicity at 45 µM[2]Demonstrated potent cytotoxic effects in primary human liver cells.[2]
Acetaminophen (B1664979) 3D Bioprinted HepG2 Spheroids24 hours49.54 mM3D spheroids showed higher resistance to acetaminophen toxicity compared to 2D cultures.
Primary Human Hepatocyte Spheroids (with NPCs)14 daysUp to 3-fold higher than hepatocyte-only spheroids[3][4]The presence of non-parenchymal cells conferred protection against acetaminophen-induced toxicity.[3][4]
Diclofenac 3D Spheroids (Immortalized Human Hepatocyte Cell Line)Not Specified~0.2 mM3D spheroid data showed a higher degree of correlation with in vivo lethal blood plasma levels compared to 2D HepG2 data.[5]
Monocrotaline Not Specified in 3D modelNot SpecifiedLess hepatotoxic than RetrorsineDifferences in metabolic activation rates contribute to varying toxicities among pyrrolizidine alkaloids.[6]
Retrorsine Not Specified in 3D modelNot SpecifiedMore hepatotoxic than MonocrotalineHigher rates of reactive pyrrolic intermediate formation lead to greater toxicity.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of 3D liver models for DILI studies.

Protocol 1: Formation of 3D Liver Spheroids from Primary Human Hepatocytes

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium (e.g., Williams' E Medium with serum and supplements)

  • Hepatocyte maintenance medium (serum-free)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Centrifuge

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's instructions.

  • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Resuspend cells in hepatocyte plating medium to a final concentration of 1.5 x 10^4 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate (1500 cells/well).

  • Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Spheroid formation should be monitored daily. Compact spheroids typically form within 3-5 days.

  • After spheroid formation, perform a half-medium change every 2-3 days with pre-warmed hepatocyte maintenance medium.

Protocol 2: ATP-Based Cytotoxicity Assay in 3D Liver Spheroids

Materials:

  • 3D liver spheroids in a 96-well ULA plate

  • Test compounds (e.g., this compound, Acetaminophen) dissolved in a suitable vehicle (e.g., DMSO)

  • Hepatocyte maintenance medium

  • ATP quantitation reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well assay plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in hepatocyte maintenance medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

  • Carefully remove 100 µL of the old medium from each well containing a spheroid.

  • Add 100 µL of the medium containing the test compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the ATP quantitation reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer 100 µL of the lysate from each well to an opaque-walled 96-well plate.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.

Protocol 3: Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity

Materials:

  • 3D liver spheroids in a 96-well ULA plate

  • Test compounds

  • Hepatocyte maintenance medium

  • Commercially available ALT and AST assay kits

  • Microplate reader

Procedure:

  • Treat the 3D liver spheroids with test compounds as described in Protocol 2.

  • At the end of the exposure period, carefully collect the culture supernatant from each well without disturbing the spheroids.

  • Centrifuge the supernatant at a low speed to pellet any cellular debris.

  • Use the clarified supernatant for the measurement of ALT and AST activity according to the manufacturer's instructions for the chosen assay kit.

  • Typically, this involves mixing the supernatant with a reaction mixture and measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Calculate the enzyme activity based on the rate of absorbance change and standard curves provided with the kit.

Mandatory Visualizations

Signaling Pathway of Lasiocarpine-Induced Hepatotoxicity

Lasiocarpine, a pyrrolizidine alkaloid, requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its toxic effects. The resulting reactive pyrrolic esters are highly electrophilic and can form adducts with cellular macromolecules, including DNA and proteins. This leads to cellular stress, DNA damage, and cell cycle arrest.

Lasiocarpine_Hepatotoxicity_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_metabolism Metabolic Activation cluster_detoxification Detoxification cluster_damage Cellular Damage cluster_response Cellular Response Lasiocarpine Lasiocarpine (Inactive) CYP450 CYP450 (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolism Reactive_Metabolites Reactive Pyrrolic Metabolites (Electrophiles) CYP450->Reactive_Metabolites GSH Glutathione (GSH) Reactive_Metabolites->GSH Conjugation DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Depletes GSH Conjugates GSH Conjugates (Excreted) GSH->Conjugates ATM ATM Kinase Activation DNA_Adducts->ATM Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis p53 p53 Activation ATM->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: Lasiocarpine-induced hepatotoxicity signaling pathway.

Experimental Workflow for Validating a 3D Liver Model

The validation of a 3D liver model for DILI testing follows a systematic workflow, from spheroid formation to data analysis. This ensures the model is robust, reproducible, and sensitive to known hepatotoxins.

DILI_Validation_Workflow cluster_setup Model Setup cluster_exposure Compound Exposure cluster_analysis Endpoint Analysis cluster_validation Validation Cell_Seeding Cell Seeding (e.g., Primary Hepatocytes) Spheroid_Formation 3D Spheroid Formation (3-5 days) Cell_Seeding->Spheroid_Formation Model_Characterization Model Characterization (Viability, Function) Spheroid_Formation->Model_Characterization Compound_Treatment Treatment with Hepatotoxins (e.g., Lasiocarpine HCl, Acetaminophen) Model_Characterization->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., ATP) Compound_Treatment->Cytotoxicity_Assay Function_Assay Liver Function Assay (e.g., ALT/AST) Compound_Treatment->Function_Assay Histology Histology/Imaging (Optional) Compound_Treatment->Histology Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis Function_Assay->Data_Analysis Comparison Comparison with Known Data Data_Analysis->Comparison Model_Validation Model Validated Comparison->Model_Validation

Caption: Experimental workflow for 3D liver model validation.

Logical Relationship: Comparison of Hepatotoxin Validation

This diagram illustrates the logical flow for comparing the validation of a 3D liver model using this compound versus a more commonly used hepatotoxin like Acetaminophen.

Hepatotoxin_Comparison_Logic cluster_lasiocarpine Validation with Lasiocarpine HCl cluster_acetaminophen Validation with Acetaminophen Start Select 3D Liver Model Lasiocarpine_Dose Dose-Response with Lasiocarpine HCl Start->Lasiocarpine_Dose APAP_Dose Dose-Response with Acetaminophen Start->APAP_Dose Lasiocarpine_Endpoints Measure Endpoints (ATP, ALT/AST) Lasiocarpine_Dose->Lasiocarpine_Endpoints Lasiocarpine_IC50 Determine IC50 Lasiocarpine_Endpoints->Lasiocarpine_IC50 Comparison Compare IC50 Values and Sensitivity Lasiocarpine_IC50->Comparison APAP_Endpoints Measure Endpoints (ATP, ALT/AST) APAP_Dose->APAP_Endpoints APAP_IC50 Determine IC50 APAP_Endpoints->APAP_IC50 APAP_IC50->Comparison Conclusion Conclusion on Model Sensitivity and Suitability Comparison->Conclusion

Caption: Logical flow for hepatotoxin validation comparison.

References

Safety Operating Guide

Proper Disposal of Lasiocarpine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of lasiocarpine (B1674526) hydrochloride, a toxic pyrrolizidine (B1209537) alkaloid. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All materials contaminated with lasiocarpine hydrochloride should be treated as hazardous waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, a lab coat or gown, and eye protection. All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative and qualitative data relevant to the safe handling and disposal of this compound.

ParameterValue/InformationSource(s)
Chemical Incompatibility Oxidizing agents (e.g., perchlorates, peroxides), Strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide)[No source found]
Toxicity Hepatotoxic, Potential Carcinogen[1][2]
Recommended Storage Tightly closed containers in a cool, well-ventilated area.[No source found]
Chemical Decomposition Readily hydrolyzed by alkali.[3]
Hazardous Waste Classification Must be treated as hazardous waste.[4]
Analytical Methods for Detection Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying pyrrolizidine alkaloids.[4][5][6]

Experimental Protocol: Alkaline Hydrolysis (Potential Decontamination Method)

While a specific, validated protocol for the complete degradation of this compound for disposal is not available, the literature indicates that pyrrolizidine alkaloids are susceptible to hydrolysis in alkaline solutions.[3][7] This suggests that treatment with a strong base like sodium hydroxide could be a viable method for chemical neutralization.

Objective: To degrade this compound into less toxic compounds through base-catalyzed hydrolysis.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (concentration to be determined and validated)

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE)

  • Analytical equipment for verification (e.g., LC-MS/MS)

Procedure (Hypothetical - Requires Validation):

  • In a designated chemical fume hood, cautiously add a prepared sodium hydroxide solution to the aqueous waste containing this compound. The concentration of the NaOH solution should be sufficient to raise the pH significantly and drive the hydrolysis reaction.

  • The reaction may need to be stirred at a specific temperature for a defined period to ensure complete hydrolysis. These parameters would need to be determined experimentally.

  • After the reaction period, a sample of the treated waste should be taken for analysis.

  • Utilize a sensitive analytical method, such as LC-MS/MS, to confirm the absence of lasiocarpine and other toxic pyrrolizidine alkaloids.[4][5][6]

  • Once complete degradation is verified, the neutralized solution may be disposed of in accordance with local regulations for non-hazardous chemical waste. If degradation is incomplete, the waste must be treated as hazardous.

Caution: The reaction of a strong base with an acidic salt like this compound can be exothermic. The hydrolysis products may still have some level of toxicity and should be handled with care until fully characterized.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_0 Phase 1: Waste Generation and Segregation cluster_1 Phase 2: Storage cluster_2 Phase 3: Disposal Path A This compound Waste Generated (e.g., unused product, contaminated labware) B Segregate from other waste streams A->B C Collect in a designated, labeled, leak-proof hazardous waste container B->C D Store container in a secure, well-ventilated Satellite Accumulation Area (SAA) C->D E Maintain an inventory of the waste D->E F Decision: On-site treatment or off-site disposal? E->F G Option A: Off-site Disposal (Recommended) F->G No validated protocol H Option B: On-site Chemical Treatment (Requires validated protocol) F->H Validated protocol available I Contact licensed hazardous waste management service G->I J Perform alkaline hydrolysis H->J M Arrange for waste pickup and transportation I->M K Verify complete degradation (e.g., using LC-MS/MS) J->K K->G Degradation incomplete L Dispose of treated waste according to local regulations K->L Degradation complete N Maintain disposal records L->N M->N

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused pure compound, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, vials).

    • Segregate this hazardous waste from non-hazardous waste to prevent cross-contamination.[4]

  • Waste Collection and Containment:

    • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[4]

    • Keep the waste container securely closed when not in use.[4]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible chemicals, particularly oxidizing agents and strong bases.

    • Maintain an accurate inventory of the accumulated waste.[4]

  • Disposal:

    • Off-site Disposal (Recommended): The most reliable and compliant method of disposal is to use a licensed hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup, transportation, and disposal of the this compound waste.

    • On-site Chemical Treatment (Requires Validation): As an alternative to off-site disposal, chemical degradation through alkaline hydrolysis can be considered. However, a specific, validated protocol for this compound is not currently established. If this path is chosen, the protocol must be rigorously developed and validated in-house, including analytical confirmation of complete degradation.[3][7] The treated waste must still be disposed of in accordance with all applicable regulations.

  • Record Keeping:

    • Maintain detailed records of the generation, storage, and disposal of all this compound waste, including dates, quantities, and disposal manifests provided by the waste management company.

References

Essential Safety and Logistics for Handling Lasiocarpine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potentially hazardous compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Lasiocarpine (B1674526) hydrochloride in a laboratory setting.

Lasiocarpine is a pyrrolizidine (B1209537) alkaloid that is recognized as a hepatotoxic and carcinogenic agent[1]. Due to its inherent risks, including potential damage to the liver and kidneys and irritation to the respiratory system upon inhalation, stringent safety measures are required[2].

Quantitative Data Summary

A summary of the key quantitative data for Lasiocarpine is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 411.5 g/mol [2][3]
Oral LD50 (Rat) 150 mg/kg[2]
Intraperitoneal LD50 (Rat) 78 mg/kg[2]
Water Solubility 6.754 g/L[1]

Note: No occupational exposure limits have been formally established for Lasiocarpine hydrochloride, underscoring the need for cautious handling and strict adherence to safety protocols[2].

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound:

  • Gloves : Wear two pairs of chemotherapy-grade, powder-free gloves that meet ASTM D6978 standards[4][5]. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff[5]. Gloves must be changed regularly or immediately if contaminated, torn, or punctured[5].

  • Gown : A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required[5].

  • Eye and Face Protection : Use impact-resistant safety goggles with side shields[2]. When there is a risk of splashing, a face shield should be worn in addition to goggles[2].

  • Respiratory Protection : All handling of this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure[2]. If such controls are not available, a NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter is mandatory[6].

Engineering Controls and Work Practices
  • Ventilation : Always handle this compound in a designated area with local exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure[2].

  • Restricted Access : The area where this compound is handled should be clearly marked and restricted to authorized personnel only.

  • Hygiene : Wash hands thoroughly with soap and water before donning and after removing gloves[5]. Do not eat, drink, or apply cosmetics in the laboratory area[5].

  • Clothing : Do not take contaminated lab coats or clothing home. Such items should be laundered by trained personnel who are aware of the hazards[2].

Storage and Transportation
  • Storage : Store this compound in a cool, well-ventilated, and designated area in tightly sealed containers[2]. For long-term stability, storage at -20°C is recommended[7].

  • Transportation : When transporting the compound, ensure it is in a sealed, shatter-proof secondary container to prevent spills.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate : Alert others and evacuate all non-essential personnel from the spill area[2].

  • Isolate : Secure the area and prevent entry.

  • Decontaminate :

    • For small powder spills, gently cover with absorbent paper dampened with acetone (B3395972) to avoid raising dust[1].

    • Carefully collect the dampened material and place it into a sealed container labeled as "Hazardous Waste"[1][2].

    • Clean the spill area with a soap and water solution[1].

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup[2].

  • Report : Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials, including gloves, gowns, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Regulations : Lasiocarpine is designated with EPA hazardous waste number U143. Its disposal must comply with all federal, state, and local environmental regulations[6]. Contact your institution's environmental health and safety department for specific disposal procedures.

First Aid Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2].

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention[1].

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Lasiocarpine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Double Gloves, Gown, Goggles) A->B C Prepare Ventilated Work Area (Fume Hood) B->C D Weigh and Prepare This compound Solution in Fume Hood C->D Begin Work E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F End of Experiment Spill Spill Occurs E->Spill G Segregate and Dispose of Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->F

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasiocarpine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lasiocarpine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.